molecular formula HBrO<br>BrHO B080739 Hypobromous acid CAS No. 13517-11-8

Hypobromous acid

Cat. No.: B080739
CAS No.: 13517-11-8
M. Wt: 96.91 g/mol
InChI Key: CUILPNURFADTPE-UHFFFAOYSA-N
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Description

Hypobromous acid (HOBr) is a weak, unstable acid and a powerful naturally occurring oxidizing agent, central to numerous biochemical and microbiological research pathways. It is of significant research interest due to its role in the innate immune system, where it is generated by neutrophil myeloperoxidase during the oxidative burst to combat pathogenic microorganisms. Its mechanism of action involves the oxidation of key cellular components, including sulfhydryl groups in enzymes, amino acids like cysteine and methionine, and nitrogenous bases in DNA, leading to microbial inactivation and modulation of inflammatory signaling. Beyond immunology, HOBr is a critical reagent in studying oxidative stress and its impact on cellular macromolecules, investigating bromination reactions in organic synthesis, and exploring its role in environmental chemistry, particularly in water treatment processes as a more selective disinfectant alternative to chlorine. This high-purity reagent is essential for researchers delving into host-pathogen interactions, redox biology, and the development of novel antimicrobial and antipathogenic strategies.

Properties

CAS No.

13517-11-8

Molecular Formula

HBrO
BrHO

Molecular Weight

96.91 g/mol

IUPAC Name

hypobromous acid

InChI

InChI=1S/BrHO/c1-2/h2H

InChI Key

CUILPNURFADTPE-UHFFFAOYSA-N

SMILES

OBr

Canonical SMILES

OBr

Other CAS No.

14380-62-2
15656-19-6
13517-11-8

Synonyms

HOBr
hydrogen oxybromide
hypobromous acid
hypobromous acid, ion (1-)
hypobromous acid, potassium salt
hypobromous acid, sodium salt
sodium hypobromite

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Hypobromous Acid: Formula, Structure, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypobromous acid (HOBr) is a weak, unstable inorganic acid that serves as a potent oxidizing and brominating agent. It is a key reactive oxygen species in biological immune responses and is utilized commercially as a disinfectant, bleach, and deodorant.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical formula, molecular structure, physicochemical properties, and detailed experimental protocols for the synthesis of this compound. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this reactive halogen species for laboratory and industrial applications.

Chemical Formula and Molecular Structure

This compound is represented by the chemical formula HOBr or HBrO .[3][5] The bromine atom in HOBr exists in the +1 oxidation state.[1][3][4]

Molecular Structure: The molecule adopts a bent or V-shaped geometry , analogous to water and hypochlorous acid.[6][7] This structure is a consequence of the central oxygen atom being bonded to one hydrogen and one bromine atom, with two non-bonding lone pairs of electrons. These lone pairs exert greater repulsion than the bonding pairs, compressing the H-O-Br bond angle. The molecule is polar due to its asymmetrical geometry and the polarity of the O-H and O-Br bonds.[7]

Physicochemical and Structural Properties

The quantitative properties of this compound are summarized in the tables below. These values are compiled from various experimental and computational studies.

Table 1: General Physicochemical Properties
PropertyValueReferences
Molar Mass 96.911 g/mol [3][4][6]
Appearance Occurs only in solution; pale yellow color[5]
Density 2.470 g/cm³[3][4][6]
Boiling Point 20–25 °C (decomposes)[3][6]
Acidity (pKa) 8.60–8.65[2][3][6][8][9]
Table 2: Molecular Structure Parameters
ParameterValueMethodReferences
H-O-Br Bond Angle ~102.3°Experimental[10]
~110.4°Not Specified[7]
O-H Bond Length 0.97 Å (0.097 nm)Not Specified[7]
O-Br Bond Length 1.80 Å (0.18 nm)Not Specified[7]
1.834 ÅExperimental
Table 3: Spectroscopic Data (Vibrational Frequencies)
Vibrational ModeFrequency (cm⁻¹)PhaseReferences
OH Stretch 3614.90Gas
Bend 1162.57Gas
OBr Stretch 620.23Gas

Synthesis and Experimental Protocols

This compound is unstable and is typically prepared in aqueous solution for immediate use (in situ).[2] Several methods exist for its synthesis, from classic laboratory preparations to controlled industrial generation.

Protocol 1: Laboratory Synthesis via Bromine Water and Silver(I) Oxide

This method produces a relatively pure solution of this compound by precipitating the bromide byproduct as insoluble silver bromide.

Reaction: 2Br₂ + Ag₂O + H₂O → 2HOBr + 2AgBr(s)

Materials:

  • Bromine (Br₂)

  • Silver(I) oxide (Ag₂O), finely powdered

  • Distilled water

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Ice bath

Procedure:

  • Prepare Bromine Water: In a fume hood, cautiously add a small amount of liquid bromine to cold distilled water in a flask. Stir until the bromine has dissolved to create a saturated or near-saturated orange-colored solution.

  • Cool the Solution: Place the flask containing the bromine water in an ice bath and allow it to cool to near 0 °C.

  • Add Silver(I) Oxide: While vigorously stirring the cold bromine water, slowly add small portions of finely powdered silver(I) oxide. The reaction is exothermic; maintain the temperature below 5 °C.

  • Monitor Reaction: Continue adding silver(I) oxide until the orange color of the bromine water disappears, indicating the consumption of Br₂. A pale yellow precipitate of silver bromide (AgBr) will form.

  • Isolate Product: Immediately filter the cold solution using a Buchner funnel to remove the precipitated silver bromide. The filtrate is a dilute aqueous solution of this compound.

  • Storage and Use: The resulting HOBr solution is unstable and should be kept cold, protected from light, and used promptly.

Protocol 2: On-Site Industrial Generation for Disinfection

This is a common commercial method for producing this compound for water treatment, which involves the reaction of a bromide precursor with a hypochlorite source.[1]

Reaction: HBr + NaOCl → HOBr + NaCl

Materials & Equipment:

  • Hydrogen bromide (HBr) solution (e.g., 48%)

  • Sodium hypochlorite (NaOCl) solution (industrial bleach, e.g., 12.5%)

  • Process water for dilution

  • Chemical metering pumps for HBr and NaOCl

  • In-line static mixer or a stirred blending tank

  • pH meter and controller

  • Safety equipment for handling corrosive chemicals

Procedure (In-Line Blending):

  • System Setup: Configure two chemical metering pumps to inject HBr and NaOCl into a process water line. The injection points should be sequential, with the HBr injected just upstream of the NaOCl to prevent scale buildup in the bleach injector.[1]

  • Set Stoichiometry: Adjust the pump flow rates to achieve a near 1:1 molar ratio of HBr to NaOCl.

  • Dilution: The process water flow rate should be set to achieve the target final concentration of HOBr, typically between 100-300 ppm.[1]

  • Mixing: Pass the combined stream through a static mixer to ensure rapid and complete reaction. The reaction is typically complete within seconds.[1]

  • pH Control: Install a pH probe downstream of the mixer. The pH of the final solution should be controlled to be within the range of 6.9–7.4 for optimal HOBr stability and efficacy.[1] Adjust the relative pumping rates of the acid (HBr) and base (NaOCl) to maintain this pH.

  • Concentration Verification: The concentration of the generated this compound (reported as available bromine) can be verified using a DPD (N,N-diethyl-p-phenylenediamine) test kit or standard iodometric titration methods.[1]

G cluster_inputs Reactant Sources cluster_process Generation Process cluster_output Product & Control HBr_Tank Hydrogen Bromide (HBr Solution) Pump_HBr Metering Pump HBr_Tank->Pump_HBr NaOCl_Tank Sodium Hypochlorite (NaOCl Solution) Pump_NaOCl Metering Pump NaOCl_Tank->Pump_NaOCl Water_Source Process Water Mixer Static Mixer Water_Source->Mixer Dilution Pump_HBr->Mixer Inject HBr Pump_NaOCl->Mixer Inject NaOCl pH_Sensor pH Sensor/ Controller Mixer->pH_Sensor pH_Sensor->Pump_HBr Feedback Control pH_Sensor->Pump_NaOCl Feedback Control Product This compound (HOBr Solution) pH_Sensor->Product pH 6.9 - 7.4

Fig 1. Workflow for on-site generation of this compound.

Biological Production and Significance

In vertebrates, this compound is endogenously produced by the enzyme eosinophil peroxidase (EPO) , which is found in eosinophils, a type of white blood cell. This process is a critical part of the innate immune response, particularly against parasites.[1][4] The enzyme catalyzes the oxidation of bromide ions (Br⁻) using hydrogen peroxide (H₂O₂).[1][2]

Reaction: Br⁻ + H₂O₂ --(Eosinophil Peroxidase)--> HOBr + OH⁻

While the plasma concentration of bromide is much lower than chloride, the resulting HOBr is a powerful electrophile and cytotoxic agent that contributes to pathogen clearance and inflammatory responses.[1]

G cluster_cellular Cellular Environment (Eosinophil) Br_ion Bromide Ion (Br⁻) EPO Eosinophil Peroxidase (EPO Enzyme) Br_ion->EPO H2O2 Hydrogen Peroxide (H₂O₂) H2O2->EPO HOBr This compound (HOBr) EPO->HOBr Catalyzes Oxidation Pathogen Pathogen (e.g., Parasite) HOBr->Pathogen Induces Oxidative Damage Clearance Pathogen Clearance & Inflammatory Response Pathogen->Clearance

Fig 2. Biological pathway for this compound production.

References

In-depth Technical Guide on the Core Physical and Chemical Properties of Aqueous HOBr

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypobromous acid (HOBr) is a weak and unstable inorganic acid that exists only in aqueous solutions.[1][2] It is a significant reactive bromine species in numerous chemical and biological processes, acting as both an oxidizing and brominating agent. This guide provides a detailed examination of the physical and chemical properties of aqueous HOBr, including its stability, decomposition pathways, spectral characteristics, and reactivity. This document also outlines experimental protocols for its preparation and quantification, presents quantitative data in structured tables, and uses Graphviz to visualize key chemical processes.

Introduction

This compound (HOBr) is a bromine oxoacid that cannot be isolated in its pure form due to its inherent instability.[1][2] Consequently, it is exclusively handled and studied in aqueous solutions.[1][2] HOBr is recognized for its potent oxidizing and brominating capabilities, making it a subject of interest in diverse fields such as water treatment and pharmacology.[1][3] In biological systems, HOBr is endogenously produced by enzymes like eosinophil peroxidase and myeloperoxidase, which catalyze the oxidation of bromide ions by hydrogen peroxide.[1][4] This biological production highlights its role in the inflammatory response and immune defense.[4]

Physical Properties of Aqueous HOBr

The physical characteristics of aqueous HOBr are influenced by its dilute and unstable nature. Key physical properties are summarized in the table below.

Table 1: Physical Properties of Aqueous HOBr

PropertyValue
Molar Mass96.911 g/mol [1]
Appearance in SolutionPale yellow[5]
OdorPungent, similar to bromine[6]
pKa (at 25 °C)8.60 - 8.65[1][7][8]
UV-Vis Absorption (λmax)~262 nm
Molar Absorptivity (ε) at λmax~150 M⁻¹cm⁻¹

Chemical Properties and Reactions of Aqueous HOBr

Stability and Decomposition

Aqueous solutions of HOBr are unstable and undergo decomposition, particularly in the presence of light.[5] The stability of HOBr is also dependent on its concentration, with more concentrated solutions decomposing more rapidly.[9] The primary decomposition pathway is a disproportionation reaction where hypobromite ions (OBr⁻) form bromide (Br⁻) and bromate (BrO₃⁻) ions.[1][10]

Decomposition Reaction: 3BrO⁻(aq) → 2Br⁻(aq) + BrO₃⁻(aq)[1][10]

Acid-Base Properties

HOBr is a weak acid that establishes an equilibrium in water with the hypobromite ion (OBr⁻).[1][2] The acid dissociation constant (pKa) is approximately 8.65 at 25 °C, meaning that at a physiological pH of 7.4, HOBr is the predominant species.[1]

Acid-Base Equilibrium: HOBr(aq) ⇌ H⁺(aq) + OBr⁻(aq)[1]

Oxidizing and Brominating Agent

HOBr is a potent oxidizing agent and an effective electrophilic brominating agent.[11] It reacts rapidly with a variety of inorganic and organic compounds.[3]

  • Reaction with Inorganic Compounds: HOBr reacts quickly with inorganic species such as ammonia, iodide, sulfite, and nitrite.[3]

  • Reaction with Organic Compounds: It exhibits high reactivity towards phenolic compounds, amines, sulfamides, and sulfur-containing compounds.[3] For instance, the reaction with phenolic groups has apparent second-order rate constants in the range of 10³–10⁵ M⁻¹s⁻¹ at pH 7.[3]

  • Electrophilic Bromination: HOBr can act as a powerful electrophile, participating in electrophilic substitution reactions with aromatic compounds like anisole and uridine.[11]

  • Addition to Alkenes: HOBr adds across carbon-carbon double bonds in alkenes to form bromohydrins.[12] This reaction typically follows Markovnikov's rule, where the hydroxyl group attaches to the more substituted carbon.[12]

Experimental Protocols

Preparation of Aqueous HOBr Solution

A common laboratory method for preparing aqueous HOBr involves the reaction of bromine with water, where the resulting hydrobromic acid is neutralized to shift the equilibrium towards HOBr formation.[10]

Methodology:

  • Add bromine (Br₂) to water to establish the following equilibrium: Br₂(aq) + H₂O(l) ⇌ HOBr(aq) + HBr(aq)[1]

  • To drive the equilibrium to the right, a substance that removes HBr is added. A common method is the addition of a silver salt, such as silver nitrate, to precipitate silver bromide.[13]

  • The resulting solution is a dilute aqueous solution of this compound.

Another method involves the reaction of a bromide source with an oxidizing agent, such as mixing hydrogen bromide with sodium hypochlorite.[9][14]

Determination of HOBr Concentration

The concentration of HOBr in an aqueous solution can be determined using spectrophotometry.

Methodology:

  • Measure the UV-Vis absorbance spectrum of the HOBr solution.

  • Identify the absorbance maximum at approximately 262 nm.

  • Calculate the concentration using the Beer-Lambert Law (A = εbc), where A is the absorbance, ε is the molar absorptivity coefficient (~150 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration.

Visualizations

HOBr_Equilibrium_and_Decomposition Fig. 1: Key Equilibria and Decomposition of Aqueous HOBr cluster_equilibrium Acid-Base Equilibrium cluster_decomposition Disproportionation HOBr HOBr H_OBr H⁺ + OBr⁻ HOBr->H_OBr pKa ≈ 8.65 OBr_ion 3OBr⁻ H_OBr->OBr_ion Br_BrO3 2Br⁻ + BrO₃⁻ OBr_ion->Br_BrO3

Caption: Fig. 1: Key Equilibria and Decomposition of Aqueous HOBr

HOBr_Alkene_Addition Fig. 2: Electrophilic Addition of HOBr to an Alkene Reactants R₂C=CR₂ + HOBr Intermediate [Bromonium Ion Intermediate] Reactants->Intermediate Electrophilic attack Product R₂C(OH)-CR₂(Br) (Bromohydrin) Intermediate->Product Nucleophilic attack by H₂O/OH⁻ Experimental_Workflow Fig. 3: General Workflow for HOBr Preparation and Analysis cluster_prep Preparation cluster_analysis Quantification A React Br₂ with H₂O B Neutralize HBr (e.g., with Ag⁺) A->B C Isolate HOBr solution B->C D UV-Vis Spectrophotometry C->D E Measure Absorbance at λmax D->E F Calculate Concentration via Beer-Lambert Law E->F

References

A Technical Guide to the Acid Dissociation Constant (pKa) of Hypobromous Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the acid dissociation constant (pKa) and the acid dissociation constant (Ka) of hypobromous acid (HOBr). It includes a summary of quantitative data, detailed experimental protocols for pKa determination, and a visualization of a key biological pathway involving this compound. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry, biology, and pharmacology.

Introduction to this compound

This compound is a weak, unstable acid that plays a significant role in various chemical and biological processes. It is a powerful oxidizing and brominating agent. In biological systems, it is notably produced by eosinophils, a type of white blood cell, as part of the innate immune response. Its chemical properties are largely governed by its acid-base equilibrium in aqueous solutions.

The dissociation of this compound in water is represented by the following equilibrium:

H₂O + HOBr ⇌ H₃O⁺ + OBr⁻

The equilibrium constant for this dissociation is the acid dissociation constant (Ka), which is a measure of the strength of the acid. The pKa, which is the negative logarithm of the Ka, is also commonly used to express acid strength.

Quantitative Data: pKa and Ka of this compound

The acid dissociation constant (pKa) of this compound has been determined by various methods. The accepted values are summarized in the table below.

ParameterValueReference(s)
pKa8.63 - 8.65[1][2][3]
Acid Dissociation Constant (Ka)2.3 x 10⁻⁹[1]

These values indicate that this compound is a weak acid. At a physiological pH of 7.4, it exists predominantly in its undissociated form (HOBr).

Experimental Protocols for pKa Determination

The determination of the pKa of a weak acid like this compound can be achieved through several established experimental methods. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an acid. It involves the gradual addition of a strong base of known concentration to a solution of the weak acid, while monitoring the pH of the solution with a pH meter.

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).

    • Prepare a solution of this compound of known concentration (e.g., 0.1 M). Due to the instability of this compound, it is often generated in situ by reacting bromine water with a mercury(II) oxide suspension and then filtered.

    • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Titration Procedure:

    • Place a known volume of the this compound solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Begin adding the standardized NaOH solution in small, precise increments from a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of NaOH added.

    • Continue the titration well past the equivalence point, which is the point where the moles of added base equal the initial moles of acid.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The equivalence point is identified as the point of steepest inflection on the curve. This can be more accurately determined by plotting the first or second derivative of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added). At this point, the concentrations of the undissociated acid (HOBr) and its conjugate base (OBr⁻) are equal.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization. Both this compound and the hypobromite ion have distinct absorption spectra.

Methodology:

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa of this compound (e.g., from pH 7 to pH 10).

  • Spectral Measurements:

    • Prepare two reference solutions of this compound at a known concentration.

    • Adjust the pH of one solution to a value well below the pKa (e.g., pH 2) to ensure the species is almost entirely in the protonated form (HOBr).

    • Adjust the pH of the second solution to a value well above the pKa (e.g., pH 12) to ensure the species is almost entirely in the deprotonated form (OBr⁻).

    • Record the UV-Vis absorption spectra of both reference solutions to determine the wavelength of maximum absorbance (λmax) for each species.

    • Prepare a series of solutions of this compound at the same concentration in each of the prepared buffer solutions.

    • Measure the absorbance of each of these solutions at the λmax determined for the acidic and basic forms.

  • Data Analysis:

    • The pKa can be determined by plotting the absorbance at a specific wavelength against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

    • Alternatively, the pKa can be calculated using the following equation for each pH: pKa = pH + log [(A - A_B) / (A_A - A)] where A is the absorbance of the solution at a given pH, A_A is the absorbance of the fully protonated form, and A_B is the absorbance of the fully deprotonated form.

Biological Significance and Signaling Pathway

This compound is a key component of the host defense mechanism mediated by eosinophils. These granulocytes generate this compound via the enzyme eosinophil peroxidase. The generated HOBr can then react with various pathogens and inflammatory mediators.

The following diagram illustrates the production of this compound by eosinophils and its subsequent reaction with a biological target, leading to the formation of brominated products.

Hypobromous_Acid_Pathway cluster_Eosinophil Eosinophil cluster_Extracellular Extracellular Space H2O2 Hydrogen Peroxide (H₂O₂) EPO Eosinophil Peroxidase (EPO) H2O2->EPO Br_ion Bromide Ion (Br⁻) Br_ion->EPO HOBr This compound (HOBr) EPO->HOBr Catalysis Brominated_Product Brominated Product HOBr->Brominated_Product Target Biological Target (e.g., Pathogen, Protein) Target->Brominated_Product

References

stability and disproportionation of hypobromous acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Disproportionation of Hypobromous Acid Solutions

Introduction

This compound (HOBr) is a weak, unstable halogen-based acid that exists primarily in aqueous solutions.[1][2][3] It is a powerful oxidizing agent and disinfectant, generated both commercially and biologically by enzymes such as eosinophil peroxidase.[2][3][4] Its efficacy as a biocide makes it a subject of significant interest in fields ranging from water treatment to drug development.[2][5] However, the inherent instability of HOBr, leading to its decomposition and disproportionation, presents considerable challenges for its storage and application. This guide provides a comprehensive technical overview of the factors governing the stability of this compound solutions and the kinetics and mechanisms of its disproportionation, tailored for researchers, scientists, and drug development professionals.

Stability of this compound Solutions

The persistence of this compound in solution is transient and highly dependent on a range of physical and chemical factors.[6] Generally, HOBr is considered metastable and can only be handled in dilute solutions, with concentrations typically below 0.7 moles per liter.[1][7]

Factors Affecting Stability
  • Concentration: The rate of HOBr degradation is directly proportional to its concentration.[8] Higher concentrations accelerate decomposition, significantly shortening the solution's half-life. For example, a 200-300 ppm solution of available bromine may have a half-life of about 10 days, whereas a 4000 ppm solution's half-life can be reduced to a few hours or less.[8]

  • pH: The pH of the solution is a critical determinant of HOBr stability. The disproportionation rate is maximal between pH 3 and 8.[9][10][11] Stability increases significantly at pH values above 8, where HOBr deprotonates to form the more stable hypobromite ion (OBr⁻).[9][10][11] The acid dissociation constant (pKa) for HOBr is approximately 8.65.[2] Below pH 3, the decomposition rate also decreases due to the reversibility of the initial reaction steps.[9][10][11]

  • Temperature: Elevated temperatures increase the rate of decomposition.[8] Therefore, for applications requiring greater stability, it is recommended to prepare and store HOBr solutions in cool water.[8]

  • Light: HOBr solutions are susceptible to photolytic decomposition. Exposure to light can cause the breakdown of this compound into hydrobromic acid and oxygen.[1] Consequently, solutions should be stored in dark or low-actinic light conditions to maintain their integrity.[11][12]

  • Catalysts: The decomposition of HOBr is catalyzed by general bases. Species such as hydrogen phosphate (HPO₄²⁻) and carbonate (CO₃²⁻) have been shown to increase the rate of disproportionation.[9][10][11] The presence of certain metal salts, including those of copper and silver, can also accelerate decomposition.[1]

Data Presentation: Stability of this compound

The following table summarizes quantitative data regarding the stability of HOBr solutions under various conditions.

ParameterConditionObservationHalf-LifeReference
Concentration 200-300 ppm (as available bromine)Slower decay rate~10 days[8]
4000 ppm (as available bromine)Rapid decay rateA few hours or less[8]
4670 ppm (as bromine)Decayed to 3692 ppm in 7 hours~20 hours[7]
8620 ppm (as bromine)Decayed to 4694 ppm in 8 hours~11 hours[7]
pH 0.2 to 3Rate of disproportionation is suppressed-[9][10][11]
3 to 8Maximum rate of disproportionation-[9][10][11]
> 8Rate of disproportionation decreases significantly-[9][10][11]
7.00pH dropped to 5.79 over 7 hours (4670 ppm initial)-[7]
7.36pH dropped to 4.15 over 8 hours (8620 ppm initial)-[7]

Disproportionation of this compound

Disproportionation is a specific type of redox reaction where a single species is simultaneously oxidized and reduced.[13][14] In the case of this compound, bromine in the +1 oxidation state is converted into species with both higher (bromate, BrO₃⁻, +5 state) and lower (bromide, Br⁻, -1 state; or bromine, Br₂, 0 state) oxidation states.

Kinetics and Mechanism

The disproportionation of aqueous this compound is a second-order reaction with respect to HOBr.[9][10][11] The overall rate expression is complex and highly pH-dependent, as shown below:

-d[Br(I)]/dt = n{(c/(c + [H⁺]))k₁ₐ + kₒ[B])[HOBr]² + k₁ᵦ[OBr⁻]²}[9][10]

Where:

  • n is a stoichiometric factor that varies from 2 to 5 depending on the pH.[9][10]

  • [B] represents a general base catalyst.

  • k₁ₐ, k₁ᵦ, kₒ, and c are rate constants or ratios of rate constants.

The reaction products are also dictated by the pH of the solution:

  • Below pH 4: The primary products are elemental bromine (Br₂) and bromate (BrO₃⁻), with a stoichiometric factor (n) of 5.[9][10][11]

  • From pH 4 to 7: The stoichiometry varies, with n ranging from 3 to 5.[9][10]

  • Above pH 8: The initial observable product is bromite (BrO₂⁻), with n initially being 2.[9][10][11]

Data Presentation: Kinetic Parameters for HOBr Disproportionation

The table below provides key kinetic data for the disproportionation reaction at 25.0 °C.

ParameterValueUnitsDescriptionReference
k₁ₐ 2 x 10⁻³M⁻¹s⁻¹Second-order rate constant for HOBr disproportionation[9][10]
k₁ᵦ 6 x 10⁻⁷M⁻¹s⁻¹Second-order rate constant for OBr⁻ disproportionation[9][10]
c 0.03MRatio of rate constants[9][10]
kₒ (for HPO₄²⁻) 0.05M⁻²s⁻¹General-base catalysis constant[9][10][11]
kₒ (for CO₃²⁻) 0.33M⁻²s⁻¹General-base catalysis constant[9][10][11]
Visualization: HOBr Disproportionation Pathways

The following diagram illustrates the pH-dependent pathways of this compound disproportionation.

HOBr_Disproportionation cluster_acidic Acidic Conditions (pH < 4) cluster_alkaline Alkaline Conditions (pH > 8) cluster_neutral Near-Neutral Conditions (pH 4-7) HOBr1 5 HOBr Br2 2 Br₂ HOBr1->Br2 Reduction BrO3_1 BrO₃⁻ HOBr1->BrO3_1 Oxidation H2O1 H₂O H_ion1 3 H⁺ HOBr2 2 HOBr BrO2 BrO₂⁻ HOBr2->BrO2 Oxidation Br_ion Br⁻ HOBr2->Br_ion Reduction H2O2 H₂O H_ion2 H⁺ HOBr3 3 HOBr BrO3_2 BrO₃⁻ HOBr3->BrO3_2 Oxidation Br_ion2 2 Br⁻ HOBr3->Br_ion2 Reduction H_ion3 3 H⁺

Caption: pH-dependent disproportionation pathways of this compound.

Experimental Protocols

Preparation of this compound Solutions

Accurate and reproducible preparation of HOBr solutions is paramount for experimental studies. Several methods are reported in the literature.

  • Protocol 1: Reaction of Bromine Water with Silver Salts

    • Materials: Elemental bromine (Br₂), distilled water, silver phosphate (Ag₃PO₄) solid.

    • Procedure: Prepare a saturated solution of bromine in water. Add the bromine water to an excess of solid silver phosphate. The reaction is: 3Br₂ + 3H₂O + Ag₃PO₄(s) → 3HOBr + 3AgBr(s) + H₃PO₄.[12]

    • Purification: The resulting HOBr solution can be separated from the silver bromide precipitate and purified via vacuum distillation.[12]

    • Storage: Store the distillate in the dark at approximately 5°C to minimize decomposition.[12] Note that the choice of silver salt can influence the stability of the final solution.[1]

  • Protocol 2: On-Site Generation from Hydrogen Bromide and Hypochlorite

    • Materials: Aqueous hydrogen bromide (HBr), sodium hypochlorite (NaOCl, commercial bleach), and deionized water.

    • Procedure: Mix the hydrogen bromide solution and sodium hypochlorite solution in water. The reaction is: HBr + NaOCl → HOBr + NaCl.[8]

    • Control: The reaction is rapid and can be performed in-line or in a blending tank.[8] Maintaining cool water temperatures is crucial to slow decomposition.[8] The pH of the resulting solution should be near neutral (6.9-7.4) when stoichiometric amounts are used.[8]

Analytical Methods for Quantification and Stability Monitoring
  • Protocol 3: UV-Vis Spectrophotometry

    • Principle: this compound exhibits a characteristic absorbance band in the UV spectrum.

    • Methodology: Monitor the absorbance of the solution at approximately 260 nm, which is characteristic of the HOBr species.[1]

    • Application: This method is suitable for kinetic studies, allowing for real-time tracking of the formation or disproportionation of HOBr by observing changes in absorbance over time.[1]

  • Protocol 4: Iodometric Titration for Total Oxidizing Power

    • Principle: Oxidizing agents like HOBr, Br₂, and BrO₃⁻ will oxidize iodide (I⁻) to iodine (I₂), which can then be titrated with a standard thiosulfate solution.

    • Reagents: Potassium iodide (KI), standard sodium thiosulfate (Na₂S₂O₃) solution, starch indicator.

    • Procedure: Add an excess of potassium iodide to an acidified aliquot of the sample solution. Titrate the liberated iodine with the standard sodium thiosulfate solution until the solution becomes pale yellow. Add starch indicator (which turns blue-black in the presence of iodine) and continue the titration until the blue color disappears.[12][15]

    • Calculation: The concentration of total oxidizing species can be calculated from the volume of thiosulfate used. Specific procedures can be employed to differentiate between HOBr and other bromine species.[12]

Visualization: Experimental Workflow

The diagram below outlines a general experimental workflow for the preparation and analysis of a this compound solution.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis & Monitoring cluster_kinetics Kinetic Analysis start Select Preparation Method (e.g., HBr + NaOCl) mix Mix Reagents in Cooled Deionized Water start->mix ph_check Verify pH (6.9 - 7.4) mix->ph_check storage Store Solution (Dark, Cool Conditions) ph_check->storage sample Take Aliquots at Time Intervals storage->sample uv_vis UV-Vis Spectroscopy (Absorbance at 260 nm) sample->uv_vis titration Iodometric Titration (Total Oxidant Conc.) sample->titration data Record Data vs. Time uv_vis->data titration->data plot Plot Concentration vs. Time data->plot rate Determine Rate Constants and Half-Life plot->rate

Caption: General workflow for HOBr solution preparation and stability analysis.

Conclusion

The utility of this compound in various scientific and industrial applications is intrinsically linked to its chemical stability. This guide has detailed the critical factors—concentration, pH, temperature, and light—that govern the longevity of HOBr solutions. The disproportionation of HOBr is a complex, second-order process with pH-dependent pathways and products. A thorough understanding of these principles, coupled with robust experimental protocols for preparation and analysis, is essential for professionals seeking to harness the reactive properties of this compound effectively and reproducibly in research and development settings.

References

The Double-Edged Sword: Hypobromous Acid as a Reactive Oxygen Species in Inflammation and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hypobromous acid (HOBr), a highly reactive oxygen species (ROS), is an integral component of the innate immune response, generated by peroxidases in granulocytes. While essential for host defense against pathogens, its indiscriminate reactivity makes it a potent mediator of tissue damage in a variety of inflammatory diseases. Characterized as a powerful electrophile and oxidant, HOBr rapidly reacts with a wide array of biological molecules, including proteins, lipids, and nucleic acids, leading to cellular dysfunction, apoptosis, and propagation of inflammation. The formation of stable biomarkers, such as 3-bromotyrosine, has confirmed its presence in pathologies like asthma and atherosclerosis. This guide provides a comprehensive technical overview of the generation, chemical biology, and pathophysiological roles of HOBr. We detail key experimental protocols for its study, present quantitative data on its reactivity, and visualize its biological pathways. Furthermore, we explore emerging therapeutic strategies aimed at mitigating HOBr-mediated damage, offering a perspective for drug development professionals in the field of inflammatory diseases.

Introduction: The Emerging Role of this compound

Reactive oxygen species are no longer viewed solely as toxic byproducts of metabolism but as critical signaling molecules and immune effectors. Among these, the hypohalous acids, hypochlorous acid (HOCl) and this compound (HOBr), stand out for their high reactivity. HOBr, the bromine analogue of HOCl, is a weak, unstable acid that serves as a potent oxidizing and brominating agent.[1] It is produced endogenously by immune cells, particularly eosinophils, as a primary defense mechanism against pathogens.[1][2][3]

However, the overproduction or misplaced generation of HOBr during chronic inflammation contributes significantly to host tissue damage.[4] Its role has been implicated in the pathophysiology of several inflammatory conditions, including asthma, allergic reactions, atherosclerosis, and cystic fibrosis.[5][6][7] Unlike some other ROS, HOBr is not just a strong oxidant but also a powerful electrophile, a characteristic that may explain its high reactivity and deleterious effects despite its lower endogenous concentration compared to HOCl.[8][9] Understanding the intricate role of HOBr is therefore critical for developing targeted therapies for these debilitating diseases.

Biological Generation of this compound

The primary route of HOBr production in vertebrates is through the enzymatic activity of heme peroxidases found within phagocytic immune cells.[10][11]

  • Eosinophil Peroxidase (EPO) : Eosinophils, key players in allergic inflammation and parasitic infections, are the principal source of HOBr.[2][4] Upon activation, EPO, an abundant enzyme in eosinophil granules, is released. In the presence of hydrogen peroxide (H₂O₂) and bromide ions (Br⁻), EPO catalyzes the formation of HOBr.[12][13] Notably, EPO shows a marked preference for bromide over chloride, even though chloride is present at a concentration over 1000-fold higher in plasma.[4]

  • Myeloperoxidase (MPO) : Neutrophils and monocytes also contribute to HOBr production through the action of myeloperoxidase.[5][14] While MPO is more commonly associated with the production of hypochlorous acid (HOCl) due to the high physiological concentration of chloride, it can also utilize bromide to generate HOBr.[14] It is estimated that in the presence of physiological halide concentrations, HOBr can account for approximately 13% of the total hypohalous acids produced by neutrophils.[14]

The enzymatic reaction is as follows:

Br⁻ + H₂O₂ + H⁺ --(Peroxidase)--> HOBr + H₂O [2]

This production pathway highlights the central role of eosinophil and neutrophil activation in inflammatory settings, leading to the localized and potentially damaging generation of HOBr.

G cluster_0 Immune Cell Activation cluster_1 Enzymatic Reaction cluster_2 Pathophysiological Outcomes Eosinophil Eosinophil EPO EPO Eosinophil->EPO Neutrophil Neutrophil MPO MPO Neutrophil->MPO HOBr HOBr EPO->HOBr Catalyzes MPO->HOBr Catalyzes H2O2 H₂O₂ H2O2->HOBr Br Br⁻ Br->HOBr Host_Defense Host Defense (Antimicrobial) HOBr->Host_Defense Tissue_Damage Tissue Damage (Inflammation) HOBr->Tissue_Damage

Biological Production and Roles of HOBr

Chemical Reactivity and Cellular Targets

HOBr is a highly reactive molecule that does not discriminate in its targets, leading to widespread modification of biomolecules. Its reactivity is generally much higher than that of HOCl with most biological targets.[6][15]

Proteins and Amino Acids

Proteins are major targets for HOBr.[7] The second-order rate constants for the reaction of HOBr with amino acid side chains span eight orders of magnitude. For most residues, HOBr reacts 30-100 times faster than HOCl.[5][15] A notable exception is cysteine and methionine, which react about 10-fold slower with HOBr than HOCl.[15] Conversely, the halogenation of tyrosine rings is approximately 5000-fold faster with HOBr.[6][15] This high rate of reaction with tyrosine leads to the formation of 3-bromotyrosine (3-Br-Tyr), a stable biomarker of HOBr-mediated oxidative stress.[12] The loss of function of proteins exposed to HOBr is often associated with the selective oxidation of histidine, tryptophan, and tyrosine residues, which can induce protein unfolding and aggregation.[7][16]

Target Amino Acid ResidueSecond-Order Rate Constant with HOBr (M⁻¹s⁻¹) at pH 7.4, 22°C
Cysteine (thiol)~ 1 x 10⁸
Tryptophan~ 4.2 x 10⁵
Methionine~ 3.5 x 10⁵
Histidine~ 1 x 10⁵
α-Amino group~ 1 x 10⁵
Lysine~ 3.5 x 10²
Tyrosine (ring)~ 1.4 x 10²
Data summarized from Pattison et al., 2004.[15][17]
Lipids

HOBr readily targets lipids, contributing to lipid peroxidation and membrane damage. It reacts much more extensively with the unsaturated fatty acid side chains of lipids and with lipid-soluble antioxidants (like α-tocopherol and ubiquinol) than HOCl.[18][19] Rate constants for reactions with models of unsaturated lipids and lipid-soluble antioxidants are 50-2000 fold greater for HOBr compared to HOCl.[10][18] This potent reactivity has significant implications for HOBr-mediated damage to cellular membranes and lipoproteins.[18][19]

Target Lipid/Antioxidant ModelSecond-Order Rate Constant with HOBr (M⁻¹s⁻¹) at pH 7.4, 22°C
Ubiquinol-0 (model for Coenzyme Q10)2.5 x 10⁶
Phosphoryl-serine / -ethanolamine~ 1 x 10⁶
Hydroquinone2.4 x 10⁵
Trolox (model for Vitamin E)6.4 x 10⁴
3-Pentenoic acid (model of unsaturated lipid)1.1 x 10⁴
Data summarized from Pattison et al., 2007.[18][19]
Nucleic Acids and DNA Damage

HOBr can also damage nucleic acids. It has been shown to oxidize uracil to form 5-bromouracil, a mutagenic analogue of thymine.[13] This suggests a potential genotoxic role for HOBr in inflammatory contexts. However, compared to HOCl, HOBr appears to be less efficient at inducing oxidative DNA damage like the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG).[20]

Signaling and Pathophysiological Consequences

The indiscriminate reactivity of HOBr translates into significant cellular and tissue-level consequences, primarily through the induction of cell death and the propagation of inflammatory responses.

Induction of Apoptosis

At sublethal concentrations, hypohalous acids can modulate cellular signaling. While direct studies on HOBr are emerging, related oxidants like HOCl are known to induce apoptosis through the activation of caspases.[9] Studies have confirmed that reagent HOBr and its secondary products, bromamines, can induce apoptosis in cell lines such as HL-60 leukemia cells.[1] This suggests that in an inflammatory setting, HOBr could contribute to the clearance of cells but also to pathological cell loss. The precise signaling pathways by which HOBr initiates apoptosis are an active area of research, but likely involve mitochondrial stress and the activation of the intrinsic apoptotic cascade, similar to other potent oxidants.

G HOBr This compound (HOBr) Cell_Damage Oxidative Damage (Proteins, Lipids, DNA) HOBr->Cell_Damage Mitochondria Mitochondrial Stress Cell_Damage->Mitochondria Induces Caspase_Activation Initiator Caspase Activation (e.g., Caspase-9) Mitochondria->Caspase_Activation Leads to Effector_Caspase Effector Caspase Activation (e.g., Caspase-3) Caspase_Activation->Effector_Caspase Activates Apoptosis Apoptosis Effector_Caspase->Apoptosis Executes G cluster_0 Sample Preparation cluster_1 Analysis Sample Biological Sample (Plasma, Urine, Tissue) Hydrolysis Protein Precipitation & Acid Hydrolysis Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE HPLC HPLC Separation SPE->HPLC MSMS Tandem Mass Spec (MS/MS Detection) HPLC->MSMS Quantification Quantification of 3-Bromotyrosine MSMS->Quantification MRM Mode

References

The Endogenous Formation of Hypobromous Acid by Eosinophil Peroxidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eosinophils are key granulocytes of the innate immune system, playing a critical role in host defense, particularly against parasitic infections, and are pathologically implicated in allergic diseases such as asthma. A central component of their effector function is the granule protein eosinophil peroxidase (EPO). Upon eosinophil activation, EPO is released and catalyzes the formation of potent antimicrobial and cytotoxic oxidants. This guide provides an in-depth examination of the enzymatic production of hypobromous acid (HOBr) by EPO, its physiological and pathological implications, and the experimental methodologies used for its investigation.

Introduction to Eosinophil Peroxidase and this compound

Eosinophil peroxidase (EPO) is a heme-containing enzyme and one of the most abundant proteins found within the secondary granules of eosinophils.[1][2] During an immune response, activated eosinophils degranulate, releasing EPO into the extracellular space.[3][4] Here, in the presence of hydrogen peroxide (H₂O₂) and halide ions, EPO generates powerful hypohalous acids.[1] While chloride (Cl⁻) is far more abundant in physiological fluids, EPO displays a marked preference for bromide (Br⁻) as a substrate, leading to the efficient production of this compound (HOBr).[5][6]

HOBr is a potent, short-lived oxidant that plays a dual role. It is a key microbicidal agent, contributing to host defense against pathogens.[7][8] However, its high reactivity also means it can inflict significant oxidative damage on host tissues if produced excessively or in inappropriate contexts, contributing to the pathophysiology of inflammatory conditions like asthma and eosinophilic esophagitis.[9][10][11][12] This document details the core mechanisms of HOBr formation and its subsequent biological impact.

The Enzymatic Pathway of this compound Formation

The generation of HOBr by EPO is a two-step process that is part of the broader halogenation cycle common to peroxidases.

  • Formation of EPO Compound I: The catalytic cycle begins with the reaction of the native ferric (Fe³⁺) form of EPO with one molecule of hydrogen peroxide (H₂O₂). This two-electron oxidation results in the formation of a highly reactive intermediate known as Compound I (EPO-I), a ferryl (Fe⁴⁺=O) species with a porphyrin π-cation radical.[13]

  • Oxidation of Bromide: Compound I then acts as a potent oxidant. It catalyzes the two-electron oxidation of a bromide ion (Br⁻) to produce this compound (HOBr). This reaction regenerates the native ferric state of the enzyme, allowing it to re-enter the catalytic cycle.[13]

The overall reaction can be summarized as:

H₂O₂ + Br⁻ + H⁺ —(EPO)→ HOBr + H₂O [1]

EPO's preference for bromide over the much more abundant chloride is a key feature. Even at physiological concentrations where chloride is over 1000 times more concentrated than bromide (approx. 100 mM Cl⁻ vs. 20-120 µM Br⁻), EPO preferentially utilizes bromide to generate HOBr.[5][14][15] Substantive oxidation of chloride by EPO occurs only at a pH below 6.5.[14]

Logical Flow of HOBr Production by EPO

G Eosinophil Activated Eosinophil Degranulation Degranulation Eosinophil->Degranulation EPO_Enzyme Eosinophil Peroxidase (EPO) Degranulation->EPO_Enzyme Release HOBr This compound (HOBr) EPO_Enzyme->HOBr Catalysis H2O2 Hydrogen Peroxide (H₂O₂) (from Respiratory Burst) H2O2->EPO_Enzyme Substrate Bromide Bromide Ion (Br⁻) (from Plasma) Bromide->EPO_Enzyme Substrate G cluster_0 Source cluster_1 Physiological Role cluster_2 Pathological Role EPO EPO + H₂O₂ + Br⁻ HOBr This compound (HOBr) EPO->HOBr Generates Pathogen Pathogen Killing (e.g., Parasites, Bacteria) HOBr->Pathogen Protein_Mod Protein Modification (3-Bromotyrosine) HOBr->Protein_Mod Lipid_Mod Lipid Peroxidation HOBr->Lipid_Mod Nucleic_Acid_Mod Nucleic Acid Damage (5-Bromouracil) HOBr->Nucleic_Acid_Mod Host_Defense Host Defense Pathogen->Host_Defense Tissue_Damage Tissue Damage & Inflammation (e.g., in Asthma) Protein_Mod->Tissue_Damage Lipid_Mod->Tissue_Damage Nucleic_Acid_Mod->Tissue_Damage G Start Start Prep_Samples Prepare Samples and Standards Start->Prep_Samples Add_Samples Pipette 50 µL of Samples/ Standards into 96-well Plate Prep_Samples->Add_Samples Add_Reagent Add 150 µL of Reaction Mix to each well Add_Samples->Add_Reagent Prep_Reagent Prepare Reaction Mix (OPD + KBr + H₂O₂) Prep_Reagent->Add_Reagent Incubate Incubate for 30 min at Room Temperature Add_Reagent->Incubate Add_Stop Add 50 µL of 4M H₂SO₄ to stop reaction Incubate->Add_Stop Read_Abs Read Absorbance at 492 nm Add_Stop->Read_Abs Analyze Analyze Data (Compare to Standard Curve) Read_Abs->Analyze End End Analyze->End

References

In-Depth Technical Guide: Thermodynamic Data for the Formation of Hypobromous Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data for the formation of gaseous hypobromous acid (HOBr). It includes a compilation of key thermodynamic parameters, detailed experimental methodologies for their determination, and a conceptual workflow for the experimental setup.

Core Thermodynamic Data

The formation of this compound from its constituent elements in their standard states can be represented by the following reaction:

½ H₂(g) + ½ Br₂(l) + ½ O₂(g) → HOBr(g)

The key thermodynamic parameters for this reaction, namely the standard enthalpy of formation (ΔH°f), standard molar entropy (S°), and standard Gibbs free energy of formation (ΔG°f), are crucial for understanding the stability and reactivity of this compound.

Quantitative Thermodynamic Data for this compound (HOBr, g)

The following table summarizes the available quantitative data for the standard enthalpy of formation, standard molar entropy, and standard Gibbs free energy of formation of gaseous this compound at 298.15 K.

Thermodynamic QuantityValueUnitsSource
Standard Enthalpy of Formation (ΔH°f)
-62.18 ± 0.59kJ/molActive Thermochemical Tables (ATcT)[1]
-56.1 ± 2.0kJ/molTheoretical Calculation
-58.2 ± 1.8kcal/molExperimental Determination
Standard Molar Entropy (S°)
248.9J/mol·KComputationally Derived
Standard Gibbs Free Energy of Formation (ΔG°f)
-60.7kJ/molCalculated

Note on Gibbs Free Energy Calculation: The standard Gibbs free energy of formation was calculated using the equation ΔG°f = ΔH°f - TΔS°f, where T = 298.15 K. The standard entropy change of formation (ΔS°f) was determined using the standard molar entropies of the reactants and products.

Standard Molar Entropies of Constituent Elements (at 298.15 K)
SubstanceStandard Molar Entropy (S°)UnitsSource
H₂(g)130.7J/mol·K[2][3]
Br₂(l)152.23J/mol·K[4][5][6]
O₂(g)205.138J/mol·K[1][7]

Experimental Protocols

The determination of thermodynamic data for a transient species like this compound requires specialized experimental techniques. The following sections outline the methodologies for the synthesis of gaseous HOBr and its analysis using photoionization mass spectrometry.

Synthesis of Gaseous this compound

A common method for the preparation of pure, gas-phase this compound involves the reaction of bromine vapor with a heated mixture of mercury(II) oxide and mercury(II) bromide.

Materials:

  • Mercuric oxide (HgO), reagent grade

  • Mercuric bromide (HgBr₂), reagent grade

  • Bromine (Br₂), liquid

  • Inert gas (e.g., Argon or Helium)

  • Glass reaction tube

  • Tube furnace

  • Cold trap (e.g., liquid nitrogen bath)

  • Vacuum line

Procedure:

  • A mixture of HgO and HgBr₂ is prepared and packed into a glass reaction tube.

  • The reaction tube is placed in a tube furnace and connected to a vacuum line.

  • The system is evacuated to remove air and moisture.

  • A slow flow of inert gas is passed over liquid bromine to carry bromine vapor into the reaction tube.

  • The tube furnace is heated to a temperature of approximately 130-150 °C.

  • At this temperature, the bromine vapor reacts with the heated HgO/HgBr₂ mixture to produce gaseous HOBr.

  • The product stream, containing HOBr, unreacted bromine, and the inert carrier gas, is passed through a cold trap maintained at a temperature low enough to condense unreacted bromine but allow the more volatile HOBr to pass through.

  • The purified gaseous HOBr is then directed into the ionization chamber of the mass spectrometer.

Photoionization Mass Spectrometry for Thermodynamic Data Determination

Photoionization mass spectrometry is a powerful technique for studying the thermochemistry of transient species. It involves ionizing the molecule of interest with a tunable monochromatic light source and then analyzing the resulting ions with a mass spectrometer.

Instrumentation:

  • Tunable vacuum ultraviolet (VUV) light source (e.g., synchrotron radiation or laser-based source)

  • Flow tube reactor for the synthesis and introduction of the transient species

  • Molecular beam sampling system

  • Time-of-flight (TOF) mass spectrometer

  • Ion detector

Procedure:

  • Generation and Introduction of HOBr: Gaseous HOBr, synthesized as described above, is introduced into the photoionization region of the mass spectrometer. A molecular beam is formed by expanding the gas mixture through a small orifice into a vacuum chamber, which cools the molecules and simplifies the resulting spectra.

  • Photoionization: The molecular beam is crossed with a tunable VUV photon beam. The energy of the photons is scanned, and the ion signal at the mass-to-charge ratio (m/z) corresponding to the HOBr⁺ ion is monitored.

  • Data Acquisition: The ion signal is recorded as a function of the photon energy, generating a photoionization efficiency (PIE) curve.

  • Determination of Ionization Energy: The adiabatic ionization energy (IE) of HOBr is determined from the onset of the PIE curve. This corresponds to the energy required to remove an electron from the highest occupied molecular orbital of the neutral molecule to form the ground state of the ion.

  • Determination of Enthalpy of Formation: The appearance energy (AE) of fragment ions can also be measured. For example, by measuring the appearance energy of the Br⁺ fragment from HOBr, and knowing the ionization energy of Br and the enthalpy of formation of the other neutral fragment (OH), the bond dissociation energy of the HO-Br bond can be determined. This information, combined with the known enthalpies of formation of the constituent atoms, allows for the calculation of the enthalpy of formation of HOBr.

Mandatory Visualization

The following diagram illustrates the logical workflow of the experimental setup for determining the thermodynamic data of this compound.

experimental_workflow cluster_synthesis Gas-Phase HOBr Synthesis cluster_ms Photoionization Mass Spectrometry Br2 Br2(l) HeatedTube Heated Reaction Tube (HgO/HgBr2) Br2->HeatedTube Vapor InertGas Inert Gas (Ar/He) InertGas->Br2 Carrier ColdTrap Cold Trap HeatedTube->ColdTrap Product Stream MolBeam Molecular Beam Sampling ColdTrap->MolBeam Gaseous HOBr IonSource Ionization Region MolBeam->IonSource TOF_MS Time-of-Flight Mass Analyzer IonSource->TOF_MS Detector Ion Detector TOF_MS->Detector DataAcq Data Acquisition Detector->DataAcq ThermodynamicData Thermodynamic Data (ΔH°f, IE) DataAcq->ThermodynamicData Analysis VUV Tunable VUV Light Source VUV->IonSource Photons

Experimental workflow for thermodynamic data determination of HOBr.

References

Unveiling Hypobromous Acid: A Technical Guide to its Historical Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the historical discovery and initial scientific studies of hypobromous acid (HOBr). Tailored for researchers, scientists, and professionals in drug development, this document meticulously outlines the foundational experiments that first brought this reactive bromine species to light, presenting the available data and methodologies from the nascent stages of its scientific journey.

Executive Summary

The discovery of this compound is intrinsically linked to the groundbreaking work on halogens in the early 19th century, spearheaded by French chemist Antoine Jérôme Balard. Following his celebrated discovery of the element bromine in 1826, Balard's subsequent investigations into the chemical properties of this new element and its parallels with chlorine laid the crucial groundwork for the identification of its oxygenated acid. This guide will detail the logical progression from the isolation of bromine to the synthesis and characterization of this compound, providing a historical context for its significance in the field of chemistry.

Historical Discovery

The journey to understanding this compound began with the isolation of its constituent halogen, bromine. In 1826, Antoine Jérôme Balard, a French chemist, identified bromine while investigating the salt marshes of Montpellier.[1] He noted the element's chemical behavior was intermediate between that of chlorine and iodine.

While Balard's 1834 publication in Annales de Chimie et de Physique is renowned for its detailed account of the discovery of hypochlorous acid, the principles and methods described were directly applicable to bromine.[1] Given Balard's explicit comparisons of the chemical reactivities of chlorine and bromine, the scientific community of the era quickly recognized the existence of the analogous this compound. French scientific literature of the period began to refer to "acide hypobromeux" (this compound), indicating its conceptual, if not immediately experimentally detailed, discovery alongside its chlorinated counterpart.

Initial Synthesis and Experimental Protocols

The primary method for the initial synthesis of this compound was analogous to the one Balard detailed for hypochlorous acid in 1834.[1] This involved the reaction of elemental bromine with an aqueous suspension of mercury(II) oxide.

Synthesis of this compound via the Mercury(II) Oxide Method

Objective: To prepare an aqueous solution of this compound.

Materials:

  • Elemental Bromine (Br₂)

  • Mercury(II) Oxide (HgO), finely powdered

  • Distilled Water

Experimental Protocol:

  • A dilute suspension of finely powdered red mercury(II) oxide in distilled water was prepared.

  • Elemental bromine was then added to this aqueous suspension.

  • The mixture was agitated, likely by shaking, to facilitate the reaction between the bromine and the mercury(II) oxide.

  • The reaction proceeds according to the following equation: 2Br₂ + 2HgO + H₂O → HgBr₂·HgO + 2HOBr

  • The insoluble mercury oxybromide (HgBr₂·HgO) would precipitate out of the solution, leaving an aqueous solution of this compound.

This pioneering experimental workflow is depicted in the diagram below.

Historical_Synthesis_of_Hypobromous_Acid cluster_reactants Reactants cluster_process Process cluster_products Products Br2 Elemental Bromine (Br₂) reaction Agitation Br2->reaction HgO_suspension Aqueous Suspension of Mercury(II) Oxide (HgO) HgO_suspension->reaction HOBr_solution Aqueous Solution of This compound (HOBr) reaction->HOBr_solution precipitate Insoluble Precipitate (Mercury Oxybromide) reaction->precipitate

Initial synthesis of this compound.

Initial Studies and Characterization

The initial characterization of this compound in the 19th century was qualitative, focusing on its observable properties and its parallels to the more extensively studied hypochlorous acid. Quantitative data from this period is scarce due to the limitations of analytical techniques at the time.

Observed Properties

Early studies of the aqueous solution of this compound would have noted the following properties:

PropertyObservation
Color The resulting solution, after the removal of the precipitate, would have been observed to be a pale yellow.
Odor A characteristic odor, similar to that of bromine water but distinct, would have been present, indicative of the volatile nature of the acid.
Bleaching Ability Consistent with the properties of other halogen-based bleaching agents, the solution of this compound would have demonstrated the ability to decolorize organic dyes.
Instability Early researchers would have noted the transient nature of the solution, with its bleaching power diminishing over time, suggesting the inherent instability of the acid.

The logical relationship for the initial characterization is outlined below.

Initial_Characterization_Logic cluster_synthesis Synthesis cluster_observation Qualitative Observation cluster_conclusion Conclusion synthesis Formation of This compound Solution color Color synthesis->color odor Odor synthesis->odor bleaching Bleaching Properties synthesis->bleaching instability Instability synthesis->instability conclusion Characterization as a New Bromine Compound color->conclusion odor->conclusion bleaching->conclusion instability->conclusion

Logical flow of early characterization.

Conclusion

The discovery and initial studies of this compound were a direct and logical consequence of the discovery of bromine by Antoine Jérôme Balard. By applying the same experimental principles he used for chlorine, Balard and his contemporaries were able to synthesize and perform a preliminary characterization of this new acid. Although the early work was primarily qualitative, it laid the essential foundation for over a century of subsequent research that has elucidated the significant role of this compound in both chemical synthesis and biological systems. This historical perspective is crucial for modern researchers seeking to understand the fundamental properties of this important reactive species.

References

A Theoretical Exploration of Hypobromous Acid's Molecular Orbitals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical calculations of the molecular orbitals of hypobromous acid (HOBr). It is designed to offer a deep dive into the electronic structure of this important, albeit unstable, halogen-containing compound. By understanding the arrangement and energies of its molecular orbitals, researchers can gain valuable insights into its reactivity, spectroscopic properties, and potential interactions in various chemical and biological systems.

Introduction to the Electronic Structure of HOBr

This compound (HOBr) is a weak and unstable acid with the chemical formula HOBr.[1] Its structure consists of a central oxygen atom single-bonded to a hydrogen and a bromine atom. The molecule possesses a bent geometry due to the presence of two lone pairs of electrons on the oxygen atom, leading to sp³ hybridization of the central oxygen atom. This arrangement results in a polar molecule.

The electronic structure of a molecule is fundamentally described by its molecular orbitals (MOs), which are mathematical functions describing the wave-like behavior of electrons in a molecule. These orbitals are formed from the linear combination of atomic orbitals (LCAO). The energy levels of these MOs and the distribution of electrons within them dictate the molecule's chemical properties and reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals primarily involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and electronic excitation properties.[2]

Quantitative Analysis of HOBr Molecular Orbitals

Precise determination of molecular orbital energies is achieved through sophisticated computational chemistry methods. The following tables summarize the experimental and theoretical ionization energies for the highest occupied molecular orbitals of HOBr, which correspond to the negative of the orbital energies according to Koopmans' theorem.

Table 1: Experimental and Computed Vertical Ionization Energies (eV) for the Outermost Molecular Orbitals of HOBr

Molecular OrbitalExperimental (PES)Computed (OVGF)Computed (G2)
6a'' (HOMO)10.7311.25411.804
16a' (SHOMO)11.56--

Data sourced from "Vacuum synthesis and determination of the ionization energies of different molecular orbitals for BrOBr and HOBr" by Lee et al.

Table 2: Characterization of the Highest Occupied Molecular Orbitals of HOBr

Molecular OrbitalSymmetryPrimary Atomic Orbital ContributionBonding/Non-bonding Character
6a'' (HOMO)a''Br (4p)Non-bonding (lone pair on Br)
16a' (SHOMO)a'O (2p), Br (4p)σ-bonding (O-Br)

The Highest Occupied Molecular Orbital (HOMO) of HOBr is primarily composed of a non-bonding p-orbital on the bromine atom. The Second Highest Occupied Molecular Orbital (SHOMO) has significant contributions from both oxygen and bromine p-orbitals, forming the O-Br sigma bond.

Experimental Protocols: Computational Methodology

The theoretical data presented in this guide are derived from ab initio molecular orbital calculations. These methods solve the Schrödinger equation without empirical parameters, providing a rigorous theoretical foundation. Below are the detailed methodologies representative of those used to calculate the molecular orbitals of HOBr.

Ab Initio Methods

Ab initio calculations are based on first principles of quantum mechanics. Several levels of theory are commonly employed, with varying degrees of accuracy and computational cost.

  • Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point for more advanced calculations but neglects electron correlation.

  • Møller-Plesset Perturbation Theory (MP2): This method improves upon Hartree-Fock by including electron correlation effects through perturbation theory, typically to the second order (MP2). It offers a good balance between accuracy and computational expense for many systems.

  • Coupled Cluster (CC) Theory: Coupled cluster methods are highly accurate techniques that include electron correlation to a high degree. CCSD(T), which includes single, double, and a perturbative treatment of triple excitations, is often considered the "gold standard" in computational chemistry for its accuracy.

  • Outer Valence Green's Function (OVGF) Method: This method is specifically designed for the accurate calculation of ionization potentials and electron affinities.

Basis Sets

The accuracy of ab initio calculations is also highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals.

  • Pople-style basis sets (e.g., 6-311G ): These are widely used basis sets that offer a good compromise between accuracy and computational cost. The "6-311G" notation indicates a split-valence basis set with a specific number of functions for core and valence electrons. The asterisks denote the inclusion of polarization functions, which are necessary for accurately describing the anisotropic electron distribution in molecules like HOBr.

  • Correlation-consistent basis sets (e.g., aug-cc-pVTZ): Developed by Dunning and coworkers, these basis sets are designed to systematically converge towards the complete basis set limit. The "aug" prefix indicates the addition of diffuse functions, which are important for describing anions and weak interactions. "cc-pVTZ" stands for correlation-consistent polarized Valence Triple-Zeta.

A Typical Computational Workflow

The following diagram illustrates a typical workflow for the theoretical calculation of HOBr molecular orbitals.

G Computational Workflow for HOBr Molecular Orbitals cluster_0 1. Geometry Optimization cluster_1 2. Molecular Orbital Calculation cluster_2 3. Analysis and Visualization a Define Initial Geometry of HOBr b Choose Level of Theory and Basis Set (e.g., MP2/aug-cc-pVTZ) a->b c Perform Geometry Optimization Calculation b->c d Obtain Optimized Molecular Structure c->d e Use Optimized Geometry d->e f Perform Single-Point Energy Calculation (e.g., CCSD(T)/aug-cc-pVTZ) e->f g Extract Molecular Orbital Energies (HOMO, LUMO, etc.) f->g h Analyze Orbital Characters and Symmetries g->h i Generate Molecular Orbital Diagrams g->i j Calculate HOMO-LUMO Gap g->j k Visualize Molecular Orbitals h->k

A flowchart illustrating the key steps in the computational determination of HOBr's molecular orbitals.

Signaling Pathways and Logical Relationships

The theoretical investigation of molecular orbitals provides fundamental data that can be integrated into broader models of chemical reactivity and biological interactions. For instance, the energies and shapes of the frontier molecular orbitals (HOMO and LUMO) are critical in predicting the pathways of chemical reactions.

The following diagram illustrates the logical relationship between the theoretical calculation of molecular orbitals and the prediction of a molecule's reactivity, a key aspect in fields like drug development.

G From MO Theory to Reactivity Prediction cluster_0 Computational Chemistry cluster_1 Frontier Molecular Orbital (FMO) Theory cluster_2 Prediction of Chemical Reactivity A Ab Initio Calculation (e.g., DFT, MP2, CCSD(T)) B Molecular Orbital Energies (HOMO, LUMO) A->B C Molecular Orbital Shapes and Symmetries A->C D Analysis of HOMO-LUMO Gap B->D E Evaluation of Orbital Overlap (Symmetry Considerations) C->E F Identification of Nucleophilic and Electrophilic Sites D->F G Prediction of Reaction Pathways and Transition States E->G F->G H Estimation of Reaction Rates G->H

Logical flow from computational calculations to the prediction of chemical reactivity based on MO theory.

Conclusion

The theoretical calculation of molecular orbitals provides a powerful lens through which to understand the electronic structure and reactivity of this compound. By employing high-level ab initio methods and appropriate basis sets, it is possible to obtain accurate values for molecular orbital energies and to characterize their compositions. This information is invaluable for researchers in various fields, from atmospheric chemistry to drug design, enabling a more profound understanding of the fundamental properties of this reactive molecule. The continued development of computational methodologies promises even greater accuracy and insight into the complex world of molecular electronics.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Hypobromous Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypobromous acid (HOBr) is a weak, unstable acid that serves as a valuable reagent in various chemical transformations. It is a potent electrophile and oxidizing agent, finding applications in the synthesis of bromohydrins, α-bromo ketones, and other brominated organic compounds.[1][2] Due to its inherent instability, this compound is typically prepared in situ or as an aqueous solution for immediate use in the laboratory.[3] This document provides detailed protocols for the synthesis of this compound, along with a summary of quantitative data for different preparatory methods.

Data Presentation: Comparison of Synthesis Methods

The selection of a synthetic method for this compound depends on the desired concentration, purity, and the specific application. The following table summarizes key quantitative data for several common laboratory-scale synthesis methods.

Synthesis MethodReactantsTypical Concentration of HOBrYield/ConversionKey ConditionsNotes
Reaction with Metal Oxides/Salts [1]Bromine water (Br₂), Mercuric Oxide (HgO) or Silver Salts (e.g., AgNO₃, Ag₂O)0.1 - 0.25%[1]~100% conversion of bromide[4]Shaking/stirring at room temperature; distillation under reduced pressure.[1]A classic method. The use of silver salts can lead to the formation of a corresponding mineral acid.[1] Stability can be influenced by the choice of the silver salt.[1]
In situ Generation from N-Bromosuccinimide (NBS) [1][5]N-Bromosuccinimide (NBS), WaterNot typically isolatedNot applicableReaction occurs in the presence of the substrate to be brominated.[1]A convenient method for generating HOBr for immediate consumption in a reaction, particularly in the synthesis of bromohydrins.[1]
Reaction of Bromine with Alkali and Stabilizer [6]Bromine, Water, Alkali Hydroxide, Sulfamic AcidUp to 25 wt% Br₂ added[6]HighInert gas atmosphere, 0-25 °C.[6]Produces a stabilized this compound composition with excellent storage stability.[6]
Reaction of Hypochlorous Acid with Bromide [7]Hypochlorous acid (HOCl) or its salt, Bromide salt (e.g., NaBr, KBr)700 - 3000 ppm[4]Substantially 100%[4]Controlled pH (critical), Br/Cl mole ratio.[4]Can be used to generate stabilized stock solutions.[8][9]
Reaction of Hydrogen Bromide with Bleach [10]Hydrogen Bromide (HBr), Sodium Hypochlorite (NaOCl)100 - 300 ppm as bromine[10]Rapid and efficient[10]In-line or batch mixing in water; resulting pH of 6.9-7.4.[10]A straightforward method for preparing dilute solutions for disinfection and other applications.[10]
Disproportionation of Bromine in Water [3][11]Bromine (Br₂), Water (H₂O)Dependent on Br₂ solubilityEquilibrium reactionSimple dissolution of bromine in water.An equilibrium is established, also forming hydrobromic acid (HBr).[3][11]

Experimental Protocols

This section provides a detailed methodology for the synthesis of a this compound solution using silver nitrate, a well-established laboratory method.

Protocol 1: Synthesis of this compound via Reaction of Bromine with Silver Nitrate

This protocol is adapted from the method described by Kretzschmar.[1]

Materials:

  • Bromine (Br₂)

  • Silver nitrate (AgNO₃)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Distillation apparatus (including a condenser and receiving flask)

  • Vacuum pump

  • Ice bath

  • Apparatus for purging with air

Procedure:

  • Preparation of Silver Nitrate Solution: Prepare a solution of silver nitrate in distilled water in a round-bottom flask.

  • Addition of Bromine: While stirring, add an excess of bromine to the silver nitrate solution. The reaction will produce this compound and a precipitate of silver bromide (AgBr), along with nitric acid.[1] Reaction: Br₂ + AgNO₃ + H₂O → HOBr + AgBr + HNO₃[1]

  • Distillation: Assemble the distillation apparatus. The receiving flask should be cooled in an ice bath.

  • Vacuum Distillation: Distill the mixture at 25 °C under a reduced pressure of 12 mm Hg.[1] This allows for the separation of the volatile this compound from the less volatile components and the silver bromide precipitate.

  • Debromination: The distillate will be a pale yellow liquid containing this compound and may have traces of unreacted bromine.[1] To remove the excess bromine, purge a current of air through the solution.

  • Storage: Store the resulting this compound solution in a dark, cool place. Note that aqueous solutions of this compound are unstable and will decompose over time.[12]

Expected Outcome:

This procedure is reported to yield a pale yellow liquid with a jasmine-like odor, containing approximately 0.1 to 0.25% this compound.[1]

Visualizations

Experimental Workflow for this compound Synthesis

The following diagram illustrates the key steps in the synthesis of this compound using the silver nitrate method.

experimental_workflow A Prepare AgNO₃ Solution B Add Excess Bromine A->B Reactants C Reaction Mixture (HOBr, AgBr, HNO₃) B->C Formation D Vacuum Distillation (25 °C, 12 mmHg) C->D Separation E Distillate (HOBr, trace Br₂) D->E Collection F Air Purge (Debromination) E->F Purification G Pure HOBr Solution F->G Final Product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of In Situ Generation

This diagram illustrates the concept of in situ generation of this compound from N-bromosuccinimide for immediate use in a chemical reaction.

in_situ_generation NBS N-Bromosuccinimide (NBS) HOBr This compound (HOBr) (Reactive Intermediate) NBS->HOBr Hydrolysis H2O Water (H₂O) H2O->HOBr Hydrolysis Product Brominated Product (e.g., Bromohydrin) HOBr->Product Reaction Substrate Organic Substrate (e.g., Alkene) Substrate->Product Reaction

Caption: In situ generation and reaction of this compound.

References

Application Notes and Protocols for the Quantification of Hypobromous Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and comparative data for various analytical methods to quantify hypobromous acid (HOBr), a significant reactive oxygen species. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction to this compound Analysis

This compound (HOBr) is a weak, unstable acid that plays a crucial role as an oxidizing and brominating agent in various chemical and biological systems.[1][2] It is produced endogenously in vertebrates by eosinophils and neutrophils as part of the immune response.[1] Due to its high reactivity and short lifespan, accurate quantification of HOBr can be challenging, especially at the low concentrations found in biological systems.[3][4] This document outlines and compares several analytical techniques for the determination of HOBr concentration.

Fluorescent Probe-Based Quantification

Fluorescent probes have emerged as powerful tools for detecting and quantifying HOBr due to their high sensitivity, excellent spatiotemporal resolution, and suitability for in vivo imaging.[3][4][5][6] These methods are based on the specific reaction of a probe molecule with HOBr, leading to a measurable change in its fluorescent properties.

Quantitative Data Summary

The following table summarizes the performance characteristics of several recently developed fluorescent probes for HOBr detection.

Probe Name/ReferenceDetection Limit (LOD)Linear RangeResponse TimepH RangeNotes
Probe 3 (Se-BODIPY)[3]Not specifiedNot specified60 minNot specifiedRatiometric probe with high selectivity over other ROS.
Probe 4 (Coumarin-based)[3]30.6 nMNot specified< 30 s7.0 - 8.0Good selectivity over other ROS, RNS, amino acids, and metal ions.
Probe 5 [3]Not specifiedNot specifiedNot specified7.4Large red shift in emission wavelength upon reaction with HOBr.
Probe 6 [3]0.66 µMNot specified~8 min4.0 - 8.0Successfully applied for monitoring HOBr in MCF-7 cells.
Probe 9 [3]1.8 ± 0.2 nMNot specified30 s7.4Higher detection limit compared to probe 5.
Probe 10 & 11 [3]33.5 nM & 99 nMNot specified~ secondsWide pH rangeGood lysosome-targeting affinity and low cytotoxicity.
Probe 13 [3]3.8 nM1.0–5.0 μM< 2 s4.0 - 9.0Extremely fast response and high sensitivity.
NH-HOBr[7]15 nMNot specified≤ 5 sNot specifiedTwo-photon probe for in situ imaging in living systems.
General Experimental Protocol for Fluorescent Probe Analysis

This protocol provides a general workflow for the quantification of HOBr using a fluorescent probe. Specific parameters such as excitation/emission wavelengths and incubation times should be optimized for the particular probe being used.

Materials:

  • Fluorescent probe specific for HOBr

  • This compound standard solution (freshly prepared)

  • Phosphate-buffered saline (PBS) or other appropriate buffer

  • Fluorometer or fluorescence microscope

  • Black microplates (for fluorometer measurements)

  • Samples for analysis

Protocol:

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO). Further dilute the stock solution with the assay buffer to the desired working concentration.

  • Standard Curve Generation:

    • Prepare a series of HOBr standard solutions of known concentrations in the assay buffer.

    • Add the fluorescent probe working solution to each standard solution and to a blank (buffer only).

    • Incubate the solutions for the time specified for the probe, protected from light.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Plot the fluorescence intensity (or the ratio of intensities for ratiometric probes) against the HOBr concentration to generate a standard curve.

  • Sample Analysis:

    • Add the fluorescent probe working solution to the samples.

    • Incubate the samples under the same conditions as the standards.

    • Measure the fluorescence intensity.

    • Determine the HOBr concentration in the samples by interpolating from the standard curve.

Fluorescent_Probe_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Probe Prepare Probe Working Solution Mix Mix Probe with Standards/Samples Probe->Mix Standards Prepare HOBr Standards Standards->Mix Incubate Incubate Mix->Incubate Measure Measure Fluorescence Incubate->Measure Curve Generate Standard Curve Measure->Curve Calculate Calculate Sample Concentration Curve->Calculate

Fluorescent probe quantification workflow.

Spectrophotometric and Colorimetric Methods

Spectrophotometric methods offer a cost-effective and straightforward approach for HOBr quantification. These methods are typically based on the oxidation of a chromogenic substrate by HOBr, resulting in a colored product that can be measured using a spectrophotometer.

Quantitative Data Summary
MethodReagentWavelengthDetection LimitLinear RangeInterferences
ABTS Method[8]ABTSNot specifiedNot specifiedNot specifiedOther oxidants (e.g., O3, H2O2)
DPD Method[9][10]DPDNot specifiedNot specifiedNot specifiedOther halogens (e.g., chlorine)
Fuchsin Method[11]Fuchsin530 nm1 µg/L (as bromate)Up to 20 µg/L (as bromate)Free of common ion interferences
o-tolidine Method[12]o-tolidine432 nmNot specifiedNot specifiedOther halogens and oxidizing agents
Experimental Protocol: ABTS Method

This protocol describes the use of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) for the determination of HOBr.[8]

Materials:

  • ABTS solution

  • This compound standard solution

  • Buffer solution (e.g., phosphate buffer, pH 7)

  • Spectrophotometer

  • Cuvettes

Protocol:

  • Standard Preparation: Prepare a stock solution of HOBr and dilute it to create a series of standards with known concentrations.

  • Reaction:

    • To a known volume of each standard and sample, add a specific volume of the ABTS solution.

    • Allow the reaction to proceed for a set amount of time to ensure complete color development. The reaction of ABT with bromine generates a stable colored product.[8]

  • Measurement:

    • Measure the absorbance of the resulting solution at the wavelength of maximum absorbance for the oxidized ABTS product.

    • A blank containing the buffer and ABTS should be used to zero the spectrophotometer.

  • Quantification:

    • Create a standard curve by plotting absorbance versus HOBr concentration.

    • Determine the concentration of HOBr in the samples from the standard curve.

    • Note: If other oxidants like residual ozone are present, they should be removed, for instance, by purging with nitrogen gas.[8]

Spectrophotometric_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Standards Prepare HOBr Standards AddReagent Add Chromogenic Reagent (e.g., ABTS) Standards->AddReagent Samples Prepare Samples Samples->AddReagent Incubate Allow for Color Development AddReagent->Incubate MeasureAbs Measure Absorbance Incubate->MeasureAbs StdCurve Generate Standard Curve MeasureAbs->StdCurve Quantify Quantify HOBr in Samples StdCurve->Quantify

General spectrophotometric workflow.

Titration Methods

Titration offers a classic and reliable method for quantifying the total oxidant concentration in a solution. If HOBr is the predominant oxidizing species, titration can provide an accurate measure of its concentration.

Experimental Protocol: Iodometric Titration

This method is a non-selective indirect titration for oxidants.[8]

Materials:

  • Potassium iodide (KI) solution

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution

  • Sulfuric acid (H₂SO₄)

  • Burette, flasks, and pipettes

Protocol:

  • Sample Preparation: Place a known volume of the sample containing HOBr into an Erlenmeyer flask.

  • Reaction with Iodide: Add an excess of KI solution and acidify with H₂SO₄. HOBr will oxidize the iodide ions to iodine (I₂). HOBr + 2I⁻ + H⁺ → Br⁻ + I₂ + H₂O

  • Titration: Titrate the liberated I₂ with a standardized solution of sodium thiosulfate until the solution turns a pale yellow color. I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

  • Endpoint Determination: Add a few drops of starch indicator. The solution will turn a deep blue-black color. Continue the titration dropwise with sodium thiosulfate until the blue color disappears. This is the endpoint.

  • Calculation: Calculate the concentration of HOBr in the original sample based on the stoichiometry of the reactions and the volume of sodium thiosulfate used.

Titration_Logical_Relationship HOBr HOBr in Sample I2 Liberated I₂ HOBr->I2 oxidizes KI Excess KI KI->I2 is oxidized by Endpoint Endpoint Detection (Starch Indicator) I2->Endpoint is titrated with Thiosulfate Standardized Na₂S₂O₃ Thiosulfate->Endpoint Calculation Calculate HOBr Concentration Endpoint->Calculation

Logical flow of iodometric titration.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) can be used for the indirect quantification of HOBr. This typically involves derivatizing HOBr with a reagent to form a stable product that can be separated and detected.

Experimental Protocol: HPLC with Phenol Derivatization

This method involves the reaction of HOBr with phenol to produce 2-bromophenol and 4-bromophenol, which can then be quantified by HPLC.[8]

Materials:

  • Phenol solution

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Mobile phase (e.g., acetonitrile/water mixture)

  • Standards of 2-bromophenol and 4-bromophenol

Protocol:

  • Derivatization: React the HOBr-containing sample with an excess of phenol solution.

  • HPLC Analysis:

    • Inject a known volume of the derivatized sample into the HPLC system.

    • Separate the bromophenol isomers using an appropriate mobile phase and column.

    • Detect the bromophenols at their wavelength of maximum absorbance.

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of 2-bromophenol and 4-bromophenol standards.

    • Quantify the amount of each bromophenol isomer in the sample by comparing their peak areas to the standard curve.

    • The initial concentration of HOBr can be calculated from the total concentration of the bromophenol products.

Conclusion

The choice of analytical method for quantifying this compound depends on several factors, including the required sensitivity, the sample matrix, the presence of interfering substances, and the available instrumentation. Fluorescent probes offer the highest sensitivity and are suitable for biological and in vivo studies. Spectrophotometric methods are simple and cost-effective for routine analysis. Titration provides a reliable measure of total oxidant concentration, while HPLC with derivatization is useful for selective quantification in complex mixtures. It is crucial to validate the chosen method for the specific application to ensure accurate and reliable results.

References

Application Notes and Protocols for Intracellular HOBr Detection Using Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypobromous acid (HOBr), a highly reactive oxygen species (ROS), plays a critical role in various physiological and pathological processes, including innate immunity, inflammation, and tissue damage.[1][2] It is generated endogenously from bromide ions by the enzymatic action of eosinophil peroxidase (EPO) and myeloperoxidase (MPO).[1] Given its transient nature and low concentration, the selective detection of intracellular HOBr presents a significant challenge.[1][3][4] Fluorescent probes have emerged as indispensable tools for the real-time and in situ detection of HOBr in living cells, offering high sensitivity and spatiotemporal resolution.[1] These probes are designed to exhibit a change in their fluorescent properties upon specific reaction with HOBr, enabling the visualization and quantification of its intracellular dynamics. This document provides detailed application notes and protocols for the use of fluorescent probes in the detection of intracellular HOBr.

Signaling Pathway of Intracellular HOBr Production

The diagram below illustrates the enzymatic production of this compound within a cell. Myeloperoxidase (MPO) or Eosinophil Peroxidase (EPO) catalyzes the reaction between hydrogen peroxide (H₂O₂) and bromide ions (Br⁻) to generate HOBr.

HOBr_Production cluster_cell Intracellular Space H2O2 Hydrogen Peroxide (H₂O₂) Enzyme MPO / EPO H2O2->Enzyme Br Bromide Ion (Br⁻) Br->Enzyme HOBr This compound (HOBr) Enzyme->HOBr Catalysis

Figure 1: Enzymatic generation of intracellular HOBr.

Principle of Fluorescent Probe-Based HOBr Detection

Fluorescent probes for HOBr detection are typically designed with a recognition moiety that selectively reacts with HOBr and a fluorophore. The reaction with HOBr induces a change in the electronic properties of the fluorophore, leading to a detectable change in its fluorescence, such as an increase in intensity ("turn-on" probes) or a shift in the emission wavelength (ratiometric probes).

Probe_Activation cluster_reaction Probe Activation Mechanism Probe_Inactive Non-fluorescent/ Weakly Fluorescent Probe Probe_Active Highly Fluorescent Product Probe_Inactive->Probe_Active + HOBr HOBr This compound (HOBr) Fluorescence Detected Fluorescence Probe_Active->Fluorescence Light Excitation Light Light->Probe_Active

Figure 2: General mechanism of a "turn-on" fluorescent probe for HOBr.

Commercially Available Fluorescent Probes for HOBr Detection

A variety of fluorescent probes with different sensing mechanisms and photophysical properties have been developed for HOBr detection. The choice of probe will depend on the specific experimental requirements, such as the desired sensitivity, response time, and instrumentation available.

Probe NameDetection LimitResponse TimeOptimal pH RangeExcitation (nm)Emission (nm)NotesReference
Probe 4 30.6 nM< 30 s7.0 - 8.0~400~460Good water solubility and high selectivity.[1]
Probe 6 0.66 µM~8 min4.0 - 8.0Not specifiedNot specifiedLow cytotoxicity, successfully applied in MCF-7 cells.[1]
Probe 13 3.8 nM< 2 s4.0 - 9.0365581 / 616Ratiometric probe with a naked-eye color change.[1]
PBE-HOBr 119 nMNot specifiedNot specifiedNot specifiedNot specifiedHigh sensitivity and linear response.[3]
lyso-NP-N3 254 nMNot specifiedNot specifiedNot specifiedNot specifiedLysosome-targetable for sequential H₂S and HOBr detection.[5]
Py-NA 76 nM< 20 sNot specifiedNot specifiedNot specifiedRatiometric probe with ER-targeting ability.[6]

Experimental Protocols

This section provides a general protocol for the detection of intracellular HOBr using a fluorescent probe. This protocol may need to be optimized for specific cell types and probes.

I. Reagent Preparation
  • Probe Stock Solution: Prepare a stock solution of the fluorescent probe (typically 1-10 mM) in high-quality, anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light and moisture.

  • Cell Culture Medium: Use the appropriate cell culture medium for your cell line, supplemented with fetal bovine serum (FBS) and antibiotics as required.

  • Imaging Buffer: A common imaging buffer is Hank's Balanced Salt Solution (HBSS) or a phosphate-buffered saline (PBS) at pH 7.4. Ensure the buffer is compatible with your cells and the chosen fluorescent probe.

  • HOBr Solution (Positive Control): Prepare a fresh solution of NaOBr or generate HOBr by reacting H₂O₂ with NaBr in the imaging buffer immediately before use. Caution: HOBr is a strong oxidizing agent. Handle with appropriate safety precautions.

  • Inducers/Inhibitors (Optional): Prepare stock solutions of any compounds you will use to stimulate or inhibit intracellular HOBr production.

II. Cell Culture and Plating
  • Culture cells in a humidified incubator at 37°C with 5% CO₂.

  • For imaging experiments, seed the cells onto glass-bottom dishes, coverslips, or multi-well plates suitable for fluorescence microscopy.

  • Allow the cells to adhere and grow to the desired confluency (typically 60-80%).

III. Probe Loading and Staining
  • Probe Dilution: On the day of the experiment, dilute the fluorescent probe stock solution to the final working concentration (typically 1-10 µM) in pre-warmed serum-free medium or imaging buffer.

  • Cell Washing: Gently wash the cells twice with pre-warmed imaging buffer to remove any residual medium and serum.

  • Probe Incubation: Add the diluted probe solution to the cells and incubate for the recommended time (e.g., 15-60 minutes) at 37°C in the dark. The optimal incubation time should be determined empirically.

  • Washing: After incubation, wash the cells three times with pre-warmed imaging buffer to remove any unloaded probe.

IV. Fluorescence Imaging
  • Microscope Setup: Use a fluorescence microscope (confocal or widefield) equipped with the appropriate filter sets for the excitation and emission wavelengths of your chosen probe.

  • Image Acquisition:

    • Place the stained cells on the microscope stage.

    • Acquire baseline fluorescence images of the cells.

    • To induce HOBr production, treat the cells with a stimulant (e.g., lipopolysaccharide (LPS), phorbol 12-myristate 13-acetate (PMA), or exogenous NaBr/H₂O₂).

    • Acquire images at various time points after stimulation to monitor the change in fluorescence.

    • For a positive control, add a known concentration of HOBr to the cells and acquire images.

    • For negative controls, pre-treat cells with an HOBr scavenger (e.g., N-acetyl-L-cysteine) before adding the probe and stimulant.

  • Data Analysis:

    • Quantify the fluorescence intensity of individual cells or regions of interest (ROIs) using image analysis software (e.g., ImageJ/Fiji, CellProfiler).

    • For ratiometric probes, calculate the ratio of the fluorescence intensities at the two emission wavelengths.

    • Normalize the fluorescence intensity to the baseline or to a control group.

    • Present the data as fold change, arbitrary fluorescence units (AFU), or ratiometric values.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical intracellular HOBr detection experiment.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture & Plating Probe_Loading Probe Loading & Incubation Cell_Culture->Probe_Loading Reagent_Prep Reagent Preparation Reagent_Prep->Probe_Loading Washing1 Wash Cells Probe_Loading->Washing1 Stimulation Stimulation/Treatment (Optional) Washing1->Stimulation Image_Acquisition Fluorescence Imaging Stimulation->Image_Acquisition Data_Quant Image & Data Quantification Image_Acquisition->Data_Quant Results Results & Interpretation Data_Quant->Results

Figure 3: Workflow for intracellular HOBr detection.

Applications in Drug Development

The use of fluorescent probes for intracellular HOBr detection offers significant advantages in drug discovery and development:

  • High-Throughput Screening: Fluorescent plate-based assays can be developed to screen compound libraries for inhibitors or inducers of HOBr production.

  • Mechanism of Action Studies: These probes can help elucidate the mechanism by which drug candidates modulate ROS production and oxidative stress pathways.

  • Toxicity and Safety Assessment: Evaluating the effect of drug candidates on intracellular HOBr levels can provide insights into potential off-target effects and drug-induced oxidative damage.

  • Efficacy Studies: In models of inflammatory diseases, these probes can be used to assess the efficacy of anti-inflammatory drugs in reducing HOBr production.

Troubleshooting

  • High Background Fluorescence:

    • Reduce probe concentration or incubation time.

    • Ensure thorough washing after probe loading.

    • Use a phenol red-free imaging medium.

  • Weak or No Signal:

    • Increase probe concentration or incubation time.

  • Check the filter sets and microscope settings.

    • Ensure the cells are healthy and capable of producing HOBr.

    • Verify the activity of your HOBr stimulant.

  • Phototoxicity/Photobleaching:

    • Reduce the intensity and duration of the excitation light.

    • Use an anti-fade reagent in the imaging medium.

    • Acquire images at longer intervals.

  • Probe Localization:

    • Some probes may accumulate in specific organelles. Co-staining with organelle-specific markers can confirm localization.

Conclusion

Fluorescent probes are powerful tools for the detection and quantification of intracellular HOBr. By providing real-time insights into the dynamics of this important ROS, these probes are invaluable for basic research and drug development. Careful selection of the appropriate probe and optimization of the experimental protocol are crucial for obtaining reliable and reproducible results.

References

The Versatility of Hypobromous Acid in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hypobromous acid (HOBr), a reactive halogen species, has emerged as a valuable reagent in organic synthesis. Its ability to act as a source of electrophilic bromine and as an oxidant allows for a diverse range of chemical transformations. Often generated in situ for safety and stability reasons, HOBr provides a powerful tool for the construction of complex molecules, a critical aspect of drug development and materials science. This document provides detailed application notes, experimental protocols, and quantitative data for key synthetic transformations mediated by this compound.

Core Applications in Organic Synthesis

This compound is a key reagent or intermediate in several important organic reactions, including the Hofmann rearrangement for the synthesis of amines, the haloform reaction for the production of carboxylic acids, the formation of bromohydrins from alkenes, the oxidation of alcohols, and various cyclization reactions.

Hofmann Rearrangement: A Gateway to Amines

The Hofmann rearrangement is a reliable method for the conversion of primary amides into primary amines with one less carbon atom. The reaction proceeds through the in situ formation of sodium hypobromite from bromine and a strong base, which then reacts with the amide.[1][2][3]

Reaction Mechanism & Workflow

The reaction begins with the deprotonation of the primary amide by a base, followed by N-bromination with hypobromite to form an N-bromoamide. A second deprotonation yields a bromoamide anion, which undergoes a concerted rearrangement: the R-group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate. This intermediate is then hydrolyzed in the aqueous basic solution to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[1][3]

Hofmann_Rearrangement cluster_prep In Situ Reagent Preparation cluster_reaction Hofmann Rearrangement Pathway Br2 Br₂ NaOBr NaOBr (Hypobromite) Br2->NaOBr + 2NaOH NaOH NaOH NaOH->NaOBr Amide Primary Amide (R-CO-NH₂) NBromoamide N-Bromoamide Amide->NBromoamide + NaOBr Isocyanate Isocyanate (R-N=C=O) NBromoamide->Isocyanate + NaOH - NaBr, - H₂O (Rearrangement) CarbamicAcid Carbamic Acid Isocyanate->CarbamicAcid + H₂O Amine Primary Amine (R-NH₂) CarbamicAcid->Amine - CO₂

Figure 1: Mechanism of the Hofmann Rearrangement.

Quantitative Data for Hofmann Rearrangement

SubstrateProductReagentsConditionsYield (%)Reference
Nicotinamide3-AminopyridineBr₂, NaOH, H₂O0 °C to 70-75 °C, 1 h85-89[4]
BenzamideAnilineBr₂, NaOH, H₂ONot specifiedGood[5]
Aliphatic AmidesAliphatic AminesBr₂, NaOH, H₂OGeneral procedureVariable[3]
α,β-Unsaturated AmidesCarbamatesBr₂, NaOMe, MeOHNot specified~70[6]

Experimental Protocol: Synthesis of 3-Aminopyridine from Nicotinamide [4]

  • Preparation of Sodium Hypobromite Solution: In a 2 L beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve 75 g (1.87 moles) of sodium hydroxide in 800 mL of water.

  • Cool the solution to 0 °C. With continuous stirring, slowly add 95.8 g (0.6 mole) of bromine, maintaining the temperature at or below 0 °C.

  • Reaction with Amide: Once the hypobromite solution is prepared and at 0 °C, add 60 g (0.49 mole) of nicotinamide all at once with vigorous stirring.

  • Continue stirring in the ice-salt bath for approximately 15 minutes until the solution becomes clear.

  • Rearrangement: Remove the ice-salt bath and heat the reaction mixture to 70–75 °C in a water bath for 45 minutes.

  • Work-up and Isolation: Cool the solution to room temperature and saturate it with about 170 g of sodium chloride.

  • Extract the product with ether using a continuous extractor for 15-20 hours.

  • Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation.

  • The crude product crystallizes on cooling. Recrystallize from a mixture of benzene and ligroin to obtain pure 3-aminopyridine (yield: 39-41 g, 85-89%).

Haloform Reaction: Carboxylic Acid Synthesis

The haloform reaction provides a method for converting methyl ketones and compounds that can be oxidized to methyl ketones (like ethanol and certain secondary alcohols) into a carboxylic acid with one less carbon atom, along with a haloform (CHX₃).[7][8] The reaction is often carried out using an in situ generated sodium hypobromite solution.

Reaction Mechanism & Workflow

The reaction proceeds via the exhaustive halogenation of the methyl group of the ketone in the presence of a base. The resulting trihalomethyl ketone is then cleaved by nucleophilic attack of hydroxide at the carbonyl carbon, leading to the formation of a carboxylate and a trihalomethyl anion, which is subsequently protonated to yield the haloform.[9]

Haloform_Reaction cluster_reagent Reagent Generation cluster_pathway Haloform Reaction Pathway Br2 Br₂ NaOBr NaOBr Br2->NaOBr + 2NaOH NaOH_reagent NaOH NaOH_reagent->NaOBr MethylKetone Methyl Ketone (R-CO-CH₃) TrihaloKetone Trihalomethyl Ketone (R-CO-CBr₃) MethylKetone->TrihaloKetone + 3NaOBr - 3NaOH Tetrahedral_Int Tetrahedral Intermediate TrihaloKetone->Tetrahedral_Int + NaOH Carboxylate Carboxylate (R-COO⁻) Tetrahedral_Int->Carboxylate - CHBr₃⁻ Haloform Bromoform (CHBr₃)

Figure 2: Mechanism of the Haloform Reaction.

Quantitative Data for Haloform Reaction

SubstrateProductReagentsConditionsYield (%)Reference
AcetoneAcetic AcidNaOBr (from Br₂/NaOH)Not specifiedGood[2][10]
AcetophenoneBenzoic AcidNaOCl, NaOH75 °C, 20 minNot specified[11]
4,4-dimethyl-2-pentanonetert-Butylacetic acidNaOBrNot specifiedGood[12]
Methyl Ketones (general)Carboxylic AcidsHalogen, BaseGeneral procedureVariable[9]

Experimental Protocol: Haloform Reaction of Acetophenone [11]

  • Reaction Setup: In a test tube, add 180 µL of acetophenone.

  • Add 6.3 mL of household bleach (containing sodium hypochlorite) and 0.5 mL of 10% sodium hydroxide solution.

  • Heating: Heat the mixture in a water bath at approximately 75 °C for 20 minutes, with frequent shaking.

  • Quenching: After 20 minutes, add about 45 mg of sodium sulfite to destroy any unreacted bleach. Shake the mixture for 5 minutes.

  • Extraction: Extract the aqueous mixture with three 1.5 mL portions of diethyl ether to remove organic impurities. Discard the ether layers.

  • Acidification and Isolation: Cool the remaining aqueous layer in an ice bath and acidify by the dropwise addition of concentrated HCl until the pH is below 3.

  • Collect the precipitated benzoic acid by filtration on a Hirsch funnel.

Synthesis of Bromohydrins from Alkenes

This compound adds across a carbon-carbon double bond to form a bromohydrin, a molecule containing both a bromine atom and a hydroxyl group on adjacent carbons. This reaction is a useful transformation in organic synthesis. A common and convenient method for this transformation is the use of N-bromosuccinimide (NBS) in the presence of water, which generates this compound in situ.[11][12]

Reaction Mechanism & Workflow

The reaction is initiated by the electrophilic attack of the bromine from HOBr (or Br⁺ from NBS/H₂O) on the alkene, forming a cyclic bromonium ion intermediate. The water molecule then acts as a nucleophile, attacking one of the carbons of the bromonium ion from the side opposite to the bromine, leading to an anti-addition product.[13]

Bromohydrin_Formation cluster_reagent_gen Reagent Generation (e.g., NBS/H₂O) cluster_reaction_path Bromohydrin Formation Pathway NBS NBS HOBr HOBr NBS->HOBr + H₂O H2O_reagent H₂O H2O_reagent->HOBr Alkene Alkene Bromonium Bromonium Ion (Cyclic Intermediate) Alkene->Bromonium + 'Br⁺' (from HOBr) Bromohydrin Bromohydrin Bromonium->Bromohydrin + H₂O (anti-attack)

Figure 3: Mechanism of Bromohydrin Formation.

Quantitative Data for Bromohydrin Formation

AlkeneProductReagentsConditionsYield (%)Reference
Propenylbenzene1-Phenyl-1-bromo-2-propanolNBS, DMSO/H₂O50 °C, 15 minHigh (70g from 35g)[14]
3-Sulfolenetrans-3-bromo-4-hydroxy-sulfolaneNBS, H₂OSteam bath, 25-30 min40-90[15]
1-Methylcyclohexene2-Bromo-1-methylcyclohexanolNBS, THF/H₂ORoom temperatureGood[15]
Oleic Acid9,10-BromohydrinsHOBr (from MPO/H₂O₂/Br⁻)Not specifiedMajor product[16]

Experimental Protocol: Synthesis of a Bromohydrin from Propenylbenzene [14]

  • Reaction Setup: In a 1 L round-bottom flask, dissolve 35 g of propenylbenzene in 250 mL of dimethyl sulfoxide (DMSO) and 15 mL of water.

  • Addition of NBS: With stirring, add 106 g of N-bromosuccinimide in small portions over 15 minutes. The temperature may rise to around 50 °C.

  • Reaction: Stir the orange-colored solution for an additional 15 minutes.

  • Work-up: Pour the reaction mixture into 1 L of cold water and extract three to five times with 100 mL portions of diethyl ether.

  • Purification: Combine the ether extracts, wash with water and then with a saturated sodium chloride solution. Dry the ether solution over magnesium sulfate.

  • Isolation: Remove the ether by distillation to obtain the bromohydrin as a yellow oil (yield: 70 g).

Oxidation of Alcohols

This compound can be used for the oxidation of alcohols. Secondary alcohols are oxidized to ketones, while primary alcohols can be oxidized to aldehydes or further to carboxylic acids depending on the reaction conditions.

Quantitative Data for Oxidation of Alcohols

SubstrateProductReagentsConditionsYield (%)Reference
Secondary Alcohols (aliphatic & benzylic)α-Monobromo KetonesH₂O₂/HBr65 °Cup to 91[1]
Secondary Alcohols (aliphatic & benzylic)α,α'-Dibromo KetonesH₂O₂/HBr (excess)65 °Cup to 90[1]
Primary Alcohols (general)Carboxylic AcidsStrong oxidizing conditionsGeneralVariable[17][18]

Experimental Protocol: General Procedure for Oxidation-Bromination of Secondary Alcohols [1]

  • Reaction Setup: To a solution of the secondary alcohol (1 mmol) and hydrobromic acid (48% aq., 1.2–6 mmol) in 1 mL of a suitable solvent (e.g., acetonitrile) at 65 °C, add hydrogen peroxide (35% aq., 10–15 mmol) portionwise over several hours.

  • Monitoring: The reaction progress can be monitored by gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is worked up by extraction and purification to isolate the α-bromo or α,α'-dibromo ketone. The ratio of mono- to di-brominated product can be controlled by the stoichiometry of the reagents.

General Experimental Workflow

A general workflow for many reactions involving in situ generated this compound is depicted below. This typically involves the preparation of the reagent at low temperature, followed by the addition of the substrate and subsequent reaction, which may require heating.

Experimental_Workflow start Start prep Prepare Base Solution (e.g., NaOH in H₂O) start->prep cool Cool to 0 °C (Ice Bath) prep->cool add_br2 Slowly Add Bromine (in situ HOBr generation) cool->add_br2 add_substrate Add Substrate add_br2->add_substrate react Allow Reaction to Proceed (May require warming/reflux) add_substrate->react workup Reaction Work-up (Quenching, Extraction) react->workup purify Purification (e.g., Recrystallization, Chromatography) workup->purify end End purify->end

Figure 4: General Experimental Workflow for Reactions with in situ this compound.

Conclusion

This compound is a versatile and effective reagent in organic synthesis, enabling a range of important transformations. Its in situ generation from readily available precursors like bromine and a base, or from N-bromosuccinimide and water, makes it a practical choice for various applications. The protocols and data presented here provide a valuable resource for researchers and professionals in the field of organic and medicinal chemistry, facilitating the use of this compound in the synthesis of valuable chemical entities. As with all chemical reactions, appropriate safety precautions should be taken when handling the reagents, especially bromine.

References

Application Notes and Protocols: Mechanism of Hypobromous Acid Reactions with Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reaction between hypobromous acid (HOBr) and phenols is a critical process in various scientific and industrial fields, including water treatment, disinfection, and the synthesis of brominated organic compounds which are valuable intermediates in cross-coupling reactions.[1] This reaction is characterized as a rapid electrophilic aromatic substitution, where the hydroxyl group of the phenol activates the aromatic ring, facilitating the substitution of hydrogen atoms with bromine.[1][2] The kinetics and product distribution of this reaction are highly dependent on factors such as pH, solvent polarity, and the nature of substituents on the phenolic ring.[1][3][4] These notes provide a detailed overview of the reaction mechanism, quantitative kinetic data, and experimental protocols for studying this important chemical transformation.

Reaction Mechanism

The bromination of phenols by this compound proceeds via an electrophilic aromatic substitution mechanism.[1] The reaction rate and the predominant reactive species are significantly influenced by the pH of the solution.

2.1 Influence of pH

The speciation of both phenol and this compound is pH-dependent. Phenol (pKa ≈ 10) exists in equilibrium with its more reactive conjugate base, the phenoxide ion. This compound (pKa ≈ 8.8) is in equilibrium with the less reactive hypobromite ion (OBr⁻).

Studies have shown that the overall reaction rate is primarily controlled by the reaction between the highly nucleophilic phenoxide ion and the electrophilic this compound, particularly in the pH range of 7-9.[3][5] The reactions between undissociated phenol and this compound, or between the phenoxide ion and the hypobromite ion, are considered negligible within this pH range.[3][5]

2.2 Electrophilic Attack

The core of the mechanism involves the electrophilic attack of this compound on the electron-rich aromatic ring of the phenoxide ion. The lone pairs on the phenoxide oxygen increase the electron density at the ortho and para positions, making them susceptible to attack by the electrophile (HOBr).[6][7]

The reaction proceeds through a rate-determining step where the electrophile attacks the aromatic ring, forming a resonance-stabilized carbocation intermediate (a sigma complex). This is followed by a rapid deprotonation to restore the aromaticity of the ring, yielding the brominated phenol.

ReactionMechanism cluster_species Reactant Speciation (pH Dependent) cluster_reaction Core Reaction Pathway Phenol Phenol (ArOH) Phenoxide Phenoxide (ArO⁻) Phenol->Phenoxide pKa ≈ 10 HOBr This compound (HOBr) OBr Hypobromite (OBr⁻) HOBr->OBr pKa ≈ 8.8 Reactants Phenoxide (ArO⁻) + HOBr Intermediate Sigma Complex (Carbocation Intermediate) Reactants->Intermediate Rate-Determining Step (Electrophilic Attack) Products Brominated Phenol + H₂O Intermediate->Products Fast Deprotonation

Caption: General mechanism of phenol bromination by this compound.

2.3 Product Formation

The solvent system plays a crucial role in determining the final products.

  • In aqueous solutions: The high polarity of water promotes the ionization of phenol to the highly activated phenoxide ion. This leads to rapid, multiple bromination events, typically yielding 2,4,6-tribromophenol as a white precipitate.[2][4]

  • In less polar solvents (e.g., CS₂, CCl₄): The ionization of phenol is suppressed. The reaction is more controlled, leading to the formation of a mixture of monobrominated products, primarily ortho- and para-bromophenol.[4][7]

Reaction Kinetics

The reaction between this compound and phenols is typically a second-order process, being first-order in both phenol and the brominating agent.[5] The reactivity is significantly higher than that observed with chlorine, with rate constants being about three orders of magnitude greater.[3][5]

3.1 Quantitative Data

The apparent second-order rate constants (k_app) for the reaction of this compound with various substituted phenoxide ions are summarized below.

Phenolic CompoundApparent Second-Order Rate Constant (k_app) at pH 7-9 (M⁻¹s⁻¹)Reference
3-Methoxyphenol6.5 x 10⁸[3][5]
4-Methylphenol2.1 x 10⁸[8]
Phenol(4.9 ± 0.6) x 10⁷[9]
3-Chlorophenol7.9 x 10⁶[3][5]
4-Nitrophenol8.8 x 10⁶[9]
Salicylic Acid4.0 x 10⁴[10]
2,4,6-Trichlorophenol1.4 x 10³[8]

3.2 Structure-Reactivity Relationship

The rate of bromination is influenced by the electronic properties of the substituents on the phenol ring.

  • Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density of the ring, accelerating the reaction rate.[11]

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) decrease the ring's electron density, retarding the reaction rate.[11]

This relationship can be quantified using the Hammett correlation, which provides a linear regression for estimating the reactivity of substituted phenols: log(k₂) = -2.85σ + 8.00.[3][5] A similar quantitative structure-activity relationship (QSAR) approach gives log(k(HOBr/PhO⁻)) = 7.8 - 3.5σ, where the negative slope is characteristic of electrophilic substitution reactions.[9]

Experimental Protocols

4.1 Protocol 1: Kinetic Analysis using Sequential Stopped-Flow Spectrophotometry

This protocol is designed to measure the rapid reaction kinetics between this compound and phenolic compounds.

A. Reagents and Solutions:

  • Phenol Stock Solution: Prepare a concentrated stock solution of the desired phenol in deionized water.

  • This compound (HOBr) Solution: Prepare fresh daily. HOBr can be generated from a stock solution of sodium hypobromite (NaOBr). The concentration can be determined spectrophotometrically.

  • Buffer Solutions: Prepare a series of phosphate or borate buffers to maintain a constant pH throughout the experiment (e.g., pH 7, 8, 9).

B. Instrumentation:

  • Stopped-flow spectrophotometer capable of rapid mixing and UV-Vis absorbance measurements.

C. Procedure:

  • Set the spectrophotometer to the wavelength of maximum absorbance for the specific phenol being studied.

  • Equilibrate the instrument and reagent syringes to the desired temperature (e.g., 25°C).

  • Load one syringe with the phenol solution (in buffer) and the other with the HOBr solution (in the same buffer).

  • Initiate the stopped-flow run. The instrument will rapidly mix the two solutions, and data acquisition will begin, recording the decrease in phenol absorbance over time.

  • Repeat the experiment with varying concentrations of HOBr while keeping the phenol concentration constant (pseudo-first-order conditions).

  • Plot the natural logarithm of the phenol concentration versus time to obtain the pseudo-first-order rate constant (k_obs) from the slope.

  • Plot k_obs versus the concentration of HOBr. The slope of this second plot will yield the apparent second-order rate constant (k_app).

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Reagents Prepare Phenol, HOBr, and Buffer Solutions Instrument Setup and Equilibrate Stopped-Flow Spectrophotometer Reagents->Instrument Load Load Syringes (Phenol & HOBr) Instrument->Load Mix Rapid Mixing & Initiate Run Load->Mix Measure Measure Absorbance vs. Time Mix->Measure Plot1 Plot ln[Phenol] vs. Time (Determine k_obs) Measure->Plot1 Plot2 Plot k_obs vs. [HOBr] (Determine k_app) Plot1->Plot2 Result Obtain Second-Order Rate Constant Plot2->Result

Caption: Workflow for kinetic analysis using the stopped-flow method.

4.2 Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol is suitable for monitoring the progress of the reaction and identifying the number of products formed, especially under conditions where the reaction is slower (e.g., in non-polar solvents or at lower pH).[1]

A. Reagents and Materials:

  • Phenol solution in the chosen solvent (e.g., acetonitrile or a glacial acetic acid/water mixture).[1]

  • Brominating agent solution (e.g., KBr/KBrO₃ in acidic solution, or N-bromosuccinimide (NBS)/KBr).[1]

  • TLC plates (silica gel).

  • Developing solvent (e.g., a mixture of hexane and ethyl acetate).

  • Visualization agent (e.g., UV lamp, iodine chamber).

B. Procedure:

  • In a flask, combine the phenol solution and the brominating agent at a controlled temperature and stir.[1]

  • At specific time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

  • Spot the aliquot onto a TLC plate.

  • Develop the TLC plate in the chosen developing solvent.

  • Visualize the spots under a UV lamp or using an iodine chamber.

  • The disappearance of the phenol spot and the appearance of new product spots indicate the progress of the reaction. The relative positions (Rf values) of the spots can help in identifying the products formed.

Conclusion

The reaction of this compound with phenols is a well-studied example of electrophilic aromatic substitution. The mechanism is fundamentally governed by the pH-dependent concentrations of the highly reactive phenoxide ion and the electrophilic HOBr species. Kinetic studies consistently show that this is a very fast reaction, with rates that are highly sensitive to the electronic nature of substituents on the phenol ring. The choice of solvent is a key determinant for controlling the extent of bromination, allowing for the selective synthesis of either mono- or poly-brominated phenols. The protocols outlined provide robust methods for researchers to investigate the kinetics and products of this significant reaction.

References

Application Notes and Protocols for the Use of Hypobromous Acid (HOBr) as a Disinfectant in Water Treatment Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hypobromous acid (HOBr) as a disinfectant in water treatment. This document includes its efficacy against various waterborne pathogens, protocols for its preparation and analysis, methodologies for evaluating its disinfection performance, and a discussion of the formation of disinfection by-products (DBPs).

Introduction to this compound Disinfection

This compound is a powerful oxidizing agent and a highly effective biocide used in water treatment.[1] It is formed when bromine is introduced into water, where it hydrolyzes to form this compound (HOBr) and hydrobromic acid (HBr). The equilibrium between HOBr and its dissociated form, the hypobromite ion (OBr⁻), is pH-dependent, with a pKa of approximately 8.65.[2] HOBr is the more potent disinfectant compared to OBr⁻. One of the key advantages of HOBr over hypochlorous acid (HOCl), the active form of chlorine, is its higher efficacy at elevated pH levels.

Efficacy of this compound as a Disinfectant

The efficacy of a disinfectant is commonly expressed in terms of the CT value, which is the product of the disinfectant concentration (C, in mg/L) and the contact time (T, in minutes) required to achieve a certain level of microbial inactivation (e.g., 99% or 2-log reduction).

Table 1: Comparative CT Values for 2-log (99%) Inactivation of Various Waterborne Pathogens by this compound
PathogenDisinfectantConcentration (mg/L as Cl₂)pHTemperature (°C)CT Value (mg·min/L)Reference
Escherichia coliThis compound0.47.520< 0.1
Enterococcus faeciumThis compound0.47.520~0.2[3]
Bacteriophage MS2This compound0.47.520~0.3[3]
Bacteriophage PRD1This compound0.47.520~0.4[3]
Cryptosporidium parvum oocystsBromine~57221166 (for 0.6-log reduction)

Note: Data on HOBr efficacy against a wide range of pathogens is still emerging. The provided data for Cryptosporidium parvum is for bromine, which exists predominantly as HOBr at the specified pH. It is important to note that Cryptosporidium is highly resistant to halogen disinfectants.

Mechanism of Microbial Inactivation by this compound

This compound is a strong oxidizing agent that inactivates microorganisms by reacting with essential cellular components. Its primary mode of action is believed to be the oxidation of sulfhydryl groups in enzymes and proteins, leading to the disruption of metabolic processes and ultimately cell death.

Key molecular targets of HOBr include:

  • Proteins and Enzymes: HOBr reacts rapidly with amino acids containing sulfur (cysteine and methionine) and aromatic rings (tryptophan and tyrosine).[4][5] This oxidation can lead to conformational changes, loss of function, and aggregation of proteins.[6]

  • Nucleic Acids: While less reactive than with proteins, HOBr can also react with and damage DNA and RNA, although this is generally considered a secondary mechanism of inactivation compared to protein damage.

Microbial_Inactivation_by_HOBr cluster_cell Microbial Cell Cell Wall/Membrane Cell Wall/Membrane Cytoplasm Cytoplasm Cell Wall/Membrane->Cytoplasm Proteins/Enzymes Proteins/Enzymes Cytoplasm->Proteins/Enzymes Nucleic Acids (DNA/RNA) Nucleic Acids (DNA/RNA) Cytoplasm->Nucleic Acids (DNA/RNA) Loss of Function Loss of Function Proteins/Enzymes->Loss of Function Inhibition of Replication/\nTranscription Inhibition of Replication/ Transcription Nucleic Acids (DNA/RNA)->Inhibition of Replication/\nTranscription HOBr HOBr HOBr->Cell Wall/Membrane Penetration HOBr->Proteins/Enzymes Oxidation of -SH, Trp, Tyr, Met HOBr->Nucleic Acids (DNA/RNA) Oxidative Damage Cell Death Cell Death Loss of Function->Cell Death Inhibition of Replication/\nTranscription->Cell Death

Proposed mechanism of microbial inactivation by HOBr.

Formation of Brominated Disinfection By-products (DBPs)

A significant consideration in the use of any halogen-based disinfectant is the formation of disinfection by-products (DBPs). HOBr reacts with natural organic matter (NOM) present in water to form various brominated DBPs, including trihalomethanes (THMs) and haloacetic acids (HAAs).[7][8] Brominated DBPs are often more cytotoxic and genotoxic than their chlorinated counterparts.

The formation and speciation of brominated DBPs are influenced by several factors:

  • pH: Higher pH can lead to increased formation of some brominated DBPs, such as bromoform.[9][10]

  • Bromide Concentration: Higher initial bromide concentrations in the source water will lead to a greater formation of brominated DBPs.[10]

  • Natural Organic Matter (NOM): The concentration and character of NOM significantly impact the types and quantities of DBPs formed.

  • Contact Time: Longer contact times generally lead to higher DBP concentrations.[7]

Table 2: Formation of Brominated DBPs from HOBr Disinfection
DBP ClassSpecific CompoundsFactors Influencing Formation
Trihalomethanes (THMs) Bromoform (CHBr₃), Dibromochloromethane (CHBr₂Cl), Bromodichloromethane (CHBrCl₂)Increases with increasing pH, bromide concentration, NOM concentration, and contact time.[9][11]
Haloacetic Acids (HAAs) Monobromoacetic acid (MBAA), Dibromoacetic acid (DBAA), Tribromoacetic acid (TBAA)Formation is complex and depends on pH, bromide concentration, and NOM characteristics.[8][12]

Experimental Protocols

Preparation of a Standardized this compound Solution

This protocol describes the preparation of a stock solution of this compound for laboratory disinfection studies.

Materials:

  • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, concentration determined)

  • Sodium bromide (NaBr)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Phosphate buffer solution (pH 7)

  • Deionized water

Procedure:

  • Determine the concentration of the NaOCl stock solution using a standard titration method.

  • Prepare a stock solution of NaBr in deionized water (e.g., 1 M).

  • In a fume hood, slowly add a stoichiometric amount of NaBr solution to a diluted NaOCl solution while stirring. The reaction is: NaOCl + NaBr → HOBr + NaCl.

  • Immediately adjust the pH of the solution to the desired level (typically pH 7 for disinfection studies) using HCl or NaOH.

  • Store the HOBr solution in a dark, sealed container at 4°C to minimize degradation.

  • Standardize the concentration of the HOBr stock solution immediately before each experiment using the DPD colorimetric method or amperometric titration.

HOBr_Preparation_Workflow cluster_prep HOBr Solution Preparation cluster_std Standardization A Determine NaOCl concentration C React NaOCl and NaBr A->C B Prepare NaBr stock solution B->C D Adjust pH to target value C->D E Store in dark at 4°C D->E F Use DPD method or amperometric titration E->F Before each experiment

Workflow for preparing a standardized HOBr solution.
Protocol for Evaluating Disinfection Efficacy (CT Value Determination)

This protocol outlines the steps to determine the CT value of HOBr for the inactivation of a specific microorganism.

Materials:

  • Standardized HOBr stock solution

  • Culture of the target microorganism (e.g., E. coli)

  • Sterile phosphate-buffered saline (PBS) or other suitable buffer

  • Neutralizer solution (e.g., sodium thiosulfate)

  • Growth medium for the target microorganism (e.g., nutrient agar)

  • Sterile glassware and consumables

Procedure:

  • Preparation of Microbial Suspension:

    • Culture the target microorganism to a desired growth phase (e.g., mid-log phase).

    • Harvest the cells by centrifugation and wash them with sterile PBS to remove residual growth medium.

    • Resuspend the cells in PBS to a final concentration of approximately 10⁸ CFU/mL.

  • Disinfection Experiment:

    • Prepare a series of reaction vessels containing a known volume of sterile buffer at the desired temperature.

    • Add a specific volume of the standardized HOBr stock solution to each vessel to achieve the target disinfectant concentrations.

    • Initiate the experiment by inoculating each vessel with a small volume of the microbial suspension to achieve an initial concentration of approximately 10⁶ CFU/mL.

    • At predetermined contact times (e.g., 0, 1, 2, 5, 10 minutes), withdraw an aliquot from each reaction vessel.

    • Immediately transfer the aliquot to a tube containing a neutralizer solution to stop the disinfection reaction.

  • Enumeration of Survivors:

    • Perform serial dilutions of the neutralized samples in sterile PBS.

    • Plate the appropriate dilutions onto the growth medium using the spread plate or pour plate method.

    • Incubate the plates under optimal conditions for the target microorganism.

    • Count the number of colonies on the plates and calculate the concentration of viable microorganisms (CFU/mL) for each contact time.

  • Data Analysis:

    • Calculate the log inactivation for each contact time using the formula: Log Inactivation = log₁₀(N₀/Nₜ), where N₀ is the initial microbial concentration and Nₜ is the concentration at time t.

    • Plot the log inactivation versus the product of disinfectant concentration and contact time (CT).

    • Determine the CT value required to achieve the desired log inactivation (e.g., 2-log or 3-log).

Disinfection_Efficacy_Protocol cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture and prepare microbial suspension C Inoculate HOBr solution with microbes A->C B Prepare buffered water with HOBr B->C D Collect samples at various contact times C->D E Neutralize disinfectant D->E F Perform serial dilutions and plate counts E->F G Calculate log inactivation F->G H Determine CT value G->H

Experimental workflow for disinfection efficacy testing.
Analytical Protocol for Residual Bromine (DPD Method)

This protocol describes the colorimetric determination of free and total bromine residuals in water using the DPD (N,N-diethyl-p-phenylenediamine) method.[13][14][15][16]

Materials:

  • DPD reagent (powder pillows or solution)

  • Phosphate buffer solution, pH 6.2-6.5

  • Potassium iodide (KI) crystals

  • Spectrophotometer or colorimeter

  • Cuvettes

Procedure for Free Bromine:

  • Rinse a cuvette with the water sample and then fill it to the appropriate mark (e.g., 10 mL).

  • Add the contents of one DPD free chlorine powder pillow (which also reacts with free bromine) or the specified volume of DPD solution to the cuvette.

  • Cap and invert the cuvette several times to mix.

  • Immediately place the cuvette in the spectrophotometer and measure the absorbance at 515 nm.

  • Determine the free bromine concentration from a calibration curve or using the instrument's pre-programmed calibration.

Procedure for Total Bromine:

  • To the cuvette already containing the sample and DPD reagent from the free bromine measurement, add a small crystal of KI.

  • Cap and invert to mix until the KI is dissolved.

  • Allow the solution to stand for 2 minutes for the reaction to go to completion.

  • Measure the absorbance at 515 nm.

  • Determine the total bromine concentration from a calibration curve.

Note: Combined bromine can be calculated by subtracting the free bromine concentration from the total bromine concentration.

Conclusion

This compound is an effective disinfectant for water treatment, particularly in applications where the water has a higher pH. Its efficacy against a range of waterborne pathogens is well-documented, although more research is needed to establish a comprehensive set of CT values. The primary mechanism of inactivation involves the oxidation of critical proteins and enzymes within the microbial cell. A key consideration for its use is the formation of brominated DBPs, which is influenced by water quality parameters such as pH and the presence of natural organic matter. The protocols provided in these application notes offer a framework for the preparation, analysis, and evaluation of this compound as a disinfectant in a research setting.

References

Application Notes and Protocols for Antimicrobial Treatment with Hypobromous Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypobromous acid (HOBr) is a potent halogen-based antimicrobial agent with broad-spectrum activity against a wide range of pathogenic microorganisms, including bacteria, viruses, and fungi.[1] Its high reactivity and ability to disrupt essential cellular components make it an attractive candidate for various antimicrobial applications.[2] This document provides detailed application notes and protocols for the antimicrobial treatment with this compound, designed to guide researchers, scientists, and drug development professionals in their investigations.

Antimicrobial Efficacy of this compound

This compound demonstrates rapid and effective antimicrobial activity. The following table summarizes the log reduction of various Escherichia coli serogroups after treatment with this compound.

Time (minutes)E. coli O26E. coli O45E. coli O103E. coli O111E. coli O121E. coli O145E. coli O157:H7
2 4.64.2>6.8>6.84.54.34.1
10 >6.85.1>6.8>6.85.85.55.0
20 >6.85.9>6.8>6.8>6.86.25.8

Caption: Log₁₀ reduction in various E. coli serogroups when exposed to approximately 5 mg/L this compound over 20 minutes. Data indicates rapid eradication of several serogroups.

Mechanism of Action

The primary antimicrobial mechanism of this compound involves its strong oxidizing potential, leading to the disruption of critical cellular structures and functions. HOBr is a powerful electrophile that reacts readily with a variety of biological molecules.[3]

Key molecular targets include:

  • Cell Membrane: this compound reacts with lipids and proteins in the bacterial cell membrane, leading to a loss of membrane integrity and leakage of cellular contents.[2] Specifically, it reacts with phosphatidylethanolamine, a key phospholipid in bacterial membranes, to form bromamines and bromohydrins.[2]

  • Proteins: HOBr reacts with amino acid residues, particularly cysteine, tryptophan, methionine, and histidine, leading to protein denaturation and enzyme inactivation. This disruption of protein function inhibits essential metabolic processes.

  • Nucleic Acids: As a potent electrophile, this compound can react with nucleic acid bases, such as uridine, leading to the formation of halogenated derivatives.[3] This can interfere with DNA replication and transcription.

Hypobromous_Acid_Mechanism_of_Action cluster_cell Bacterial Cell HOBr This compound (HOBr) Membrane Cell Membrane (Lipids & Proteins) HOBr->Membrane Oxidation, Formation of Bromamines & Bromohydrins Proteins Cellular Proteins (Enzymes) HOBr->Proteins Oxidation of Amino Acid Residues DNA DNA/RNA HOBr->DNA Reaction with Nucleic Acid Bases Lysis Cell Lysis Membrane->Lysis Loss of Integrity Inactivation Metabolic Disruption Proteins->Inactivation Enzyme Inactivation Damage Genetic Damage DNA->Damage Replication/Transcription Inhibition CellDeath Cell Death Lysis->CellDeath Inactivation->CellDeath Damage->CellDeath

Caption: Mechanism of antimicrobial action of this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in logarithmic growth phase, adjusted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL)

  • Sterile pipette tips

  • Microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the standardized microbial suspension to each well, resulting in a final volume of 200 µL and a final microbial concentration of approximately 2.5 x 10⁵ CFU/mL.

  • Include a positive control well containing only the microbial suspension in broth (no this compound) and a negative control well containing only broth.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

  • Optionally, use a microplate reader to measure the optical density (OD) at 600 nm to confirm the visual assessment.

MIC_Assay_Workflow A Prepare serial dilutions of This compound in 96-well plate B Add standardized microbial suspension to each well A->B C Include positive and negative controls B->C D Incubate the plate C->D E Visually assess for growth (turbidity) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Time-Kill Kinetics Assay

This protocol evaluates the rate at which this compound kills a microbial population over time.

Materials:

  • This compound solution at desired concentrations (e.g., 1x, 2x, and 4x MIC)

  • Standardized microbial suspension (e.g., 1-5 x 10⁶ CFU/mL) in appropriate broth

  • Sterile culture tubes or flasks

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Appropriate agar plates (e.g., Tryptic Soy Agar)

  • Sterile spreader or plating beads

  • Incubator

Procedure:

  • Inoculate the this compound solutions at the desired concentrations with the standardized microbial suspension. Also, include a growth control tube with no this compound.

  • Incubate all tubes under appropriate conditions with agitation.

  • At predetermined time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot from each tube.

  • Immediately perform serial ten-fold dilutions of the aliquot in sterile saline or PBS.

  • Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates in duplicate.

  • Incubate the plates until colonies are visible.

  • Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.

  • Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves.

Time_Kill_Assay_Workflow A Inoculate this compound solutions with microbial suspension B Incubate with agitation A->B C Withdraw aliquots at specific time points B->C D Perform serial dilutions C->D E Plate dilutions on agar D->E F Incubate plates E->F G Count colonies and calculate CFU/mL F->G H Plot log10 CFU/mL vs. time G->H

Caption: Workflow for the Time-Kill Kinetics Assay.

Biofilm Eradication Assay

This protocol assesses the efficacy of this compound in eradicating pre-formed microbial biofilms.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Microbial culture suitable for biofilm formation

  • Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with glucose)

  • This compound solutions at various concentrations

  • Sterile PBS

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Add 200 µL of a standardized microbial suspension to each well of a 96-well plate.

    • Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

  • Treatment:

    • Carefully remove the planktonic cells by aspiration.

    • Gently wash the wells twice with sterile PBS to remove non-adherent cells.

    • Add 200 µL of different concentrations of this compound to the wells. Include a control well with only broth.

    • Incubate for a specific contact time (e.g., 1, 5, 15, 30 minutes).

  • Quantification of Biofilm Reduction:

    • Aspirate the treatment solution and wash the wells twice with sterile PBS.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

    • Dry the plate.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The reduction in absorbance compared to the untreated control indicates the extent of biofilm eradication.

Biofilm_Eradication_Workflow cluster_formation Biofilm Formation cluster_treatment Treatment cluster_quantification Quantification A Inoculate 96-well plate B Incubate for 24-48h A->B C Remove planktonic cells & wash B->C D Add this compound solutions C->D E Incubate for contact time D->E F Wash and stain with Crystal Violet E->F G Wash and dry F->G H Solubilize stain with Acetic Acid G->H I Measure absorbance at 570 nm H->I

Caption: Workflow for the Biofilm Eradication Assay.

Conclusion

This compound is a promising antimicrobial agent with a rapid and broad-spectrum efficacy. The provided protocols offer a framework for the systematic evaluation of its antimicrobial properties. Further research is warranted to explore its full potential in various applications, including in drug development and as a disinfectant. It is crucial to perform appropriate safety and stability testing for any specific application.

References

Application Notes and Protocols for Stopped-Flow Kinetic Analysis of Hypobromous Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing stopped-flow kinetic analysis of hypobromous acid (HOBr) reactions. The protocols detailed below are intended to facilitate the study of rapid reactions between HOBr and various biological molecules, which is crucial for research in areas such as oxidative stress, inflammation, and drug development.

Introduction

This compound is a powerful oxidizing and brominating agent produced endogenously by the enzymatic activity of myeloperoxidase and eosinophil peroxidase in the presence of bromide ions and hydrogen peroxide.[1] It plays a significant role in the innate immune response but can also contribute to tissue damage in inflammatory diseases. Understanding the kinetics of HOBr reactions with biological targets such as proteins, amino acids, and thiols is essential for elucidating its physiological and pathological roles. Stopped-flow spectroscopy is an ideal technique for studying these rapid reactions, which often occur on the millisecond timescale.[2][3]

Data Presentation: Reaction Kinetics of this compound

The following tables summarize the second-order rate constants for the reaction of this compound with various biological molecules, determined by stopped-flow kinetic analysis. These values provide a quantitative measure of the reactivity of different functional groups and molecules towards HOBr.

Table 1: Second-Order Rate Constants for the Reaction of this compound with Amino Acid Residues and Related Compounds.

Compound/ResidueSecond-Order Rate Constant (k) at pH 7.4, 22 °C (M⁻¹s⁻¹)
Cysteine (Cys)> 1 x 10⁸
Tryptophan (Trp)~1 x 10⁷
Methionine (Met)~1 x 10⁷
Histidine (His)~1 x 10⁷
α-amino group~1 x 10⁷
Disulfide~1 x 10⁶
Lysine (Lys)~1 x 10⁵
Tyrosine (Tyr)~1 x 10⁵
Arginine (Arg)<< 1 x 10⁵
Backbone amides~1 x 10³
Glutamine/Asparagine (Gln/Asn)~1 x 10³

Data sourced from Pattison and Davies (2004).[4]

Table 2: Comparison of Reactivity of this compound (HOBr) and Hypochlorous Acid (HOCl) with Selected Amino Acid Residues.

ResidueReactivity Ratio (k_HOBr / k_HOCl)Notes
Tyrosine (Tyr)~5000Ring halogenation is significantly faster with HOBr.
Most other residues30 - 100HOBr is generally more reactive than HOCl.
Cysteine (Cys)~0.1Cys is less reactive with HOBr compared to HOCl.
Methionine (Met)~0.1Met is less reactive with HOBr compared to HOCl.

Data sourced from Pattison and Davies (2004).[4]

Experimental Protocols

Protocol 1: Preparation of this compound (HOBr) Solution

This protocol describes the preparation of a fresh HOBr solution for kinetic studies. Due to its instability, HOBr should be prepared immediately before use.[1]

Materials:

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Sodium bromide (NaBr)

  • Phosphate buffer (100 mM, pH 7.4)

  • Deionized water

  • Spectrophotometer

Procedure:

  • Prepare a 40 mM solution of NaOCl in deionized water, with the pH adjusted to 13 with NaOH.

  • Prepare a 45 mM solution of NaBr in deionized water.

  • To generate HOBr, mix equal volumes of the 40 mM NaOCl solution and the 45 mM NaBr solution.

  • Allow the reaction to proceed for 1 minute.

  • Immediately before the kinetic experiment, dilute the freshly prepared HOBr stock solution with 100 mM phosphate buffer (pH 7.4) to the desired final concentration (typically in the range of 0.2-2.0 mM).

  • The concentration of the HOBr solution can be determined spectrophotometrically by measuring its absorbance.

Note: Fresh solutions of HOBr should be prepared for each kinetic run and used within 30 minutes to minimize disproportionation.[1]

G NaOCl 40 mM NaOCl (pH 13) Mix Mix Equal Volumes NaOCl->Mix NaBr 45 mM NaBr NaBr->Mix Wait Wait 1 min Mix->Wait HOBr_stock HOBr Stock Solution Wait->HOBr_stock Final_HOBr Final HOBr Solution (0.2-2.0 mM) HOBr_stock->Final_HOBr Buffer 100 mM Phosphate Buffer (pH 7.4) Buffer->Final_HOBr

Caption: Preparation of this compound Solution.

Protocol 2: Stopped-Flow Kinetic Analysis of HOBr Reactions

This protocol outlines the general procedure for studying the kinetics of the reaction between HOBr and a substrate of interest using a stopped-flow instrument.[1][2]

Materials and Equipment:

  • Stopped-flow spectrophotometer[2]

  • Syringes for reactant delivery

  • Freshly prepared HOBr solution (from Protocol 1)

  • Solution of the substrate of interest (e.g., amino acid, protein, thiol) in 100 mM phosphate buffer (pH 7.4)

  • 100 mM phosphate buffer (pH 7.4) for baseline measurements

  • Thermostated water bath

Procedure:

  • Instrument Setup:

    • Set the temperature of the stopped-flow instrument's sample chamber to the desired temperature (e.g., 22 °C or 37 °C) using the circulating water bath.[1]

    • Set the spectrophotometer to monitor the reaction at a wavelength where a change in absorbance is expected upon reaction of HOBr with the substrate. This may require an initial spectral scan.

  • Loading Reactants:

    • Load one syringe of the stopped-flow instrument with the freshly prepared HOBr solution.

    • Load the second syringe with the solution of the substrate.

    • Ensure there are no air bubbles in the syringes or tubing.

  • Data Acquisition:

    • Perform a "push" to rapidly mix the reactants in the observation cell. The instrument's software will trigger data acquisition simultaneously.

    • Record the change in absorbance over time. The time scale will depend on the reaction rate, ranging from milliseconds to seconds.

    • Collect multiple kinetic traces for each experimental condition to ensure reproducibility.

  • Data Analysis:

    • The raw kinetic data (absorbance vs. time) is fitted to an appropriate kinetic model (e.g., single exponential for pseudo-first-order conditions) to obtain the observed rate constant (k_obs).

    • To determine the second-order rate constant (k), perform experiments under pseudo-first-order conditions, where the concentration of the substrate is in large excess over the concentration of HOBr.

    • Plot the observed rate constants (k_obs) against the substrate concentration. The slope of the resulting linear plot will be the second-order rate constant (k).

G cluster_prep Preparation cluster_mixing Mixing & Reaction cluster_detection Detection & Analysis Reactant1 Syringe 1: HOBr Solution MixingChamber Rapid Mixing Chamber Reactant1->MixingChamber Reactant2 Syringe 2: Substrate Solution Reactant2->MixingChamber ObservationCell Observation Cell MixingChamber->ObservationCell Spectrophotometer Spectrophotometer ObservationCell->Spectrophotometer Light Path DataAcquisition Data Acquisition (Absorbance vs. Time) Spectrophotometer->DataAcquisition KineticAnalysis Kinetic Analysis (Rate Constants) DataAcquisition->KineticAnalysis

Caption: Stopped-Flow Experimental Workflow.

Logical Relationships in HOBr Reactions

The reactivity of this compound with various biological targets is a key aspect of its biological function and toxicity. The following diagram illustrates the relative reactivity of HOBr with different amino acid residues, highlighting the primary targets of this oxidant.

G cluster_high High Reactivity (k > 10⁷ M⁻¹s⁻¹) cluster_moderate Moderate Reactivity (k ≈ 10⁵ - 10⁶ M⁻¹s⁻¹) cluster_low Low Reactivity (k < 10⁴ M⁻¹s⁻¹) HOBr This compound (HOBr) Cys Cysteine HOBr->Cys Very Fast Trp Tryptophan HOBr->Trp Met Methionine HOBr->Met His Histidine HOBr->His Lys Lysine HOBr->Lys Tyr Tyrosine HOBr->Tyr Disulfide Disulfides HOBr->Disulfide Arg Arginine HOBr->Arg Slow Amides Backbone Amides HOBr->Amides Very Slow

Caption: Reactivity of HOBr with Amino Acids.

References

Application Notes and Protocols for the Enzymatic Generation of Hypobromous Acid with Bromoperoxidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic generation of hypobromous acid (HOBr) using bromoperoxidase. This powerful biocatalytic system has broad applications in disinfection, organic synthesis, and the development of novel antimicrobial agents.

Introduction

Vanadium-dependent bromoperoxidases (V-BPOs) are a class of enzymes that catalyze the oxidation of bromide ions (Br⁻) by hydrogen peroxide (H₂O₂), resulting in the formation of this compound, a potent halogenating agent.[1][2] This enzymatic process offers a green and highly specific alternative to traditional chemical methods for generating reactive bromine species. The reaction proceeds via a ping-pong mechanism where H₂O₂ first oxidizes the vanadium center in the enzyme's active site, which then oxidizes the bromide ion.[1][3] The generated this compound can then be used for various downstream applications, including the bromination of organic substrates.[4][5]

Applications

The enzymatic generation of this compound has several key applications in research and development:

  • Disinfection and Antimicrobial Agents: this compound is a potent biocide. Its enzymatic generation can be harnessed for creating antimicrobial surfaces and solutions for medical devices and industrial applications.

  • Organic Synthesis: Bromoperoxidases can be employed as biocatalysts for the regioselective and stereoselective bromination of organic molecules, a crucial step in the synthesis of many pharmaceuticals and fine chemicals.[5]

  • Antifouling Technologies: The production of this compound by bromoperoxidases has been identified as a natural defense mechanism in marine organisms against biofouling.[6] This principle is being explored for the development of environmentally friendly antifouling coatings for marine applications.

  • Bioremediation: These enzymes can be used to remove organic pollutants from wastewater through oxidative halogenation.

Data Presentation

Table 1: Kinetic Parameters of Vanadium Bromoperoxidase (V-BPO)
Enzyme SourceSubstrateKm (mM)kcat (s⁻¹)Optimal pHReference
Laurencia okamurae (LoVBPO2a)H₂O₂0.027570~7.0[7]
Br⁻0.291419[7]
Corallina pilulifera (CpVBPO)Br⁻8.4--[8]
Ascophyllum nodosumH₂O₂--5.7 (pKa)[4]
Br⁻--4.0[4]

Note: Kinetic parameters can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: Enzymatic Assay of Bromoperoxidase Activity using Monochlorodimedone (MCD)

This protocol is based on the widely used spectrophotometric assay that measures the bromination of monochlorodimedone (MCD), leading to a decrease in absorbance at 290 nm.[7][9]

Materials:

  • Bromoperoxidase enzyme solution (e.g., from Corallina officinalis or a recombinant source)

  • MES (2-(N-morpholino)ethanesulfonic acid) buffer (50 mM, pH 6.0-6.4)

  • Potassium bromide (KBr) solution (200 mM in MES buffer)

  • Monochlorodimedone (MCD) stock solution (e.g., 10 mM in ethanol)

  • Hydrogen peroxide (H₂O₂) solution (100 mM)

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Prepare the Reaction Mixture: In a 1 mL quartz cuvette, combine the following reagents in the order listed:

    • 890 µL of 50 mM MES buffer (pH 6.4)

    • 50 µL of 200 mM KBr solution

    • 50 µL of a diluted MCD stock to achieve a final concentration of 50 µM

  • Equilibrate: Incubate the cuvette at 25°C for 3 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Add 10 µL of the bromoperoxidase enzyme solution to the cuvette and mix gently by inversion.

  • Blank Measurement: Prepare a blank cuvette containing all reagents except the enzyme solution.

  • Start the Measurement: Immediately after adding the enzyme, add 10 µL of 100 mM H₂O₂ to initiate the reaction and start recording the decrease in absorbance at 290 nm for several minutes.[9]

  • Data Analysis: Determine the maximum linear rate of absorbance decrease (ΔA₂₉₀/min).

Calculations:

One unit of bromoperoxidase activity is defined as the amount of enzyme that catalyzes the bromination of 1.0 µmole of MCD per minute at 25°C.[7] The activity can be calculated using the following formula:

Units/mL enzyme = (ΔA₂₉₀/min * reaction volume (mL)) / (ε * path length (cm) * enzyme volume (mL))

Where:

  • ε (molar extinction coefficient of MCD) = 19,900 M⁻¹cm⁻¹ at 290 nm[7]

Protocol 2: Quantification of Enzymatically Generated this compound using a Fluorescent Probe

This protocol utilizes the fluorescent probe Aminophenyl Fluorescein (APF) to detect the production of this compound.[10]

Materials:

  • Bromoperoxidase enzyme solution

  • MES buffer (50 mM, pH 6.4)

  • Potassium bromide (KBr) solution (100 mM)

  • Aminophenyl Fluorescein (APF) stock solution (e.g., 1.25 mM in DMSO)

  • Hydrogen peroxide (H₂O₂) solution (50 mM)

  • Fluorometer

Procedure:

  • Prepare the Assay Mixture: In a microplate well or a fluorometer cuvette, prepare the following reaction mixture:

    • MES buffer (50 mM, pH 6.4)

    • 100 mM KBr

    • 1.25 µM APF

    • Bromoperoxidase enzyme solution (concentration to be optimized)

  • Initiate the Reaction: Add H₂O₂ to a final concentration of 50 µM to start the reaction.[10]

  • Measure Fluorescence: Immediately begin monitoring the increase in fluorescence (Excitation/Emission wavelengths for fluorescein are typically around 490/515 nm).

  • Standard Curve: Generate a standard curve using known concentrations of fluorescein to quantify the amount of this compound produced.[10]

Visualizations

Enzymatic_Generation_of_Hypobromous_Acid E Bromoperoxidase (V⁵⁺) E_H2O2 Enzyme-H₂O₂ Intermediate E->E_H2O2 + H₂O₂ H2O2 H₂O₂ H2O H₂O E_HOBr Enzyme-HOBr Species E_H2O2->E_HOBr + Br⁻ Br Br⁻ HOBr HOBr E_HOBr->E - HOBr

Caption: Enzymatic cycle of this compound generation by bromoperoxidase.

Experimental_Workflow prep Prepare Reagents (Buffer, Substrates, Enzyme) mix Combine Reagents in Cuvette (Buffer, KBr, MCD/APF) prep->mix equilibrate Equilibrate at 25°C mix->equilibrate add_enzyme Add Bromoperoxidase equilibrate->add_enzyme initiate Initiate Reaction with H₂O₂ add_enzyme->initiate measure Measure ΔAbsorbance or ΔFluorescence initiate->measure analyze Calculate Enzyme Activity or HOBr Concentration measure->analyze

Caption: General workflow for a bromoperoxidase activity assay.

References

Application Notes and Protocols: Hypobromous Acid in the Hofmann Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hofmann rearrangement is a powerful synthetic tool in organic chemistry for the conversion of primary amides into primary amines with one less carbon atom.[1][2] This reaction, named after its discoverer August Wilhelm von Hofmann, proceeds through an isocyanate intermediate and is particularly valuable for accessing alkyl, aryl, and heterocyclic amines, which are crucial building blocks in medicinal chemistry and drug development.[1][3] The key reagent in the classical Hofmann rearrangement is hypobromous acid (HOBr), which is typically generated in situ from the reaction of bromine with a strong base, such as sodium hydroxide, to form sodium hypobromite (NaOBr).[1][2]

These application notes provide a comprehensive overview of the use of this compound in the Hofmann rearrangement, including detailed reaction mechanisms, experimental protocols, and quantitative data to guide researchers in its effective application.

Reaction Mechanism

The Hofmann rearrangement with this compound is a multi-step process that occurs in a basic aqueous medium.[1] The generally accepted mechanism is as follows:

  • In Situ Formation of Hypobromite: In the first step, bromine reacts with a strong base, like sodium hydroxide, to generate sodium hypobromite.[1]

  • N-Bromination: The primary amide reacts with the hypobromite, leading to the halogenation of the nitrogen atom to form an N-bromoamide intermediate.[1]

  • Deprotonation: The N-bromoamide is then deprotonated by the base to yield an N-bromoamide anion.[1]

  • Rearrangement: In the rate-determining step, the N-bromoamide anion undergoes a concerted 1,2-shift. The R group migrates from the carbonyl carbon to the nitrogen, simultaneously displacing the bromide ion to form an isocyanate intermediate.[1] If the migrating group is chiral, its stereochemical configuration is fully retained.[1]

  • Hydrolysis and Decarboxylation: The isocyanate intermediate is typically not isolated and reacts with water in a nucleophilic addition to form an unstable carbamic acid.[1] This carbamic acid spontaneously decarboxylates (loses CO₂) to yield the final primary amine.[1]

Hofmann_Rearrangement_Mechanism cluster_1 In Situ Reagent Formation cluster_2 Hofmann Rearrangement RCONH2 R-C(=O)NH₂ (Primary Amide) N_bromoamide R-C(=O)NHBr (N-Bromoamide) RCONH2->N_bromoamide + NaOBr Br2 Br₂ NaOBr NaOBr (Sodium Hypobromite) Br2->NaOBr + 2NaOH NaOH NaOH N_bromoamide_anion R-C(=O)N⁻Br (N-Bromoamide Anion) N_bromoamide->N_bromoamide_anion + NaOH - H₂O isocyanate R-N=C=O (Isocyanate) N_bromoamide_anion->isocyanate Rearrangement - Br⁻ carbamic_acid R-NH-C(=O)OH (Carbamic Acid) isocyanate->carbamic_acid + H₂O RNH2 R-NH₂ (Primary Amine) carbamic_acid->RNH2 - CO₂ CO2 CO₂ NaBr NaBr H2O H₂O

Figure 1. Reaction mechanism of the Hofmann Rearrangement.

Applications in Drug Development and Chemical Synthesis

The Hofmann rearrangement is a valuable transformation in the synthesis of a wide array of chemical compounds, including:

  • Pharmaceuticals: This reaction is a key step in the synthesis of various active pharmaceutical ingredients. For example, it is utilized in a synthetic route to Gabapentin, an anticonvulsant and analgesic drug.[1]

  • Medicinal Chemistry Building Blocks: The conversion of nicotinamide (a form of vitamin B3) to 3-aminopyridine, a versatile building block in medicinal chemistry, is a classic application of this reaction.[1]

  • Natural Product Synthesis: The synthesis of the psychoactive alkaloid mescaline can be achieved from 3,4,5-trimethoxyphenylpropionamide using the Hofmann rearrangement.[1]

  • Commodity Chemicals: On a laboratory scale, methylamine can be produced from acetamide and bromine gas via the Hofmann rearrangement.[1]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of 3-aminopyridine from nicotinamide, a representative example of the Hofmann rearrangement.[1]

Starting MaterialReagentsProductCrude YieldPurified YieldReference
NicotinamideBr₂, NaOH, H₂O3-Aminopyridine85-89%65-71%

Note: Yields can vary depending on the substrate, reaction scale, and purification method. For long-chain alkyl amides (more than six or seven carbons), using sodium methoxide in methanol instead of aqueous sodium hydroxide can lead to the formation of a stable carbamate, which can be isolated and then hydrolyzed to the amine, often resulting in higher yields.[3][4]

Experimental Protocols

Protocol 1: General Procedure for the Hofmann Rearrangement

This protocol provides a general methodology for the conversion of a primary amide to a primary amine.

1. Preparation of the Sodium Hypobromite Solution (in situ)

  • In a flask equipped with a mechanical stirrer and placed in an ice-salt bath, dissolve sodium hydroxide (2.25 equivalents) in water.

  • Cool the solution to 0°C.

  • Slowly add bromine (1.1 equivalents) to the stirred sodium hydroxide solution while maintaining the temperature at or below 10°C.[5][6]

2. Reaction with the Amide

  • To the freshly prepared, cold sodium hypobromite solution, add the primary amide (1.0 equivalent) portion-wise with vigorous stirring.

  • Continue stirring in the ice bath for a specified time (typically 15-60 minutes) until the reaction is deemed complete by TLC or other analytical methods.

3. Rearrangement and Heating

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently heat the reaction mixture to a temperature between 50-80°C for a period of 30-60 minutes to facilitate the rearrangement.[7]

4. Workup and Extraction

  • Cool the reaction mixture to room temperature.

  • If the product is a solid, it may be isolated by filtration.

  • If the product is soluble, saturate the aqueous solution with sodium chloride to decrease the product's solubility.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Combine the organic extracts.

5. Purification

  • Dry the combined organic extracts over an appropriate drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter the solution and remove the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization, distillation, or column chromatography.

Experimental_Workflow prep_hypobromite 1. Prepare Sodium Hypobromite Solution (in situ) add_amide 2. Add Primary Amide prep_hypobromite->add_amide Maintain low temperature rearrangement 3. Rearrangement (Heating) add_amide->rearrangement Warm and heat workup 4. Workup and Extraction rearrangement->workup Cool to room temperature purification 5. Purification workup->purification product Pure Primary Amine purification->product

Figure 2. General experimental workflow for the Hofmann Rearrangement.

Protocol 2: Synthesis of 3-Aminopyridine from Nicotinamide

This protocol is a specific example adapted from literature procedures.

1. Preparation of Sodium Hypobromite Solution

  • In a 2 L beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve 75 g (1.87 moles) of sodium hydroxide in 800 mL of water.[1]

  • To the solution, with stirring, add 95.8 g (0.6 mole) of bromine.[1]

  • Maintain the temperature at 0°C.[1]

2. Reaction with Nicotinamide

  • Once the temperature of the sodium hypobromite solution is at 0°C, add 60 g (0.49 mole) of nicotinamide all at once with vigorous stirring.[1]

  • Continue to stir the mixture in the ice-salt bath for 15 minutes, at which point the solution should become clear.[1]

3. Rearrangement

  • Replace the ice-salt bath with a water bath and heat the solution to 70-75°C with stirring for 45 minutes.

4. Workup and Extraction

  • Cool the solution to room temperature.

  • Saturate the solution with approximately 170 g of sodium chloride.[1]

  • Extract the product with diethyl ether using a continuous extractor for 15-20 hours.

5. Purification

  • Dry the ether extract over sodium hydroxide pellets.[7]

  • Filter the solution and remove the ether by distillation.[7]

  • The crude product can be purified by recrystallization from a mixture of benzene and ligroin to yield 30-33 g (65-71%) of pure 3-aminopyridine.[7]

Safety Precautions

  • Bromine: Bromine is a highly toxic, corrosive, and volatile liquid. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Sodium Hydroxide: Sodium hydroxide is a corrosive solid. Avoid contact with skin and eyes.

  • Exothermic Reaction: The preparation of sodium hypobromite and the subsequent reaction with the amide can be exothermic. Proper temperature control is crucial to avoid side reactions and ensure safety.

Variations and Considerations

Several reagents can be used as alternatives to bromine and sodium hydroxide for the Hofmann rearrangement, which can be advantageous for substrates that are sensitive to harsh basic conditions.[2][8] These include:

  • Sodium hypochlorite (NaOCl)

  • N-Bromosuccinimide (NBS)

  • Lead tetraacetate

  • Hypervalent iodine reagents (e.g., PIDA or PIFA)[8]

The intermediate isocyanate can also be trapped with nucleophiles other than water. For instance, conducting the reaction in the presence of an alcohol like methanol will yield a stable carbamate, which can be isolated and later hydrolyzed to the amine.[2] This can be a useful strategy to avoid the formation of urea byproducts.

References

Troubleshooting & Optimization

Technical Support Center: Maintaining Hypobromous Acid Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges in maintaining the stability of hypobromous acid (HOBr) solutions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound solutions.

Issue Potential Causes Troubleshooting Steps
Rapid Decomposition of HOBr Solution Inappropriate pH: The rate of disproportionation is maximal between pH 3 and 8.[1][2][3][4]1. Verify and Adjust pH: Immediately measure the pH of your solution. For optimal stability, adjust the pH to a range of 8 to 9.[5][6] 2. Use Appropriate Buffers: If your experimental conditions allow, use a buffer system to maintain the desired pH. Be aware that phosphate and carbonate buffers can catalyze decomposition.[1][2][3]
Elevated Temperature: Higher temperatures significantly accelerate the rate of decomposition.[7]1. Store at Low Temperatures: Store stock and working solutions at low temperatures (e.g., 5°C) when not in use.[8] 2. Perform Experiments on Ice: If compatible with your protocol, perform experimental steps on ice to minimize degradation.
Exposure to Light: this compound is photolytically unstable.[9]1. Use Amber or Light-Blocking Containers: Store solutions in containers that protect from light. 2. Minimize Light Exposure During Experiments: Handle solutions under low actinic light conditions whenever possible.[2]
High Concentration: The decay rate of HOBr is directly proportional to its concentration.[7][10]1. Prepare Fresh Dilutions: Prepare dilute working solutions from a concentrated stock solution immediately before use. 2. Consider In-line Generation: For applications requiring a continuous supply of fresh HOBr, consider methods for in-line generation.[10]
Unexpected pH Shift in Solution Decomposition of HOBr: The decomposition of this compound is an acid-releasing process, leading to a drop in pH.[7]1. Monitor pH Regularly: Frequently check the pH of your solution, especially during long experiments. 2. Re-adjust pH or Prepare Fresh Solution: If a significant pH drop is observed, re-adjust the pH or prepare a fresh solution.
Loss of Reactivity/Oxidizing Power Decomposition to Less Reactive Species: HOBr disproportionates into bromate (BrO₃⁻) and bromide (Br⁻) ions, which may not have the desired reactivity for your application.[8][11]1. Quantify HOBr Concentration: Regularly determine the concentration of active HOBr using a suitable analytical method (see Experimental Protocols). 2. Prepare Fresh Solutions: Due to its inherent instability, it is best practice to use freshly prepared this compound solutions for critical experiments.[8]
Reaction with Buffer Components: Some buffer components can react with and consume HOBr.1. Select Inert Buffers: Choose buffer systems that are known to be non-reactive with hypohalous acids. 2. Validate Buffer Compatibility: Perform control experiments to ensure your chosen buffer does not interfere with the stability or reactivity of HOBr.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the instability of this compound solutions?

A1: The primary reason for the instability of this compound (HOBr) is its tendency to undergo disproportionation, a reaction where two molecules of HOBr react with each other to form bromate (BrO₃⁻) and bromide (Br⁻) ions.[8][11] This reaction is second-order with respect to the HOBr concentration.[1][2][4]

Q2: How does pH affect the stability of my HOBr solution?

A2: pH is a critical factor in the stability of HOBr solutions. The rate of decomposition is at its maximum in the pH range of 3 to 8.[1][2][3][4] Above pH 8, the formation of the more stable hypobromite ion (OBr⁻) significantly slows down the decomposition rate.[1][2][3][4] Below pH 3, the reversibility of the initial decomposition steps also leads to increased stability.[1][2][3][4]

Q3: What are the ideal storage conditions for a this compound solution?

A3: To maximize stability, this compound solutions should be stored in the dark, at low temperatures (e.g., 5°C), and at a pH above 8.[8] It is also advisable to store more concentrated stock solutions and prepare dilutions as needed, as higher concentrations decompose more rapidly.[7][10]

Q4: Can I use common laboratory buffers to stabilize the pH of my HOBr solution?

A4: While maintaining a stable pH is crucial, some common buffer components can catalyze the decomposition of HOBr. Specifically, phosphate (HPO₄²⁻) and carbonate (CO₃²⁻) ions have been shown to act as general bases that assist in the disproportionation reaction.[1][2][3] If a buffer is necessary, its compatibility should be tested.

Q5: Are there any chemical stabilizers I can add to my this compound solution?

A5: Yes, certain compounds can be used to stabilize this compound solutions. For example, sulfamic acid and cyanuric acid have been used as stabilizers in commercial preparations.[5][6][12] These stabilizers work by forming more stable intermediates with this compound.

Q6: How can I accurately determine the concentration of my this compound solution?

A6: Due to its instability, determining the concentration of HOBr requires methods that are quick and accurate. Common methods include indirect iodometric titration and colorimetric methods using reagents like N,N-diethyl-p-phenylenediamine (DPD).[13][14] It is important to perform these measurements promptly after preparing the solution.

Data Summary

Factors Affecting this compound Decomposition Rate
Factor Effect on Decomposition Rate Optimal Condition for Stability Reference(s)
pH Maximum rate between pH 3-8. Decreases above pH 8 and below pH 3.pH > 8[1][2][3][4]
Temperature Rate increases with increasing temperature.Low temperature (e.g., 5°C)[7][8]
Light Photolytically unstable.Storage in the dark/amber containers.[2][9]
Concentration Rate is directly proportional to concentration.Prepare dilute solutions for immediate use.[7][10]
Catalysts General bases like phosphate and carbonate increase the rate.Avoid catalytic buffers.[1][2][3]
Half-life of this compound Solutions at Room Temperature
Initial Concentration (as Bromine) Approximate Half-life Reference(s)
200-300 ppm~10 days[7]
4000 ppmA few hours or less[7]
4670 ppm~20 hours[10]
8620 ppm~11 hours[10]

Experimental Protocols

Protocol 1: Preparation of a Standardized this compound Solution
  • Preparation of Bromine Water: In a fume hood, carefully add a known amount of liquid bromine to chilled, deionized water and stir until dissolved.

  • Formation of this compound: React the bromine water with a slurry of silver phosphate (Ag₃PO₄) to precipitate silver bromide and form this compound in solution.[8]

  • Purification: Separate the aqueous HOBr solution from the precipitate by decantation or filtration. For higher purity, perform a vacuum distillation.[8]

  • Standardization: Immediately determine the concentration of the prepared HOBr solution using an iodometric titration (Protocol 2).

  • Storage: Store the standardized solution in an amber, tightly sealed container at 5°C.[8]

Protocol 2: Quantification of this compound by Iodometric Titration
  • Sample Preparation: To a known volume of the this compound solution, add an excess of potassium iodide (KI) solution and acidify with a suitable acid (e.g., sulfuric acid).

  • Reaction: The this compound will oxidize the iodide ions to iodine, resulting in a yellow-brown solution.

  • Titration: Immediately titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution.

  • Endpoint Detection: As the endpoint is approached (the solution becomes pale yellow), add a few drops of starch indicator. The solution will turn a deep blue-black.

  • Completion of Titration: Continue the titration with sodium thiosulfate until the blue-black color disappears.

  • Calculation: Calculate the concentration of this compound based on the stoichiometry of the reactions.

Visualizations

Decomposition_Pathway HOBr1 2 HOBr Intermediate Br₂O + H₂O HOBr1->Intermediate Disproportionation Products_acid Br⁻ + BrO₃⁻ + 2H⁺ Intermediate->Products_acid Products_base Br⁻ + BrO₃⁻ + H₂O Intermediate->Products_base pH_low Low pH (<7) pH_low->Products_acid pH_high High pH (>7) pH_high->Products_base

Caption: Decomposition pathway of this compound.

Troubleshooting_Workflow Start HOBr Solution Unstable? Check_pH Check pH Start->Check_pH pH_in_range pH 3-8? Check_pH->pH_in_range Adjust_pH Adjust pH to > 8 pH_in_range->Adjust_pH Yes Check_Temp Check Temperature pH_in_range->Check_Temp No Adjust_pH->Check_Temp Temp_high Temp > RT? Check_Temp->Temp_high Lower_Temp Store at 5°C Temp_high->Lower_Temp Yes Check_Light Check Light Exposure Temp_high->Check_Light No Lower_Temp->Check_Light Light_exposed Exposed to Light? Check_Light->Light_exposed Protect_Light Use Amber Vials Light_exposed->Protect_Light Yes Stable Solution Stabilized Light_exposed->Stable No Protect_Light->Stable

Caption: Troubleshooting workflow for unstable HOBr solutions.

Experimental_Workflow Prep Prepare HOBr Solution Quant Quantify [HOBr] (Titration) Prep->Quant Store Store at 5°C in Dark Quant->Store Use Use in Experiment Store->Use ReQuant Re-quantify if needed Use->ReQuant

Caption: General experimental workflow for using HOBr.

References

Technical Support Center: Optimizing pH Conditions for Hypobromous Acid Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize experiments involving hypobromous acid (HOBr).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound reactivity?

A1: The optimal pH for this compound reactivity depends on the specific reaction. This compound (HOBr) is a weak acid with a pKa of approximately 8.65.[1][2] This means that at a pH below 8.65, the more reactive undissociated acid form (HOBr) predominates. Above a pH of 8.65, the less reactive hypobromite ion (OBr⁻) is the dominant species. Therefore, for reactions where HOBr is the primary reactive species, such as with many organic compounds, a pH range of 7 to 8 is often optimal to ensure a high concentration of HOBr while minimizing its degradation. For example, in disinfection applications, a pH range of 7.5 to 9.0 is effective for microbiological control in cooling towers.[3]

Q2: How does pH affect the stability of this compound solutions?

A2: this compound solutions are inherently unstable and their stability is pH-dependent. As HOBr decays, the pH of the solution tends to decrease.[4] This drop in pH can cause the solution's color to change from a pale yellow to a more intense orange, indicating a shift in speciation back towards elemental bromine. The decay rate is also concentration-dependent, with higher concentrations degrading more rapidly. To maintain the desired concentration and reactivity, it is crucial to use freshly prepared solutions and monitor the pH regularly.

Q3: My this compound solution changed color from pale yellow to orange. What does this mean and can I still use it?

A3: A color change from pale yellow to orange indicates the degradation of this compound and a decrease in pH.[4] This is due to the reversion of this compound to elemental bromine. While the solution still contains reactive bromine species, its composition and reactivity have changed. For quantitative experiments requiring a specific concentration of HOBr, it is recommended to prepare a fresh solution. However, it is possible to "regenerate" the this compound by adding a base, such as sodium hypochlorite, to raise the pH back to the neutral range, which will be indicated by a return to the pale yellow color.[4]

Q4: I am not seeing the expected reactivity in my experiment. What are some common reasons for this?

A4: Several factors can lead to lower-than-expected reactivity. First, verify the pH of your reaction mixture, as a pH above the pKa of this compound (8.65) will result in a higher concentration of the less reactive hypobromite ion.[1] Second, confirm the concentration of your this compound solution, as it can decay over time. Use a fresh solution or titrate it before use. Finally, consider the nature of your substrate. The reactivity of this compound varies significantly with different compounds.

Troubleshooting Guides

Problem: Inconsistent reaction rates between experiments.
  • Possible Cause 1: pH Fluctuation. The reaction rate of this compound is highly sensitive to pH. Small variations in buffer preparation or pH drift during the reaction can lead to significant changes in reactivity.

    • Solution: Always use a calibrated pH meter to verify the pH of your reaction buffer before initiating the experiment. Consider using a buffer with sufficient capacity to maintain a stable pH throughout the reaction.

  • Possible Cause 2: Degradation of this compound Stock Solution. this compound solutions are not stable for long periods.

    • Solution: Prepare fresh this compound solutions for each set of experiments. If a stock solution must be used over a short period, store it in the dark and at a cool temperature to minimize degradation. Always determine the concentration of the stock solution before each use.

Problem: Low yield of brominated product.
  • Possible Cause 1: Suboptimal pH. The pH of the reaction mixture may be too high, favoring the formation of the less reactive hypobromite ion.

    • Solution: Adjust the pH of the reaction to a range where this compound is the predominant species (typically pH 7-8 for many organic reactions).

  • Possible Cause 2: Insufficient this compound. The molar ratio of this compound to the substrate may be too low.

    • Solution: Increase the molar equivalent of this compound. Perform a stoichiometry optimization experiment to determine the ideal ratio for your specific substrate.

Data Presentation

Table 1: pH-Dependent Species Distribution of this compound

pH% HOBr% OBr⁻
6.0~99.8%~0.2%
7.0~97.8%~2.2%
8.0~81.9%~18.1%
8.65 (pKa)50%50%
9.0~30.9%~69.1%
10.0~4.3%~95.7%

Table 2: Apparent Second-Order Rate Constants (k_app) for the Reaction of this compound with Various Compounds at Different pH Values

CompoundpHk_app (M⁻¹s⁻¹)Reference
Phenol7.01.4 x 10⁵[5]
3-Chlorophenol7-97.9 x 10⁶ (for phenoxide ion)[6]
3-Methoxyphenol7-96.5 x 10⁸ (for phenoxide ion)[6]
Cysteine7.4> 10⁷[7]
Methionine7.4~10⁶[7]
Tryptophan7.4~10⁶[7]
Histidine7.4~10⁵[7]
Lysine7.4~10³[7]
Tyrosine7.4~10³[7]
Natural Organic Matter (fast phase)7.05.4 x 10⁵ - 1.4 x 10⁶[8]

Experimental Protocols

Protocol 1: Preparation of a Standardized this compound Solution
  • Materials:

    • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)

    • Potassium bromide (KBr)

    • Hydrochloric acid (HCl), 0.1 M

    • Sodium hydroxide (NaOH), 0.1 M

    • Deionized water

    • pH meter

    • Stir plate and stir bar

  • Procedure:

    • Prepare a solution of potassium bromide in deionized water (e.g., 0.1 M).

    • While stirring, slowly add a stoichiometric equivalent of sodium hypochlorite solution. The reaction is: NaOCl + KBr → HOBr + NaCl + K⁺.

    • Monitor the pH of the solution. Adjust the pH to the desired level (typically between 7 and 8) using 0.1 M HCl or 0.1 M NaOH.

    • Store the resulting this compound solution in a dark, cool place and use it promptly.

Protocol 2: Determination of this compound Concentration by Iodometric Titration
  • Materials:

    • This compound solution (prepared as above)

    • Potassium iodide (KI)

    • Sulfuric acid (H₂SO₄), 1 M

    • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.01 N)

    • Starch indicator solution (1%)

    • Erlenmeyer flask

    • Buret

  • Procedure:

    • Pipette a known volume (e.g., 10.00 mL) of the this compound solution into an Erlenmeyer flask.

    • Add an excess of potassium iodide (e.g., 1 g) and 5 mL of 1 M sulfuric acid. The solution will turn a yellow-brown color due to the formation of iodine. The reaction is: HOBr + 2KI + H₂SO₄ → I₂ + KBr + K₂SO₄ + H₂O.

    • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow.

    • Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.

    • Continue the titration with sodium thiosulfate dropwise until the blue color disappears. This is the endpoint.

    • Record the volume of sodium thiosulfate used.

    • Calculate the concentration of this compound using the stoichiometry of the reactions.

Mandatory Visualizations

HOBr_Equilibrium pH < 8.65 pH < 8.65 pKa = 8.65 pKa = 8.65 pH > 8.65 pH > 8.65 HOBr This compound (HOBr) (More Reactive) OBr Hypobromite (OBr⁻) (Less Reactive) HOBr->OBr Dissociation

Caption: pH-dependent equilibrium of this compound.

Troubleshooting_Workflow Start Experiment Start: Inconsistent Reactivity Check_pH Check pH of Reaction Start->Check_pH pH_Correct pH is Correct Check_pH->pH_Correct Check_HOBr_Conc Check HOBr Concentration pH_Correct->Check_HOBr_Conc Yes Adjust_pH Adjust pH / Re-buffer pH_Correct->Adjust_pH No Conc_Correct Concentration is Correct Check_HOBr_Conc->Conc_Correct Review_Protocol Review Experimental Protocol (e.g., reagent quality, temperature) Conc_Correct->Review_Protocol Yes Fresh_HOBr Prepare Fresh HOBr Solution Conc_Correct->Fresh_HOBr No End Problem Resolved Review_Protocol->End Adjust_pH->Check_pH Fresh_HOBr->Check_HOBr_Conc

Caption: Troubleshooting workflow for inconsistent reactivity.

References

Technical Support Center: Hypobromous Acid Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of hypobromous acid (HOBr) during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is losing activity rapidly. What are the primary causes of degradation?

A1: this compound is inherently unstable and can degrade through several pathways. The primary cause is a second-order disproportionation reaction where two molecules of HOBr react to form bromate (BrO₃⁻) and bromide (Br⁻) ions.[1][2] This process is highly influenced by the solution's pH, temperature, and exposure to light.

Q2: How does pH affect the stability of my this compound solution?

A2: The stability of this compound is critically dependent on pH. The maximum rate of degradation occurs in the pH range of 3 to 8.[1][2][3] Above pH 8, the rate of disproportionation significantly decreases as the equilibrium shifts towards the more stable hypobromite ion (OBr⁻). Below pH 3, the degradation is also suppressed due to the reversibility of the initial steps in the decomposition process.[1][2]

Q3: What is the optimal pH for storing a this compound solution?

A3: For enhanced stability, it is recommended to maintain the pH of your this compound solution above 8. At this pH, the predominant species is the hypobromite ion (OBr⁻), which undergoes disproportionation at a much slower rate.[1][2] Some studies suggest that the greatest stability is achieved at a pH of 13.

Q4: Does temperature play a significant role in this compound degradation?

A4: Yes, temperature is a critical factor. Lower temperatures slow down the degradation process, leading to a longer half-life of the solution.[3] For optimal stability, it is advisable to store this compound solutions in cool conditions, ideally below 10°C, and minimize exposure to elevated temperatures during experiments.[4]

Q5: Can exposure to light affect my this compound solution?

A5: Absolutely. This compound is susceptible to photodegradation, especially by UV light.[5] It is crucial to store solutions in opaque, light-impervious containers to prevent accelerated decomposition.[5]

Q6: Are there any chemical stabilizers I can use to prolong the shelf-life of my this compound solution?

A6: Yes, certain chemical stabilizers can be employed. Sulfamic acid and cyanuric acid have been identified as effective stabilizers for this compound solutions. These compounds are thought to form more stable intermediates that inhibit the disproportionation reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of HOBr concentration Inappropriate pH Adjust the pH of the solution to be above 8. Use a buffer system if necessary to maintain a stable pH.
High temperature Store the solution at a low temperature (e.g., in a refrigerator at <10°C). Allow the solution to reach the desired experimental temperature only when necessary.
Exposure to light Store the solution in an amber or opaque container to protect it from light.
Inconsistent experimental results HOBr degradation during experiment Monitor the pH and temperature of your reaction mixture. If the experiment is lengthy, consider preparing fresh HOBr solution or re-standardizing it periodically.
Presence of catalytic ions Be aware that certain metal ions can catalyze the degradation of this compound. Use high-purity water and reagents to minimize contamination.
Formation of precipitates Disproportionation products The formation of insoluble bromate salts can occur at high concentrations. Ensure proper storage conditions to minimize degradation.

Quantitative Data on this compound Degradation

Table 1: Effect of pH on the Rate of this compound Disproportionation at 25°C

pHSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Stability
< 3DecreasedHigher
3 - 8MaximumLower
> 8Significantly DecreasedHigher
> 11Very Low (OBr⁻ + OBr⁻ reaction)Highest

Data synthesized from multiple sources indicating the general trend.[1][2][3]

Table 2: Half-life of this compound Solutions at 23-26°C

Initial Concentration (as Bromine)Initial pHFinal pH (after 7-8 hours)Half-life (hours)
4,670 ppm7.005.79~15.9
8,620 ppm7.364.15~7.8

Data from a study on HBr-activated solutions stored in the dark.[3][5] Note that as the this compound decays, the pH of the solution tends to decrease.[3]

Experimental Protocols

Protocol 1: Determination of this compound Concentration by Iodometric Titration

This method is a standard procedure for quantifying the concentration of oxidizing agents like this compound.

Materials:

  • This compound solution (sample)

  • Potassium iodide (KI), 10% (w/v) solution

  • Starch indicator solution, 1% (w/v)

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)

  • Sulfuric acid (H₂SO₄), 1 M

  • Distilled water

  • Erlenmeyer flask

  • Burette

Procedure:

  • Pipette a known volume of the this compound solution into an Erlenmeyer flask.

  • Add an excess of the 10% potassium iodide solution to the flask.

  • Acidify the solution by adding 1 M sulfuric acid. The solution should turn a yellow-brown color due to the formation of iodine (I₂).

    • HOBr + 2I⁻ + H⁺ → I₂ + Br⁻ + H₂O

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow-brown color fades to a pale yellow.

  • Add a few drops of the starch indicator solution. The solution will turn a deep blue-black color.

  • Continue the titration with sodium thiosulfate, adding it dropwise, until the blue-black color disappears completely. This is the endpoint.

    • I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

  • Record the volume of sodium thiosulfate solution used.

  • Calculate the concentration of this compound in the original sample using the stoichiometry of the reactions.

Visualizations

Hypobromous_Acid_Degradation_Pathway cluster_reactants Reactants cluster_products Products HOBr1 This compound (HOBr) Intermediate Br₂O₂²⁻ (Intermediate) HOBr1->Intermediate Disproportionation HOBr2 This compound (HOBr) HOBr2->Intermediate BrO3 Bromate (BrO₃⁻) Intermediate->BrO3 Br Bromide (Br⁻) Intermediate->Br H2O Water (H₂O) Intermediate->H2O

Caption: Main degradation pathway of this compound via disproportionation.

Experimental_Workflow_Stability_Assessment prep Prepare HOBr Solution initial_measurement Measure Initial Concentration (T₀) prep->initial_measurement storage Store under Controlled Conditions (pH, Temp, Light) initial_measurement->storage sampling Take Aliquots at Time Intervals storage->sampling measurement Measure HOBr Concentration sampling->measurement sampling->measurement analysis Analyze Data (Degradation Rate, Half-life) measurement->analysis

Caption: Workflow for assessing the stability of this compound solutions.

References

Technical Support Center: Overcoming Interference in Fluorescent Detection of HOBr

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorescent detection of hypobromous acid (HOBr). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.

FAQs: Fluorescent Detection of HOBr

Q1: What are the major sources of interference in fluorescent HOBr detection?

A1: The primary sources of interference include:

  • Other Reactive Species: Due to its high reactivity, HOBr detection can be confounded by other reactive oxygen species (ROS) and reactive nitrogen species (RNS) present in biological systems. Hypochlorous acid (HOCl) is a significant interferent due to its structural and chemical similarity to HOBr.[1][2]

  • Autofluorescence: Biological samples naturally contain endogenous fluorophores, such as NADH, collagen, and flavins, which can emit background fluorescence and mask the signal from your probe.[3]

  • Thiols and Biomolecules: Cellular thiols like glutathione (GSH) and cysteine (Cys), as well as other amino acids, can react with some fluorescent probes, leading to inaccurate measurements.

  • pH Sensitivity: The fluorescence of certain probes can be influenced by pH changes in the cellular environment. It is crucial to use probes that are stable within the physiological pH range of your experiment.[1][4]

  • Photobleaching: Fluorescent probes can degrade upon prolonged exposure to excitation light, resulting in a diminished signal over time.[5][6]

Q2: How can I minimize interference from other reactive oxygen species (ROS)?

A2: To minimize ROS interference, it is essential to select a fluorescent probe with high selectivity for HOBr.[1][7] Refer to the manufacturer's data or literature to confirm the probe's cross-reactivity with other ROS like HOCl, hydrogen peroxide (H₂O₂), and superoxide (O₂⁻). Additionally, running appropriate controls with scavengers of specific ROS can help validate the specificity of your probe in your experimental system.

Q3: What are the best practices to reduce autofluorescence in my samples?

A3: To reduce autofluorescence, consider the following strategies:

  • Use Red-Shifted Probes: Autofluorescence is typically more prominent in the blue and green regions of the spectrum. Using fluorescent probes that excite and emit in the red or near-infrared (NIR) range can significantly improve the signal-to-noise ratio.[1]

  • Optimize Fixation: If you are using fixed samples, the choice of fixative can impact autofluorescence. For example, glutaraldehyde tends to induce more autofluorescence than paraformaldehyde.

  • Spectral Unmixing: If your imaging software allows, you can use spectral unmixing algorithms to computationally separate the specific probe signal from the autofluorescence background.

  • Use a Negative Control: Always include an unstained sample as a negative control to assess the level of autofluorescence in your experiment.

Q4: How do I choose the right fluorescent probe for my experiment?

A4: The ideal fluorescent probe for HOBr detection should have the following characteristics:

  • High selectivity for HOBr over other biologically relevant molecules.[1][7]

  • High sensitivity with a low limit of detection (LOD).[1]

  • Good photostability to minimize signal loss during imaging.[5]

  • Excitation and emission wavelengths that are compatible with your imaging system and minimize autofluorescence.

  • Low cytotoxicity to ensure cell viability in live-cell imaging experiments.[1]

  • Good cell permeability to reach the target location.

Troubleshooting Guide

This guide addresses common issues encountered during the fluorescent detection of HOBr.

Problem Possible Cause(s) Recommended Solution(s)
Weak or No Signal 1. Low probe concentration.2. Insufficient incubation time.3. Probe degradation.4. Low HOBr concentration in the sample.5. Incorrect filter sets on the microscope/plate reader.1. Optimize probe concentration by performing a titration.2. Increase the incubation time to allow for sufficient probe uptake and reaction.3. Store the probe according to the manufacturer's instructions, protected from light and moisture.4. Use a positive control (e.g., cells stimulated to produce HOBr) to confirm the probe is working.5. Ensure the excitation and emission filters match the spectral properties of your fluorescent probe.
High Background Fluorescence 1. Autofluorescence from the sample.2. Non-specific binding of the probe.3. High probe concentration.4. Contaminated buffers or media.1. Use a probe with red-shifted excitation/emission wavelengths. Include an unstained control to determine the level of autofluorescence.2. Wash cells thoroughly with buffer after probe incubation to remove unbound probe.3. Reduce the probe concentration.4. Use fresh, high-quality buffers and media. Phenol red in culture media can be a source of background fluorescence.
Signal Fades Quickly (Photobleaching) 1. Excessive exposure to excitation light.2. High excitation light intensity.1. Minimize the exposure time and frequency of image acquisition.2. Reduce the intensity of the excitation light source.3. Use an anti-fade mounting medium for fixed samples.4. Choose a more photostable fluorescent probe.[5][6]
Inconsistent or Non-Reproducible Results 1. Variation in cell number or health.2. Inconsistent probe loading.3. Fluctuation in experimental conditions (e.g., temperature, pH).1. Ensure consistent cell seeding density and monitor cell viability.2. Maintain consistent probe concentration, incubation time, and temperature for all samples.3. Carefully control all experimental parameters. Use a pH-insensitive probe or ensure the pH of the buffer is stable.[1]

Quantitative Data on HOBr Fluorescent Probes

The selection of an appropriate fluorescent probe is critical for the successful detection of HOBr. The following tables summarize the key photophysical properties and selectivity of several reported HOBr probes.

Table 1: Photophysical Properties of Selected HOBr Fluorescent Probes

ProbeExcitation (nm)Emission (nm)Quantum Yield (Φ)Detection Limit (nM)Response Time
Probe 4 3954600.79 (after reaction)30.6< 30 seconds
Probe 5 4805250.31 (after reaction)--
Probe 6 ---660~8 minutes
Probe 8 --0.68 (after reaction)0.02~3 minutes
Probe 13 580616-3.8< 2 seconds
Probe 14 424505-200~1 minute

Data compiled from a review on fluorescent probes for HOBr detection.[1]

Table 2: Selectivity of HOBr Fluorescent Probes Against Common Interferents

ProbeHOBr ResponseHOCl ResponseH₂O₂ ResponseO₂⁻ Response•OH ResponseOther Interferents
Probe 4 StrongNo significant interferenceNo significant interferenceNo significant interferenceNo significant interferenceRNS, amino acids, metal ions: No significant interference
Probe 8 StrongNo significant interferenceNo significant interferenceNo significant interferenceNo significant interferenceRNS, metal ions, amino acids: No significant interference
Probe 13 StrongWeak response at high concentrationsNo significant interferenceNo significant interferenceNo significant interferenceAmino acids, biothiols, enzymes: No significant interference
Probe 14 StrongNo significant interferenceNo significant interferenceNo significant interferenceNo significant interferenceRNS, metal ions: No significant interference

Selectivity data is generally reported as the fluorescence response relative to that of HOBr. "No significant interference" indicates a negligible response from the specified interferent under the tested conditions. Data is based on findings from a comprehensive review.[1]

Experimental Protocols

Below are detailed methodologies for the fluorescent detection of HOBr in different experimental models.

Protocol 1: Detection of HOBr in Live Cells (e.g., Macrophages)

This protocol provides a general workflow for imaging HOBr in live macrophage cells, such as RAW 264.7, using a fluorescent probe.

Materials:

  • Fluorescent probe for HOBr

  • RAW 264.7 macrophage cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stimulant for HOBr production (e.g., lipopolysaccharide (LPS) and NaBr)

  • Confocal microscope

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂. Seed cells in a suitable imaging dish or plate and allow them to adhere overnight.

  • Cell Stimulation (Optional): To induce HOBr production, you can stimulate the cells. For example, treat the cells with LPS (e.g., 1 µg/mL) for 4-6 hours, followed by the addition of NaBr (e.g., 100 µM).

  • Probe Loading:

    • Prepare a stock solution of the fluorescent probe in DMSO.

    • Dilute the stock solution to the desired final concentration (typically in the low micromolar range) in serum-free medium or PBS.

    • Remove the culture medium from the cells and wash them once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for the recommended time (e.g., 30 minutes) at 37°C, protected from light.

  • Washing: After incubation, remove the probe-containing medium and wash the cells 2-3 times with warm PBS to remove any unbound probe.

  • Imaging:

    • Add fresh PBS or imaging buffer to the cells.

    • Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for your probe.

    • Acquire images from both control (unstimulated) and stimulated cells.

  • Data Analysis: Quantify the fluorescence intensity of the images using appropriate software (e.g., ImageJ). Compare the fluorescence intensity between control and treated groups.

Protocol 2: Detection of HOBr in Zebrafish Larvae

This protocol outlines a method for in vivo imaging of HOBr in a zebrafish model.

Materials:

  • Fluorescent probe for HOBr

  • Zebrafish larvae (e.g., 3-5 days post-fertilization)

  • Embryo medium

  • Mounting medium (e.g., low-melting-point agarose)

  • Fluorescence stereomicroscope or confocal microscope

Procedure:

  • Probe Incubation:

    • Prepare a solution of the fluorescent probe in embryo medium at the desired concentration.

    • Place the zebrafish larvae in the probe solution and incubate for the recommended time (e.g., 1-2 hours) at 28.5°C in the dark.

  • Washing: After incubation, transfer the larvae to fresh embryo medium and wash them 2-3 times to remove the excess probe.

  • Mounting:

    • Anesthetize the larvae using a standard tricaine solution.

    • Mount the larvae in a drop of low-melting-point agarose on a microscope slide or in an imaging dish. Orient the larvae for optimal imaging of the tissue of interest.

  • Imaging:

    • Image the larvae using a fluorescence stereomicroscope or a confocal microscope with the appropriate filter sets.

    • If investigating the effect of a stimulus, image the larvae before and after treatment.

  • Data Analysis: Analyze the fluorescence intensity in the region of interest using imaging software.

Visualizations

Signaling Pathway and Interference Diagram

cluster_0 Biological System cluster_1 Fluorescent Detection cluster_2 Sources of Interference MPO Myeloperoxidase (MPO) Eosinophil Peroxidase (EPO) HOBr HOBr MPO->HOBr Oxidation Br Br⁻ Br->MPO H2O2 H₂O₂ H2O2->MPO Probe Fluorescent Probe HOBr->Probe Reaction Fluorescence Fluorescence Signal Probe->Fluorescence HOCl HOCl HOCl->Probe Cross-reactivity ROS_RNS Other ROS/RNS (O₂⁻, •OH, ONOO⁻) ROS_RNS->Probe Cross-reactivity Thiols Thiols (GSH, Cys) Thiols->Probe Side Reactions Autofluorescence Autofluorescence Autofluorescence->Fluorescence Masking Signal pH pH Changes pH->Fluorescence Signal Alteration Photobleaching Photobleaching Photobleaching->Fluorescence Signal Decay

Caption: HOBr formation and potential interferences in fluorescent detection.

Experimental Workflow Diagram

start Start sample_prep Sample Preparation (e.g., Cell Culture, Zebrafish) start->sample_prep stimulation Stimulation (Optional) (e.g., LPS + NaBr) sample_prep->stimulation probe_loading Fluorescent Probe Loading sample_prep->probe_loading No Stimulation control Negative Control (Unstimulated/Unstained) sample_prep->control stimulation->probe_loading washing Washing to Remove Unbound Probe probe_loading->washing imaging Fluorescence Imaging (Microscopy/Plate Reader) washing->imaging data_analysis Data Analysis (Fluorescence Quantification) imaging->data_analysis end End data_analysis->end control->imaging For Background

Caption: General experimental workflow for fluorescent HOBr detection.

References

Technical Support Center: Improving the Selectivity of Hypobromous Acid in Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the selectivity of hypobromous acid (HOBr) in your oxidation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its selectivity a concern?

This compound (HOBr) is a weak and unstable acid that serves as a potent oxidizing and brominating agent in organic synthesis.[1] Its high reactivity can be a double-edged sword; while it effectively oxidizes a range of functional groups, it can also lead to a lack of selectivity, resulting in multiple products, over-oxidation, or unwanted side reactions.[2][3] Controlling the selectivity of HOBr is crucial for achieving high yields of the desired product and simplifying purification processes.

Q2: How does pH affect the selectivity of this compound reactions?

The pH of the reaction medium is a critical factor in controlling the reactivity and selectivity of this compound. HOBr exists in equilibrium with the hypobromite ion (OBr⁻), and the position of this equilibrium is pH-dependent (pKa of HOBr is approximately 8.65).[1]

  • Acidic to Neutral pH (below 8.65): In this range, the more reactive species, HOBr, is the predominant form. Acidic conditions can also lead to the formation of Br₂ through the comproportionation of HOBr and HBr, which can also act as a brominating agent.[4] For some reactions, such as the bromination of phenols, optimal reactivity is observed in acidic media (pH 3-4).[5]

  • Alkaline pH (above 8.65): At higher pH, the less reactive hypobromite ion (OBr⁻) becomes the dominant species. This can be advantageous for controlling reactivity and preventing over-oxidation. However, at very high pH, the rate of disproportionation of hypobromite to bromate and bromide increases, which can reduce the effective concentration of the oxidizing agent.[2]

Q3: My reaction is resulting in over-bromination of the aromatic ring. How can I prevent this?

Over-bromination, particularly in activated aromatic compounds like phenols and anilines, is a common issue due to the high reactivity of HOBr. To enhance selectivity for mono-bromination, consider the following strategies:

  • Choice of Brominating Agent: Instead of using elemental bromine, which can be harsh, generate HOBr in situ using milder reagents. Common systems include N-bromosuccinimide (NBS) in the presence of water, or the oxidation of a bromide salt (e.g., NaBr or KBr) with an oxidant like Oxone® or sodium hypochlorite (NaOCl).[5][6]

  • Solvent Selection: The choice of solvent can significantly influence selectivity. Non-polar, aprotic solvents such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) can temper the reactivity of the brominating species and reduce the extent of polybromination compared to polar, protic solvents like water or alcohols.[7]

  • Temperature Control: Lowering the reaction temperature generally decreases the reaction rate and can improve selectivity by favoring the desired kinetic product over thermodynamic byproducts.[5]

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a 1:1 molar ratio of the substrate to the brominating agent is a good starting point to favor mono-substitution.

Q4: Can this compound be used for the selective oxidation of alcohols?

Yes, this compound, often generated in situ, is an effective reagent for the selective oxidation of alcohols.

  • Secondary Alcohols to Ketones: Secondary alcohols are readily oxidized to ketones with high selectivity.[8][9]

  • Primary Alcohols to Aldehydes or Carboxylic Acids: The oxidation of primary alcohols can be more challenging to control. Under carefully controlled conditions (e.g., shorter reaction times, specific catalysts), it is possible to obtain the aldehyde. However, over-oxidation to the carboxylic acid is common. The presence of a co-catalyst like TEMPO can facilitate the selective oxidation of primary alcohols to aldehydes.[6]

Q5: What are common side reactions to be aware of when using this compound?

Besides over-bromination, other potential side reactions include:

  • Disproportionation: this compound and its conjugate base, hypobromite, are unstable and can disproportionate to form bromide (Br⁻) and bromate (BrO₃⁻) ions, especially at elevated temperatures and certain pH ranges.[1][2] This reduces the concentration of the active oxidizing species.

  • Reaction with Sensitive Functional Groups: HOBr can react with various functional groups. For instance, it reacts readily with amines to form bromoamines and with the unsaturated bonds of fatty acids to form bromohydrins.[10] It's important to consider the compatibility of all functional groups present in the substrate.

  • Radical Reactions: In the presence of light or radical initiators, reactions involving bromine species can proceed via radical pathways, which may lead to different product distributions, such as allylic bromination.[11]

Troubleshooting Guides

Issue 1: Poor Selectivity in Aromatic Bromination (Phenols and Anilines)

Symptom Possible Cause(s) Troubleshooting Steps
Formation of multiple brominated products (di-, tri-bromination) 1. Highly reactive brominating agent (e.g., Br₂ in a polar solvent). 2. Reaction temperature is too high. 3. Incorrect stoichiometry (excess brominating agent).1. Switch to a milder, in situ generation method for HOBr: Use NBS/H₂O or NaBr/Oxidant. 2. Lower the reaction temperature: Conduct the reaction at 0°C or below. 3. Use a 1:1 molar ratio of substrate to brominating agent. 4. Change to a non-polar, aprotic solvent like CH₂Cl₂ or CCl₄.[7]
Low yield of the desired isomer (e.g., para- vs. ortho-) 1. Reaction conditions favor the formation of the undesired isomer. 2. Steric hindrance from other substituents.1. Optimize the solvent and temperature: Systematically screen different solvents and temperatures to find the optimal conditions for the desired isomer. 2. Use a directing group: If possible, introduce a directing group that favors substitution at the desired position. 3. Employ a catalytic system: Certain catalysts can influence the regioselectivity. For example, copper halides in ionic liquids have been used for regioselective bromination of anilines.[12]
Oxidation of the aromatic ring or other functional groups The substrate is sensitive to oxidation under the reaction conditions.1. Use a milder oxidant for the in situ generation of HOBr. 2. Lower the reaction temperature. 3. Protect sensitive functional groups prior to the bromination step.

Issue 2: Lack of Selectivity in Alcohol Oxidation

Symptom Possible Cause(s) Troubleshooting Steps
Over-oxidation of a primary alcohol to a carboxylic acid instead of an aldehyde 1. Prolonged reaction time. 2. Excess oxidizing agent. 3. High reaction temperature.1. Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed. 2. Use a stoichiometric amount of the oxidizing agent. 3. Perform the reaction at a lower temperature (e.g., 0°C). 4. Consider using a catalytic system with TEMPO to favor aldehyde formation.[6]
Oxidation of a primary alcohol in the presence of a secondary alcohol Primary alcohols can sometimes be more reactive, depending on the specific substrate and reaction conditions.1. Choose a reagent system known for selective oxidation of secondary alcohols , such as certain transition metal-catalyzed systems. While HOBr is generally effective for secondary alcohols, its selectivity can be substrate-dependent.[8] 2. Protect the primary alcohol before carrying out the oxidation of the secondary alcohol.
Low conversion of the alcohol 1. Insufficient amount of oxidizing agent. 2. Deactivation or disproportionation of HOBr. 3. Inappropriate pH.1. Ensure the correct stoichiometry of the reagents for generating HOBr. 2. Maintain the optimal pH for the reaction. For many oxidations, a slightly acidic to neutral pH is preferred. 3. Add the oxidant in portions to maintain a steady concentration of HOBr.

Data Presentation

Table 1: Influence of pH on the Apparent Second-Order Rate Constants for the Bromination of Phenolic Compounds with this compound

Phenolic CompoundpKaApparent Second-Order Rate Constant (k_app) at pH 7 (M⁻¹s⁻¹)
3-Chlorophenol9.027.9 x 10⁶
Phenol9.981.3 x 10⁷
3-Methoxyphenol9.656.5 x 10⁸

Data sourced from a study on the bromination kinetics of phenolic compounds. The results indicate that the reaction of this compound with the phenoxide ions is the rate-controlling step.[4][13]

Table 2: Comparison of Second-Order Rate Constants for the Reaction of this compound (HOBr) and Hypochlorous Acid (HOCl) with Amino Acid Residues at pH 7.4 and 22°C

Amino Acid ResidueRate Constant for HOBr (M⁻¹s⁻¹)Rate Constant for HOCl (M⁻¹s⁻¹)Reactivity Ratio (HOBr/HOCl)
Cysteine (Cys)~10⁸~10⁹~0.1
Methionine (Met)~10⁷~10⁸~0.1
Tryptophan (Trp)~10⁷~10⁵~100
Tyrosine (Tyr)~10⁴~10²~100
Lysine (Lys)~10⁴~10³~10
Histidine (His)~10⁶~10⁴~100

This table highlights the differential reactivity of HOBr and HOCl with various amino acid residues, providing insight into the potential chemoselectivity when dealing with protein substrates. For most residues, HOBr is 30-100 times more reactive than HOCl.[14]

Experimental Protocols

Protocol 1: Selective Oxidation of a Secondary Alcohol to a Ketone using in situ Generated this compound

This protocol is adapted from a procedure utilizing NaBr and Selectfluor® for the generation of HOBr.[9]

Materials:

  • Secondary alcohol (1.0 mmol)

  • Sodium bromide (NaBr) (1.2 mmol)

  • Selectfluor® (1.2 mmol)

  • Acetonitrile (CH₃CN) (5 mL)

  • Deionized water (5 mL)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stir bar

Procedure:

  • To a round-bottom flask containing a stir bar, add the secondary alcohol (1.0 mmol), acetonitrile (5 mL), and deionized water (5 mL).

  • Add sodium bromide (1.2 mmol) to the mixture and stir until it dissolves.

  • In one portion, add Selectfluor® (1.2 mmol) to the reaction mixture. The solution should turn a yellow color, indicating the formation of HOBr.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the yellow color disappears.

  • Add saturated aqueous sodium bicarbonate solution to neutralize the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure ketone.

Protocol 2: Selective para-Bromination of an Aniline Derivative using in situ Generated this compound

This protocol is based on the oxidative bromination of anilines using potassium bromide and an oxidizing agent in an acidic medium.[8]

Materials:

  • Aniline derivative (1.0 mmol)

  • Potassium bromide (KBr) (1.1 mmol)

  • Oxone® (monopersulfate compound) (0.6 mmol)

  • Acetic acid (AcOH) (4 mL)

  • Deionized water (1 mL)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stir bar

Procedure:

  • In a round-bottom flask equipped with a stir bar, dissolve the aniline derivative (1.0 mmol) and potassium bromide (1.1 mmol) in a mixture of acetic acid (4 mL) and deionized water (1 mL).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add Oxone® (0.6 mmol) in small portions over 10-15 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bisulfite solution.

  • Carefully neutralize the mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired para-bromoaniline derivative.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dissolve Substrate and Bromide Salt add_oxidant Add Oxidant to Generate HOBr in situ start->add_oxidant monitor Monitor Progress (TLC/GC-MS) add_oxidant->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify Product extract->purify end Characterize Final Product purify->end

Caption: A generalized experimental workflow for selective oxidation using in situ generated this compound.

troubleshooting_selectivity start Poor Selectivity (e.g., Over-bromination) cause1 Is the reaction temperature too high? start->cause1 action1 Lower reaction temperature (e.g., to 0°C or below) cause1->action1 Yes cause2 Is the brominating agent too reactive? cause1->cause2 No action1->cause2 action2 Switch to a milder in situ generation method (e.g., NBS/H₂O or NaBr/Oxidant) cause2->action2 Yes cause3 Is the solvent polar and protic? cause2->cause3 No action2->cause3 action3 Change to a non-polar, aprotic solvent (e.g., CH₂Cl₂, CCl₄) cause3->action3 Yes cause4 Is the pH optimal? cause3->cause4 No action3->cause4 action4 Adjust pH to favor the desired reactive species cause4->action4 No end Improved Selectivity cause4->end Yes action4->end

Caption: A troubleshooting flowchart for addressing poor selectivity in this compound oxidation reactions.

ph_equilibrium cluster_acidic Acidic to Neutral pH (< 8.65) cluster_alkaline Alkaline pH (> 8.65) HOBr HOBr (this compound) More Reactive OBr OBr⁻ (Hypobromite Ion) Less Reactive HOBr->OBr + H⁺(pKa ≈ 8.65) A Favors HOBr B Favors OBr⁻

References

Technical Support Center: In-Situ Generation of Hypobromous Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in-situ generation of hypobromous acid (HOBr). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the in-situ generation and use of this compound.

Issue 1: Low or No Yield of this compound

Q: My reaction is not producing the expected concentration of this compound. What are the potential causes and how can I troubleshoot this?

A: Low or no yield of this compound can stem from several factors related to your reagents and reaction conditions. Here are the key aspects to investigate:

  • Reagent Quality: Ensure that your starting materials are pure and of good quality. For instance, if you are using sodium hypochlorite, its concentration and stability can be a factor.

  • Incorrect Stoichiometry: Verify your calculations for the molar ratios of reactants. The relative amounts of the bromide source and the oxidizing agent are critical for efficient conversion to this compound.

  • pH of the Reaction Mixture: The formation and stability of this compound are highly pH-dependent. The optimal pH range for many applications is between 6.9 and 7.4.[1][2] A pH outside of this range can inhibit the formation of HOBr or accelerate its decomposition.

  • Inadequate Mixing: Ensure that the reactants are mixed thoroughly to allow for a complete reaction. In-line static mixers can be beneficial for continuous generation processes.[3]

Troubleshooting Steps:

  • Verify Reagent Concentration: Titrate your stock solutions (e.g., sodium hypochlorite) to confirm their concentration before use.

  • Monitor pH: Use a calibrated pH meter to monitor the pH of your reaction mixture throughout the generation process. Adjust as necessary with appropriate buffers or by modifying the addition rate of your acidic or basic reagents.

  • Optimize Mixing: Increase the stirring speed or, for flow-through systems, ensure the static mixer is functioning correctly.

  • Check for Contaminants: Impurities in your water or reagents can interfere with the reaction. Using high-purity water and analytical grade reagents is recommended.

Issue 2: Rapid Decomposition of this compound

Q: The concentration of my freshly generated this compound is decreasing rapidly. Why is this happening and what can I do to improve its stability?

A: this compound is an inherently unstable molecule, and its decomposition can be accelerated by several factors.[4][5][6]

  • High Concentration: The decay rate of this compound is directly proportional to its concentration.[1] Solutions with higher concentrations (e.g., >2000 ppm) will decompose more rapidly.[1]

  • Temperature: Elevated temperatures increase the rate of decomposition.[1]

  • Exposure to Light: UV light can accelerate the degradation of this compound.[3]

  • pH Drop: The decomposition of this compound is an acid-releasing process, which can lead to a drop in pH. This drop in pH can, in turn, accelerate further decay in an autocatalytic cycle.[1][3]

  • Presence of Catalysts: Certain metal ions can catalyze the decomposition of this compound.

Troubleshooting and Stabilization Strategies:

  • Generate and Use Immediately: Due to its instability, it is best to generate this compound in-situ and use it immediately.

  • Control Concentration: If possible for your application, work with more dilute solutions of this compound, as they exhibit a longer half-life.[1]

  • Maintain Optimal pH: As the solution decays, the pH will drop.[7] It may be necessary to add a buffer or a base (like sodium hydroxide) to maintain the pH in the optimal range of 6.9-7.4, which can slow down the decomposition.[1]

  • Control Temperature: Conduct your experiments at a controlled, and if possible, lower temperature to reduce the rate of decomposition.[7] Cool water is recommended for any blend tank mixing operations.[1]

  • Protect from Light: Store your this compound solution in an opaque container or protect it from light to prevent photochemical degradation.[3][7]

  • Use High-Purity Reagents and Glassware: To avoid catalytic decomposition, use clean glassware and high-purity reagents.

Issue 3: Inconsistent or Unreliable Results in Downstream Applications

Q: I am observing inconsistent results in my experiments using in-situ generated this compound. How can I ensure the reliability of my HOBr source?

A: Inconsistent results often point to a lack of control over the generation and stability of the this compound.

  • Fluctuating Concentration: If the concentration of this compound is not stable, it will lead to variable outcomes in your experiments.

  • Presence of Unreacted Precursors or Byproducts: Incomplete reactions can result in the presence of unreacted starting materials (e.g., bromine, hypochlorite) or byproducts (e.g., bromide, bromate), which may interfere with your downstream application.[4][5]

Troubleshooting for Improved Consistency:

  • Quantitative Analysis: Regularly quantify the concentration of your generated this compound before each experiment. Spectrophotometric methods or titration can be used for this purpose.

  • Standardize Generation Protocol: Adhere strictly to a well-defined and validated protocol for the generation of this compound. Any deviation in parameters like temperature, pH, or reagent concentration can affect the final product.

  • Monitor Reaction Completeness: Depending on the generation method, you may need to test for the presence of residual starting materials. For example, when generating from hydrogen bromide and sodium hypochlorite, test kits are available to differentiate between chlorine and bromine species.[3]

Quantitative Data Summary

The stability of this compound is highly dependent on its concentration. The following table summarizes the decay of this compound at different initial concentrations.

Initial Concentration (as Bromine)Time ElapsedFinal Concentration (as Bromine)pH ChangeHalf-life
4,670 ppm7 hours3,692 ppm7.00 to 5.79Longer than 8 hours
8,620 ppm8 hours4,694 ppm7.36 to 4.15Approximately 8 hours
200-300 ppm---~10 days
4,000 ppm---A few hours or less

Data synthesized from Enviro Tech Chemical Services reports.[1][7]

Experimental Protocols

Protocol 1: In-Situ Generation of this compound via Reaction of Hydrogen Bromide and Sodium Hypochlorite

This protocol is suitable for generating this compound for immediate use in aqueous solutions.

Materials:

  • Hydrogen Bromide (HBr) solution

  • Sodium Hypochlorite (NaOCl) solution (commercial bleach can be used, but its concentration should be verified)

  • High-purity water

  • pH meter

  • Stir plate and stir bar

  • Appropriate glassware (beaker, graduated cylinders)

Methodology:

  • Dilution: In a beaker, add the desired volume of high-purity water.

  • Addition of HBr: While stirring, add the calculated amount of hydrogen bromide solution to the water.

  • Activation with NaOCl: Slowly add the sodium hypochlorite solution to the HBr solution while continuously monitoring the pH.

  • pH Adjustment: Continue adding sodium hypochlorite until the pH of the solution reaches the desired range, typically between 6.9 and 7.4.[1] The solution may change color during this process, from colorless to yellow, then to orange/red, and finally to a pale yellow at the endpoint.[7]

  • Immediate Use: Use the freshly prepared this compound solution immediately to minimize degradation.

Protocol 2: Spectrophotometric Quantification of this compound

This method can be used to determine the concentration of this compound in your solution.

Materials:

  • Spectrophotometer

  • Quartz cuvettes

  • Your this compound solution

  • High-purity water (as a blank)

Methodology:

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to the absorbance maximum of this compound (around 260 nm).

  • Blanking: Fill a cuvette with high-purity water and use it to zero the absorbance of the spectrophotometer.

  • Sample Measurement: Fill a clean cuvette with your this compound solution and measure its absorbance at 260 nm.

  • Concentration Calculation: Use the Beer-Lambert law (A = εbc) to calculate the concentration of this compound. The molar absorptivity (ε) of this compound will need to be determined from literature or through calibration with a standard of known concentration.

Visualizations

experimental_workflow Experimental Workflow for HOBr Generation and Use cluster_prep Preparation cluster_generation In-Situ Generation cluster_qc Quality Control cluster_application Application reagents Prepare Reagents (HBr, NaOCl, Water) mixing Mix HBr and Water reagents->mixing equipment Calibrate Equipment (pH Meter, Spectrophotometer) activation Add NaOCl & Monitor pH equipment->activation mixing->activation target_pH Achieve Target pH (6.9 - 7.4) activation->target_pH quantification Quantify [HOBr] (Spectrophotometry) target_pH->quantification experiment Immediate Use in Downstream Experiment quantification->experiment

Caption: Workflow for generating and using this compound.

troubleshooting_logic Troubleshooting Logic for HOBr Generation cluster_yield_solutions Yield Troubleshooting cluster_decay_solutions Decay Troubleshooting start Problem with HOBr Generation low_yield Low/No Yield? start->low_yield rapid_decay Rapid Decay? start->rapid_decay low_yield->rapid_decay No check_reagents Check Reagent Purity & Conc. low_yield->check_reagents Yes use_immediately Use Immediately rapid_decay->use_immediately Yes check_stoichiometry Verify Stoichiometry check_reagents->check_stoichiometry check_ph Monitor & Adjust pH check_stoichiometry->check_ph check_mixing Optimize Mixing check_ph->check_mixing end Successful Generation check_mixing->end control_conc Lower Concentration use_immediately->control_conc control_temp Control Temperature control_conc->control_temp protect_light Protect from Light control_temp->protect_light protect_light->end

Caption: Troubleshooting decision tree for HOBr generation.

References

Technical Support Center: Methods for Quenching Unreacted Hypobromous Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information on the methods for quenching unreacted hypobromous acid (HOBr) in experimental settings. Below you will find frequently asked questions, troubleshooting advice, detailed experimental protocols, and a comparative summary of common quenching agents to ensure the safety, efficiency, and success of your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench unreacted this compound?

A1: this compound is a strong oxidizing agent. Failing to neutralize, or "quench," the excess HOBr after a reaction can lead to several undesirable outcomes. These include the formation of unwanted byproducts through the oxidation of the desired product or other reagents in the reaction mixture, which can complicate purification and lower the overall yield. Additionally, unreacted this compound can pose safety risks during the workup procedure, particularly when solvents are being removed.

Q2: What are the most common quenching agents for this compound?

A2: The most frequently used quenching agents for this compound are mild reducing agents. Aqueous solutions of sodium bisulfite (NaHSO₃), sodium metabisulfite (Na₂S₂O₅), sodium sulfite (Na₂SO₃), and sodium thiosulfate (Na₂S₂O₃) are widely employed due to their effectiveness and the fact that their reaction byproducts are typically inorganic salts that can be easily removed during aqueous workup.[1]

Q3: How can I determine if the quenching process is complete?

A3: A simple and effective method for confirming the complete neutralization of this compound is through the use of potassium iodide-starch test paper.[1] A small sample of the aqueous layer of the reaction mixture is spotted onto the test strip. If any oxidizing agent like this compound is present, it will oxidize the iodide (I⁻) to iodine (I₂), which in turn forms a dark blue or purple complex with the starch. The absence of a color change indicates that the quenching is complete.[1]

Q4: Is the quenching of this compound an exothermic process?

A4: Yes, the reaction between this compound and reducing agents such as sodium bisulfite and sodium thiosulfate is exothermic.[1] To manage the heat generated, the quenching agent should be added slowly and in portions to the reaction mixture. It is also crucial to ensure efficient stirring and to cool the reaction vessel, typically using an ice-water bath, to maintain control over the internal temperature.[1]

Q5: What causes the formation of a yellow precipitate when quenching with sodium thiosulfate?

A5: The formation of a yellow precipitate, which is elemental sulfur, can occur when quenching with sodium thiosulfate under acidic conditions.[1] To prevent this, it is important to ensure that the reaction mixture remains neutral or slightly basic (pH > 8) during the quenching process.[1] If the reaction conditions are acidic, a base such as sodium carbonate can be added before or during the addition of the sodium thiosulfate solution.[1]

Troubleshooting Guide

Issue Possible Cause Solution
Persistent yellow/brown color after adding quenching agent. Insufficient amount of quenching agent added.Add more of the quenching agent solution in small portions until the color disappears. Ensure the reaction is being stirred vigorously to promote mixing.
The quenching reaction is violently exothermic and difficult to control. The concentration of the quenching agent is too high, or it is being added too quickly. The reaction mixture may also be at an elevated temperature.Use a more dilute solution of the quenching agent (e.g., 5-10% w/v). Add the quenching agent dropwise with efficient stirring. Ensure the reaction vessel is cooled in an ice bath before and during the quench.
Formation of a yellow precipitate (elemental sulfur) during a sodium thiosulfate quench. The reaction mixture has become acidic. Under acidic conditions, thiosulfate can disproportionate to form solid sulfur and sulfur dioxide.[1]Ensure the reaction mixture remains basic (pH > 8) during the quench. If necessary, add a base like sodium carbonate before or during the quench.[1]
The pH of the reaction mixture drops significantly during the quench. The oxidation of the quenching agent (e.g., thiosulfate or bisulfite) can produce acidic byproducts.[1]Monitor the pH of the reaction mixture during the addition of the quenching agent. If necessary, add a base such as sodium hydroxide or sodium carbonate to maintain the desired pH.[1]
The potassium iodide-starch test remains positive (blue/purple) after adding the quenching agent. The amount of quenching agent is insufficient to neutralize all the this compound, or there is poor mixing between the aqueous and organic layers.Add more of the quenching agent solution in portions until the test is negative. Increase the stirring rate to ensure efficient mixing of the layers.[1]

Quantitative Comparison of Common Quenching Agents

Quenching AgentChemical FormulaStoichiometry (Agent:HOBr)Typical ConcentrationOptimal TemperatureKey Considerations
Sodium Bisulfite NaHSO₃1:1Saturated aqueous solution or 10-20% (w/v)0-10 °CThe reaction can lower the pH of the mixture due to the formation of bisulfate.
Sodium Metabisulfite Na₂S₂O₅1:2Saturated aqueous solution or 10-20% (w/v)0-10 °CA solid that forms sodium bisulfite in solution; often used interchangeably with sodium bisulfite.
Sodium Sulfite Na₂SO₃1:110-20% (w/v) aqueous solution0-10 °CA good alternative to sodium thiosulfate to avoid the formation of elemental sulfur.
Sodium Thiosulfate Na₂S₂O₃2:110-20% (w/v) aqueous solution0-10 °CCan form elemental sulfur under acidic conditions. It is important to maintain a neutral to basic pH during the quench.

Experimental Protocols

Protocol 1: Quenching with Sodium Bisulfite

This protocol provides a general procedure for quenching unreacted this compound with sodium bisulfite.

Materials:

  • Reaction mixture containing unreacted this compound

  • Saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅)

  • Potassium iodide-starch test strips

  • Ice-water bath

  • Stirring apparatus

Procedure:

  • Cooling: After the primary reaction is complete, cool the reaction vessel in an ice-water bath to a temperature between 0 and 10 °C. Ensure the reaction mixture is being stirred vigorously.[1]

  • Slow Addition: Slowly add the saturated sodium bisulfite solution dropwise to the reaction mixture. Monitor the internal temperature to ensure it does not rise significantly. The characteristic color of bromine/hypobromite should begin to fade.

  • Monitoring: Periodically pause the addition of the quenching agent and test for the presence of an oxidizing agent. Using a glass pipette, transfer a drop of the aqueous layer of the reaction mixture onto a potassium iodide-starch test strip.[1]

  • Completion: Continue to add the sodium bisulfite solution in portions until the potassium iodide-starch test is negative (the paper remains white).[1]

  • Final Stirring: Once the test is negative, continue to stir the mixture for an additional 15-20 minutes at 0-10 °C to ensure the quench is complete.

  • Workup: The reaction mixture is now ready for standard aqueous workup, such as extraction with an organic solvent.

Protocol 2: Quenching with Sodium Thiosulfate

This protocol outlines the procedure for quenching unreacted this compound with sodium thiosulfate, with precautions to avoid side reactions.

Materials:

  • Reaction mixture containing unreacted this compound

  • 10-20% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃)

  • Potassium iodide-starch test strips

  • pH paper or a pH meter

  • Aqueous solution of a mild base (e.g., sodium carbonate), if necessary

  • Ice-water bath

  • Stirring apparatus

Procedure:

  • pH Adjustment (if necessary): Before adding the quenching agent, check the pH of the reaction mixture. If it is acidic, add a mild base like sodium carbonate solution to adjust the pH to neutral or slightly basic (pH > 8).

  • Cooling: Cool the reaction vessel in an ice-water bath to a temperature between 0 and 10 °C while stirring vigorously.

  • Slow Addition: Slowly add the sodium thiosulfate solution dropwise to the reaction mixture. Monitor the internal temperature closely.

  • Monitoring: Periodically test the aqueous layer with potassium iodide-starch paper to check for the presence of an oxidizing agent.

  • Completion: Continue adding the sodium thiosulfate solution until the potassium iodide-starch test is negative and the color of the reaction mixture has faded.

  • Final Stirring: Stir the reaction mixture for an additional 15-20 minutes at 0-10 °C.

  • Workup: The reaction is now ready for standard aqueous workup.

Protocol 3: Quenching with Sodium Sulfite

This protocol describes the use of sodium sulfite as a quenching agent, which is a good alternative to avoid the formation of elemental sulfur.

Materials:

  • Reaction mixture containing unreacted this compound

  • 10-20% (w/v) aqueous solution of sodium sulfite (Na₂SO₃)

  • Potassium iodide-starch test strips

  • Ice-water bath

  • Stirring apparatus

Procedure:

  • Cooling: Cool the reaction vessel in an ice-water bath to a temperature between 0 and 10 °C with vigorous stirring.

  • Slow Addition: Slowly add the sodium sulfite solution dropwise to the reaction mixture, monitoring the internal temperature.

  • Monitoring: Periodically test the aqueous layer with potassium iodide-starch paper.

  • Completion: Continue the addition of the sodium sulfite solution until the potassium iodide-starch test is negative.

  • Final Stirring: Stir the mixture for an additional 15-20 minutes at 0-10 °C.

  • Workup: Proceed with the standard aqueous workup.

Visualizations

Quenching_Workflow cluster_prep Preparation cluster_reaction Quenching Process cluster_workup Post-Quench prep_quench Prepare Quenching Agent Solution cool_reaction Cool Reaction Mixture to 0-10 °C prep_quench->cool_reaction prep_test Prepare KI-Starch Test Strips monitor_quench Monitor with KI-Starch Paper prep_test->monitor_quench add_quencher Slowly Add Quenching Agent cool_reaction->add_quencher add_quencher->monitor_quench is_complete Quench Complete? monitor_quench->is_complete is_complete->add_quencher No final_stir Stir for 15-20 min is_complete->final_stir Yes proceed_workup Proceed to Aqueous Workup final_stir->proceed_workup

Caption: A general workflow for quenching unreacted this compound.

Quenching_Reactions cluster_reactants Reactants cluster_products Products cluster_examples Specific Quenching Agents hobr This compound (HOBr) hbr Hydrobromic Acid (HBr) hobr->hbr is reduced to quencher Quenching Agent oxidized_quencher Oxidized Quenching Agent quencher->oxidized_quencher is oxidized to l1 Sodium Bisulfite (NaHSO₃) → Sodium Bisulfate (NaHSO₄) l2 Sodium Sulfite (Na₂SO₃) → Sodium Sulfate (Na₂SO₄) l3 Sodium Thiosulfate (Na₂S₂O₃) → Sodium Tetrathionate (Na₂S₄O₆)

Caption: Chemical transformations during the quenching of this compound.

Quencher_Selection cluster_acidic Acidic Conditions cluster_neutral_basic Neutral/Basic Conditions start Start: Choose Quenching Agent acidic_conditions Reaction under acidic conditions? start->acidic_conditions use_sulfite Use Sodium Sulfite or Sodium Bisulfite acidic_conditions->use_sulfite Yes all_options Sodium Bisulfite, Sodium Sulfite, or Sodium Thiosulfate are suitable acidic_conditions->all_options No avoid_thiosulfate (Avoid Sodium Thiosulfate due to sulfur precipitation)

Caption: A decision tree for selecting an appropriate quenching agent.

References

Technical Support Center: Forced Degradation Studies Using Hypobromous Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies with hypobromous acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used in forced degradation studies?

A1: this compound (HOBr) is a strong oxidizing agent that can simulate oxidative degradation pathways relevant to certain drug substances. It is particularly useful for investigating the susceptibility of molecules to oxidation by halogen-based species, which can be relevant in specific manufacturing or storage conditions. Its reactivity with various functional groups, such as amines, sulfides, and phenols, can help in identifying potential degradation products.[1][2]

Q2: How is this compound typically prepared for laboratory use in these studies?

A2: Due to its instability, this compound is typically prepared fresh in solution for immediate use.[3] A common method involves the activation of a hydrogen bromide (HBr) solution with an oxidizing agent like sodium hypochlorite (NaOCl).[4] The reaction should be performed in a controlled manner, often with gentle agitation, until a pale yellow color indicates the formation of this compound.[4] Another method is the addition of bromine to water, which results in an equilibrium mixture of this compound and hydrobromic acid.[3]

Q3: How can I standardize the this compound solution to ensure reproducible experiments?

A3: The concentration of freshly prepared this compound solution should be determined before each experiment. A widely used method is iodometric titration.[5] This involves reacting the this compound with an excess of potassium iodide (KI) in an acidic solution to liberate iodine, which is then titrated with a standardized sodium thiosulfate solution using a starch indicator.

Q4: What are the key safety precautions when working with this compound?

A4: this compound and its precursors are corrosive and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] All work should be conducted in a well-ventilated fume hood.[6] Solutions should be stored away from light to prevent photodegradation.[4]

Q5: What is a typical target for the extent of degradation in a forced degradation study?

A5: The goal is to achieve a level of degradation that is significant enough to be detected and characterized, but not so extensive that it leads to secondary or unrealistic degradation products. A widely accepted range for the degradation of the active pharmaceutical ingredient (API) is 5-20%.[7][8]

Troubleshooting Guide

Problem 1: No or very low degradation is observed after treating the drug substance with this compound.

Possible Cause Troubleshooting Step
Drug substance is highly stable to this specific oxidant. Confirm that the stress conditions applied were more rigorous than accelerated stability conditions (e.g., 40°C for 6 months).[9] If the molecule is indeed stable, this is a valid result and should be documented with a scientific rationale.[10]
This compound solution has decomposed. Prepare a fresh solution of this compound immediately before the experiment and standardize it to confirm its concentration.[4][5] this compound is unstable and should not be stored.[3]
Reaction temperature is too low. Increase the reaction temperature in a controlled manner, for example, to 50-70°C, and monitor the degradation at various time points.[1][8]
Insufficient concentration of this compound. Increase the concentration of the this compound solution. Ensure the molar ratio of oxidant to drug substance is appropriate to induce degradation.
Drug substance has poor solubility in the reaction medium. If the drug is poorly soluble in water, a co-solvent may be necessary.[1][10] Select an inert co-solvent that will not react with the this compound or the drug substance.

Problem 2: The degradation is too rapid and exceeds the target 20% degradation, leading to multiple, complex degradation products.

Possible Cause Troubleshooting Step
Reaction conditions are too harsh. Over-stressing the sample can lead to the formation of secondary degradation products that may not be relevant to the drug's stability profile.[1][10] Reduce the concentration of this compound, lower the reaction temperature, or decrease the reaction time.
Drug substance is highly labile to oxidation. For highly susceptible compounds, use a lower concentration of this compound and perform the reaction at a lower temperature (e.g., room temperature or below).[10] Analyze samples at very early time points to distinguish primary from secondary degradants.[9]
pH of the reaction medium is accelerating the degradation. The rate of this compound disproportionation and its oxidative potential are pH-dependent, with a maximum rate between pH 3-8.[6][11] Adjusting the pH of the reaction medium may help to control the rate of degradation.

Problem 3: The results of the degradation study are not reproducible.

Possible Cause Troubleshooting Step
Inconsistent concentration of this compound. Standardize the this compound solution immediately before each experiment to ensure a consistent starting concentration.[5]
Variability in reaction conditions. Tightly control all experimental parameters, including temperature, reaction time, and pH. Use a thermostated water bath for temperature control.[2]
Light-induced degradation of the reagent. Prepare and store the this compound solution in the dark to prevent photodegradation.[4]

Problem 4: Difficulty in separating and identifying the degradation products.

| Possible Cause | Troubleshooting Step | | Inadequate analytical method. | Develop and validate a stability-indicating HPLC method capable of separating the parent drug from all degradation products.[12] This may involve experimenting with different columns (e.g., C18, C8), mobile phase compositions, pH, and gradient elution.[13][14] | | Co-elution of degradation products. | Use a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, modify the chromatographic conditions.[7] | | Unknown degradation products. | Couple the HPLC system to a mass spectrometer (LC-MS) to obtain mass-to-charge ratios (m/z) and fragmentation patterns of the degradation products.[15][16] This information is crucial for structure elucidation. |

Data Presentation

Table 1: Example of Quantitative Data Summary for this compound Forced Degradation
Drug Substance Lot No.Drug Conc. (mg/mL)HOBr Conc. (M)Temperature (°C)Time (hours)% Degradation of Parent DrugNo. of Degradants Detected
XYZ-0011.00.12528.52
XYZ-0011.00.125815.23
XYZ-0011.00.150219.84 (2 major, 2 minor)
XYZ-0011.00.0150412.12

Experimental Protocols

Preparation and Standardization of this compound

Objective: To prepare a fresh solution of this compound and determine its exact concentration.

Materials:

  • Hydrogen bromide (HBr) solution

  • Sodium hypochlorite (NaOCl) solution (commercial bleach can be used, but its concentration should be verified)

  • Potassium iodide (KI)

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)

  • Starch indicator solution

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Distilled or deionized water

Procedure:

  • Preparation of this compound:

    • In a well-ventilated fume hood, prepare a dilute solution of HBr in water.

    • Slowly add the NaOCl solution dropwise to the HBr solution with constant, gentle stirring.

    • Continue adding NaOCl until the solution turns a persistent pale yellow, indicating the formation of HOBr.[4] Avoid adding a large excess of NaOCl.

    • Protect the solution from light.[4]

  • Standardization by Iodometric Titration:

    • Pipette a known volume of the freshly prepared this compound solution into an Erlenmeyer flask.

    • Add an excess of KI solution and acidify with dilute H₂SO₄ or HCl. The solution will turn a dark brown/yellow due to the liberation of iodine (I₂).

    • Titrate the liberated iodine with the standardized Na₂S₂O₃ solution until the color fades to a pale yellow.

    • Add a few drops of starch indicator. The solution will turn a deep blue/black.

    • Continue the titration with Na₂S₂O₃ until the blue color disappears. This is the endpoint.

    • Record the volume of Na₂S₂O₃ used and calculate the molarity of the this compound solution.

General Protocol for Forced Degradation with this compound

Objective: To induce oxidative degradation of a drug substance using this compound and analyze the resulting degradation products.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the drug substance at a known concentration (e.g., 1 mg/mL) in a suitable solvent (typically water or a water/co-solvent mixture).[8]

  • Stress Conditions:

    • In a reaction vessel protected from light, add a specific volume of the drug substance stock solution.

    • Add a calculated volume of the standardized this compound solution to achieve the desired molar ratio of oxidant to drug.

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or an elevated temperature like 50°C) for a predetermined duration.[8] It is advisable to take samples at multiple time points (e.g., 2, 4, 8, 24 hours) to monitor the progression of the degradation.[10]

  • Quenching the Reaction:

    • At each time point, withdraw an aliquot of the reaction mixture and immediately quench the reaction to prevent further degradation. This can be done by adding a reducing agent like sodium bisulfite or by significant dilution with the mobile phase.

  • Analysis:

    • Analyze the quenched samples, along with an unstressed control sample, using a validated stability-indicating HPLC method, typically with PDA and/or MS detection.[7][15]

    • Quantify the amount of remaining parent drug and the formed degradation products.

    • Perform peak purity analysis for the parent drug peak in the stressed samples.[7]

    • If unknown peaks are observed, use LC-MS to gather mass spectral data for structure elucidation.[16]

Visualizations

experimental_workflow cluster_prep Preparation & Standardization cluster_stress Stress Application cluster_analysis Analysis & Characterization prep_hobr Prepare HOBr Solution (e.g., HBr + NaOCl) standardize Standardize HOBr (Iodometric Titration) prep_hobr->standardize mix Mix Drug and HOBr (Controlled Temp & Time) standardize->mix prep_drug Prepare Drug Solution (e.g., 1 mg/mL) prep_drug->mix sampling Sample at Time Points (e.g., 2, 4, 8, 24h) mix->sampling quench Quench Reaction (e.g., add NaHSO3) sampling->quench hplc_analysis HPLC-PDA Analysis quench->hplc_analysis peak_purity Peak Purity Assessment hplc_analysis->peak_purity quantify Quantify Degradation hplc_analysis->quantify lcms_analysis LC-MS for Unknowns hplc_analysis->lcms_analysis end End quantify->end structure_elucidation Structure Elucidation lcms_analysis->structure_elucidation structure_elucidation->end start Start start->prep_hobr degradation_pathway drug Drug with Phenolic Moiety (Ar-OH) intermediate Electrophilic Attack on Activated Ring drug->intermediate + HOBr hobr HOBr (this compound) hobr->intermediate product1 Mono-brominated Degradant (Br-Ar-OH) intermediate->product1 - H₂O product2 Di-brominated Degradant (Br₂-Ar-OH) product1->product2 + HOBr - H₂O oxidation_product Further Oxidation Products (e.g., Quinones) product1->oxidation_product [O] product2->oxidation_product [O]

References

Technical Support Center: Hypobromous Acid Decay Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving the decay kinetics of hypobromous acid (HOBr), with a specific focus on the impact of temperature.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the stability of this compound solutions? A1: The stability of this compound is inversely dependent on temperature. Lowering the temperature slows the decay kinetics, leading to a longer half-life for the solution.[1] Conversely, increasing the temperature will accelerate the rate of decomposition.

Q2: What is the kinetic order of this compound decay? A2: The disproportionation of this compound is a second-order process with respect to HOBr.[2][3] However, under certain conditions where other factors are held constant, the decay can be modeled as a pseudo-first-order reaction.[1]

Q3: How does pH influence the decay rate of this compound? A3: The decay rate of this compound is highly pH-dependent. The maximum rate of decay is observed in the pH range of 3 to 8.[2][3] The rate significantly decreases above pH 8 because the acid deprotonates to form the more stable hypobromite ion (OBr⁻). Below pH 3, the rate is also suppressed due to the reversibility of the initial steps in the decomposition mechanism.[2]

Q4: What are the primary decomposition products of this compound? A4: this compound is unstable and undergoes a disproportionation reaction. Below pH 4, the products are typically bromide (Br⁻) and bromate (BrO₃⁻).[2] Above pH 8, the first observable product is often the bromite ion (BrO₂⁻).[2]

Q5: Is this compound sensitive to light? A5: Yes. To prevent accelerated degradation due to UV light exposure, solutions of this compound should be stored in the dark or in amber-colored containers during kinetic studies.[1]

Troubleshooting Guide

Q: My this compound solution is decaying much faster than the literature suggests. What could be the cause? A: Several factors could be accelerating the decay:

  • Temperature: Ensure your experiment is conducted at the specified temperature. Even a small increase in temperature can significantly increase the reaction rate. One study noted that colder water slows decay.[1]

  • pH: Verify the pH of your solution. If the pH is within the 3-8 range, the decay rate will be at its maximum.[2][3]

  • Light Exposure: Make sure your vessel is protected from ambient and UV light.[1]

  • Contaminants: The presence of certain metal ions can catalyze the decomposition. Ensure high-purity water and reagents are used.

  • Buffer Effects: Some buffer components, like phosphate and carbonate, can act as general base catalysts, accelerating decomposition.[2]

Q: The color of my activated HBr solution is changing from pale yellow to a darker orange/red over time. Is this normal? A: Yes, this is a common observation. When this compound is generated by activating a hydrogen bromide (HBr) solution with sodium hypochlorite, the endpoint is a pale yellow color at a near-neutral pH.[1][4] As the HOBr decays, the pH of the solution tends to decrease.[1] This shift in pH can cause the speciation to revert towards elemental bromine (Br₂), resulting in a more intense orange or red color.[4]

Q: I am not getting a linear plot when analyzing my data for a pseudo-first-order reaction. What's wrong? A: This could indicate several things:

  • The reaction conditions do not approximate a pseudo-first-order model. The decay of HOBr is fundamentally a second-order process.[2][3] Plotting 1/[HOBr] versus time might yield a more linear result.

  • The pH of the solution may be changing significantly during the experiment, which would alter the rate constant over time.[1]

  • Multiple decay pathways or side reactions may be occurring simultaneously.

Quantitative Data: Temperature Effect on Decay Rate

The rate of this compound and hypobromite decay is strongly dependent on temperature. The Arrhenius equation describes this relationship, where the rate constant (k) increases with temperature.

Table 1: Temperature Dependence of Sodium Hypobromite Decomposition Rate This table presents rate constants for the decomposition of sodium hypobromite at various temperatures, as reported in a study with an ionic strength of approximately 1.0 M and a hydroxide concentration of about 0.1 M.[5]

Temperature (°C)Temperature (K)Rate Constant (k) (x 10⁻⁴ s⁻¹)
49.7322.850.76
59.9333.051.83
70.4343.553.28
Activation Energy (Ea) for this process was calculated to be approximately 15 kcal/mol.[5]

Table 2: Pseudo-First-Order Decay Constants at Room Temperature The following rate constants were determined for two different concentrations of activated HBr solutions stored in the dark.

Solution DescriptionTemperature Range (°F)Temperature Range (°C)Pseudo-First-Order Rate Constant (k)Half-Life (t₁₂)
Low Concentration74-8023.3-26.70.0006 min⁻¹~20 hours
High Concentration74-8023.3-26.70.0011 min⁻¹~11 hours
Data sourced from a study on HBr-activated solutions.[1]

Experimental Protocols

Methodology for Monitoring this compound Decay

This protocol is based on the methodology for studying the decay of HOBr generated from HBr-activated solutions.[1][4]

  • Solution Preparation:

    • Measure a precise volume of hard city water or a prepared buffer into an appropriate reaction vessel.

    • Using a graduated pipette, add a specific volume of hydrogen bromide (HBr) solution to the water and mix gently.

    • While gently stirring, slowly add a sodium hypochlorite (NaOCl) solution. Monitor the color change: the solution will typically go from colorless to bright yellow, then dark orange/red, and finally to a pale yellow. This pale yellow color indicates the activation endpoint and the formation of this compound at a near-neutral pH.[1]

  • Initiating the Experiment:

    • Once the pale yellow endpoint is reached, record this as time zero (T₀).

    • Immediately take an aliquot for the initial analysis.

    • Record the initial temperature and pH of the solution.[1]

    • Store the reaction vessel in the dark to prevent photodegradation.[1]

  • Sample Collection and Analysis:

    • At regular, predetermined intervals (e.g., every 30 or 60 minutes), withdraw an aliquot of the solution for analysis.

    • Record the temperature and pH of the bulk solution at each time point.[1]

    • Determine the concentration of this compound in the aliquot. Iodometric titration is a common and effective method for this measurement.[1]

  • Data Analysis:

    • Plot the concentration of this compound versus time to visualize the decay.

    • To determine the rate constant, create a plot based on the appropriate rate law. For a pseudo-first-order reaction, plot ln([HOBr]₀/[HOBr]ₜ) versus time. For a second-order reaction, plot 1/[HOBr]ₜ versus time.

    • The slope of the linear regression line will correspond to the rate constant, k.

Mandatory Visualizations

Experimental Workflow Diagram

G prep Prepare HBr Solution in Reaction Vessel activate Activate with NaOCl to Pale Yellow Endpoint prep->activate start Start Experiment (T=0) Store in Dark activate->start initial Measure Initial State: [HOBr]₀, pH₀, Temp₀ start->initial loop At Timed Intervals (T=t) initial->loop measure Measure State: [HOBr]ₜ, pHₜ, Tempₜ loop->measure Sample end End Experiment? measure->end end->loop No analyze Analyze Data: Plot Concentration vs. Time Determine Rate Constant (k) end->analyze Yes finish Conclude analyze->finish

Caption: Workflow for a this compound kinetic decay experiment.

This compound Decay Pathway

Caption: Key chemical pathways in the decay of this compound.

References

Technical Support Center: Purification and Handling of Synthesized Hypobromous Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification and handling of synthesized hypobromous acid (HOBr). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the synthesis, purification, and use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying synthesized this compound?

A1: The primary challenge in purifying this compound is its inherent instability.[1][2][3][4][5] It readily decomposes, and this process is accelerated by several factors including:

  • Increased Concentration: Higher concentrations of HOBr decay more rapidly.[1][2][6]

  • Elevated Temperature: Warm or hot conditions significantly increase the rate of decomposition.[1][7]

  • Low pH: A drop in pH accelerates the decay in an autocatalytic process.[1]

  • UV Light Exposure: Direct sunlight can cause the degradation of this compound.[1][7]

Decomposition typically results in the formation of hydrobromic acid (HBr) and elemental bromine (Br₂).[1][7] Due to this instability, traditional purification techniques like fractional distillation of the final product are generally not feasible. Purification strategies therefore focus on controlling the synthesis reaction to minimize impurities and on methods to stabilize the solution.

Q2: What are the common impurities in synthesized this compound and how can they be minimized?

A2: Common impurities include unreacted starting materials, byproducts, and decomposition products.

ImpuritySourceMinimization Strategy
Excess Hypochlorite (Bleach) Incomplete reaction with hydrogen bromide.Carefully control the stoichiometry of reactants. A 1:1 molar ratio of HBr to hypochlorite is recommended.[8] Monitor the pH to stay within the optimal 6.9-7.4 range.[1][7]
Hydrogen Bromide (HBr) Excess reactant or product of HOBr decomposition.[1]Precise control of reactant ratios. Use cool water and avoid high concentrations to slow decomposition.[1][7]
**Elemental Bromine (Br₂) **Decomposition of HOBr, especially in sunlight.[1][7]Store solutions in the dark and at cool temperatures.[2]
Bromate Ions (BrO₃⁻) A potential byproduct, especially in unstable solutions.One production method to avoid bromate ions involves reacting bromine with a mixed solution of water, an alkali hydroxide, and sulfamic acid under an inert gas atmosphere.[9]
Sodium Chloride (NaCl) A byproduct of the reaction between hydrogen bromide and sodium hypochlorite.[1]This is an inherent byproduct of the common synthesis method and is generally considered an inert salt in many applications.

Q3: Are there methods to stabilize this compound solutions?

A3: Yes, stabilization is a key strategy for maintaining the purity and efficacy of this compound solutions. Methods include:

  • pH Control: Maintaining a pH between 6.9 and 7.4 is crucial for stability.[1][7]

  • Use of Stabilizers:

    • Sulfamic Acid: Can be used in the synthesis process to produce a stabilized this compound composition.[9]

    • Cyanuric Acid: Can be added in small amounts (not exceeding 1 ppm) to stabilize stock solutions.[10][11]

  • Temperature Control: Preparing and storing solutions in cool water is essential to slow decomposition.[1][7]

  • Concentration Management: Solutions with lower concentrations of this compound have a longer half-life.[2][7] For instance, a 200-300 ppm solution has a half-life of about 10 days, whereas a 4000 ppm solution's half-life may only be a few hours.[7]

Troubleshooting Guides

Issue 1: Rapid Decrease in pH and Potency of the this compound Solution

Possible Cause Troubleshooting Step
Decomposition of HOBr The decay of this compound is an acid-releasing process, leading to a drop in pH.[1] This is often accelerated by high concentrations or temperatures.
Solution: Prepare solutions using cool water and store in a cool, dark place.[1][2] If possible, prepare lower concentration solutions for immediate use. For stored, decayed solutions, potency can sometimes be regenerated by adding more sodium hypochlorite to raise the pH back to the 6.9-7.4 range.[2][7]
Incorrect Reactant Ratio An excess of hydrogen bromide will result in a low initial pH.
Solution: Calibrate the feed rates of your hydrogen bromide and hypochlorite sources. Use a reliable pH meter to monitor the reaction and ensure the target pH is achieved.[1]

Issue 2: Presence of Excess Chlorine/Bleach in the Final Solution

Possible Cause Troubleshooting Step
Excess Sodium Hypochlorite The feed rate of the hypochlorite solution is too high relative to the hydrogen bromide solution.
Solution: Gradually decrease the feed rate of the hypochlorite pump. Use a DPD test method that can differentiate between bromine and chlorine to test for excess chlorine.[1][12] Adjust the feed rate until the excess chlorine reading is at or near zero, while maintaining the target pH.[12]

Issue 3: Formation of an Orange or Yellow Color in the Solution

Possible Cause Troubleshooting Step
**Formation of Elemental Bromine (Br₂) **This is often due to the decomposition of this compound, which can be exacerbated by exposure to sunlight.[1][7]
Solution: Store the precursor and the final this compound solution away from direct sunlight.[1][7] While a yellow-orange color indicates the presence of bromine, the solution may still be usable for some applications.[1]

Experimental Protocols

Protocol 1: In-Line Synthesis of this compound

This method is suitable for generating this compound for immediate use.

  • System Setup: Use chemical pumps to inject hydrogen bromide and sodium hypochlorite into a water line.

  • Injection Order: Inject the hydrogen bromide solution first, followed by the sodium hypochlorite solution. This order helps to keep the bleach injector clean.[1]

  • Reactant Ratio: Adjust the pump speeds to achieve a 1:1 stoichiometric ratio of HBr to hypochlorite.

  • pH Monitoring: Use an in-line pH meter to monitor the solution. The target pH should be between 6.9 and 7.4.[1][7]

  • Reaction Time: The reaction is typically very fast, often complete within 1-10 seconds at a pH of 7.2.[1]

  • Temperature Control: Use cool dilution water to minimize decomposition.[1]

Protocol 2: Analysis of this compound and Chlorine Content (DPD Method)

This method allows for the differentiation between bromine and chlorine species.[1]

  • Total Halogen Measurement: Use a DPD total halogen colorimetric test kit to measure the total concentration of bromine and chlorine.

  • Bromine Measurement: Use a DPD differentiation method (e.g., Palin modification) to specifically measure the available bromine concentration.

  • Chlorine Calculation: The excess chlorine concentration is calculated by subtracting the available bromine concentration from the total halogen concentration.

Visualized Workflows

experimental_workflow Workflow for Synthesis and Quality Control of this compound cluster_synthesis Synthesis Stage cluster_qc Quality Control Stage cluster_disposition Disposition start Start: Prepare Reagents (HBr, NaOCl, Cool Water) in_line_blending In-Line Blending or Blend Tank Mixing start->in_line_blending ph_monitoring Continuous pH Monitoring (Target: 6.9-7.4) in_line_blending->ph_monitoring dpd_test DPD Analysis (Differentiate Br₂ and Cl₂) ph_monitoring->dpd_test check_specs Check Specifications: - Purity - Concentration - pH dpd_test->check_specs pass Product Meets Specs: Ready for Use or Stabilized Storage check_specs->pass Pass fail Product Fails Specs: Adjust Synthesis Parameters check_specs->fail Fail fail->in_line_blending Recalibrate

Caption: A workflow diagram illustrating the synthesis and quality control process for this compound.

troubleshooting_logic Troubleshooting Logic for Unstable HOBr Solution start Issue: Rapid pH Drop & Potency Loss check_temp Is Synthesis/Storage Temperature Elevated? start->check_temp check_conc Is HOBr Concentration High (>2000 ppm)? check_temp->check_conc No solution_temp Action: Use Cool Water & Refrigerated Storage check_temp->solution_temp Yes check_ph Was Initial pH in 6.9-7.4 Range? check_conc->check_ph No solution_conc Action: Prepare More Dilute Solutions for Use check_conc->solution_conc Yes check_ph->start Yes, but still unstable solution_ph Action: Recalibrate Reactant Feed Rates to Adjust pH check_ph->solution_ph No

Caption: A troubleshooting decision tree for addressing the instability of this compound solutions.

References

Validation & Comparative

A Comparative Analysis of the Oxidizing Strength of Hypobromous Acid (HOBr) and Hypochlorous Acid (HOCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the oxidizing properties of hypobromous acid (HOBr) and hypochlorous acid (HOCl), two potent halogen-derived oxidants. While both are recognized for their strong oxidizing capabilities, their reactivity profiles exhibit significant differences rooted in their thermodynamic and kinetic properties. This analysis is supported by quantitative data from electrochemical studies and kinetic experiments to inform researchers in various fields, including pharmacology and materials science.

Quantitative Comparison of Oxidizing Properties

The oxidizing strength and reactivity of HOBr and HOCl can be quantified through their standard reduction potentials and reaction rate constants with various substrates. The following table summarizes key data points for a direct comparison.

ParameterThis compound (HOBr)Hypochlorous Acid (HOCl)Significance
Standard Reduction Potential (E°) 1.341 V (for HOBr + H⁺ + 2e⁻ ⇌ Br⁻ + H₂O)[1]1.49 V (for HOCl + H⁺ + 2e⁻ ⇌ Cl⁻ + H₂O)[2]A higher standard reduction potential indicates a thermodynamically stronger oxidizing agent. Based on this, HOCl is the stronger oxidant.
Reaction Rate Constant (k₂) with Anisole 2.3 x 10² M⁻¹s⁻¹[3][4]Non-reactive[3][4]Demonstrates the higher electrophilic reactivity of HOBr with certain organic substrates.
Reaction Rate Constant (k₂) with Dansylglycine 7.3 x 10⁶ M⁻¹s⁻¹[3][4]5.2 x 10² M⁻¹s⁻¹[3][4]Highlights the significantly faster reaction kinetics of HOBr.
Reaction Rate Constant (k₂) with Salicylic Acid 4.0 x 10⁴ M⁻¹s⁻¹[3][4]Non-reactive[3][4]Further evidence of HOBr's enhanced reactivity towards specific organic molecules.
Reaction Rate Constant (k₂) with 3-Hydroxybenzoic Acid 5.9 x 10⁴ M⁻¹s⁻¹[3][4]1.1 x 10¹ M⁻¹s⁻¹[3][4]Shows a dramatic difference in reaction speed, with HOBr being several orders of magnitude faster.
Reaction Rate Constant (k₂) with Uridine 1.3 x 10³ M⁻¹s⁻¹[3][4]Non-reactive[3][4]Illustrates the selective reactivity of HOBr.
Oxidative Transformation of Cerussite (PbCO₃) 93% transformation[5]70% transformation[5]In this inorganic system, HOBr also demonstrates greater oxidative capability.
Second-Order Rate Constant for Cerussite Oxidation 5.05 x 10⁻² L m⁻² min⁻¹[5]An order of magnitude lower than HOBr[5]Confirms the faster kinetics of oxidation by HOBr in this context.

Understanding the Dichotomy: Thermodynamic Strength vs. Kinetic Reactivity

The data presented reveals a crucial distinction: while HOCl is thermodynamically the stronger oxidizing agent, as indicated by its higher standard reduction potential, HOBr often exhibits significantly faster reaction kinetics, particularly with electron-rich organic substrates.[3][4] This enhanced reactivity of HOBr is attributed to its greater electrophilic character.[3][4] The bromine atom in HOBr carries a more positive partial charge compared to the chlorine atom in HOCl, making it a more potent electrophile.[3][4]

This distinction is critical in biological and chemical systems where reaction rates are paramount. The high electrophilicity of HOBr may be responsible for its observed deleterious effects in biological systems, despite its lower endogenous production compared to HOCl.[3][4]

factors_determining_oxidizing_strength cluster_thermodynamic Thermodynamic Factors cluster_kinetic Kinetic Factors SRP Standard Reduction Potential (E°) OxidizingStrength Overall Oxidizing Strength SRP->OxidizingStrength Determines thermodynamic favorability Reactivity Reaction Rate (k) Reactivity->OxidizingStrength Determines reaction speed Electrophilicity Electrophilicity Electrophilicity->Reactivity Influences experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Data Analysis Reagents Prepare Oxidant (HOBr/HOCl) and Substrate Solutions Mix Rapidly Mix Reactants (Stopped-flow or Batch) Reagents->Mix Monitor Monitor Reaction Progress (e.g., Spectrophotometry, XANES) Mix->Monitor Fit Fit Data to Kinetic Model Monitor->Fit Calculate Calculate Rate Constants (k) Fit->Calculate Result Comparative Oxidizing Strength Calculate->Result

References

A Comparative Guide to Fluorescent Probes for the Selective Detection of Hypobromous Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective detection of hypobromous acid (HOBr), a highly reactive oxygen species (ROS), is crucial for understanding its roles in various physiological and pathological processes. This guide provides an objective comparison of fluorescent probes designed for the selective detection of HOBr over other ROS, supported by experimental data. We delve into their performance metrics, underlying detection mechanisms, and provide detailed experimental protocols for their synthesis and application in cellular imaging.

Performance Comparison of HOBr Fluorescent Probes

The selection of an appropriate fluorescent probe is critical for the accurate and sensitive detection of HOBr. The following table summarizes the key performance characteristics of several recently developed probes, offering a clear comparison to aid in your experimental design.

Probe Name/TypeDetection LimitResponse TimeSelectivity ProfileKey Features
Coumarin-based Probe (Probe 4) 30.6 nM[1]< 30 seconds[1]Good selectivity over other ROS, reactive nitrogen species (RNS), amino acids, and metal ions.[1]Good water solubility; exhibits a significant fluorescence enhancement upon reaction with HOBr.[1]
Probe 5 17 pM[1]~ 3 minutes[1]Highly selective for HOBr over other highly active oxidizing and reducing species, including HOCl.[1]Ultrasensitive detection; can image HOBr without bromide anion stimulation.[1]
Se-BODIPY Probe (Probe 3) Not SpecifiedNot SpecifiedHighly selective for HOBr over other ROS.[1]Ratiometric response with a 118-fold enhancement; recognition is based on the oxidation of selenide to selenoxide.[2]
Probe 9 1.8 ± 0.2 nM30 seconds[1]Not specified in detailRatiometric probe with good biocompatibility for imaging HOBr in mitochondria.[1]
BODIPY-based Probe (Probe 13) 3.8 nM[1]< 2 seconds[1]High kinetic selectivity for HOBr over HOCl (≥1200-fold). No interference from other ROS, amino acids, biothiols, or hydrolytic enzymes.[1]Extremely fast response; ratiometric detection.[1]
Probe 14 200 nM[1]~ 1 minute[1]No obvious interference from other ROS and RNS.[1]Turn-on fluorescence response.[1]

Signaling Pathways and Detection Mechanisms

The selective detection of HOBr by fluorescent probes is primarily achieved through specific chemical reactions that result in a change in the probe's fluorescence properties. The most common strategies involve HOBr-mediated oxidation, cyclization, or substitution reactions.

HOBr-Mediated Oxidation of an Amidoxime Group

A prominent example of a selective detection mechanism is the HOBr-mediated oxidation of an amidoxime group to a cyano group, as seen in the coumarin-based probe 4.[1] This reaction leads to a significant enhancement of the probe's fluorescence intensity.

HOBr_Detection_Mechanism Probe Coumarin-Amidoxime Probe (Weakly Fluorescent) Product Coumarin-Cyano Product (Highly Fluorescent) Probe->Product Oxidation ROS Other ROS (e.g., H₂O₂, O₂⁻, •OH, HOCl) Probe->ROS No Reaction HOBr This compound (HOBr) HOBr->Product

Caption: HOBr-mediated oxidation of a coumarin-amidoxime probe.

This diagram illustrates the specific reaction of the coumarin-based probe with HOBr, leading to a fluorescent product, while other reactive oxygen species do not trigger this transformation, ensuring selectivity.

Experimental Protocols

Synthesis of a Coumarin-Based HOBr Probe (Probe 4)

This protocol describes the synthesis of a coumarin-based fluorescent probe for HOBr, which involves the reaction of 3-cyanoumbelliferone (7-hydroxy-2-oxo-2H-chromene-3-carbonitrile) with hydroxylamine.

Materials:

  • 7-hydroxy-2-oxo-2H-chromene-3-carbonitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Ethanol

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: Dissolve 7-hydroxy-2-oxo-2H-chromene-3-carbonitrile and hydroxylamine hydrochloride in pyridine in a round-bottom flask.

  • Reaction: Reflux the reaction mixture for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and acidify it with dilute HCl.

  • Purification: The resulting solid product is collected by filtration and can be further purified by recrystallization from ethanol to yield the final coumarin-based probe.

Protocol for Live-Cell Imaging of HOBr

This protocol provides a general guideline for using a coumarin-based fluorescent probe to visualize HOBr in live mammalian cells.

Materials:

  • Coumarin-based HOBr probe stock solution (1 mM in DMSO)

  • Mammalian cells (e.g., HeLa) cultured on glass-bottom dishes

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • HOBr solution (freshly prepared)

  • Fluorescence microscope with appropriate filter sets (e.g., excitation at 405 nm, emission at 450-500 nm)

Procedure:

  • Cell Preparation: Culture cells on glass-bottom dishes to 50-70% confluency.

  • Probe Loading:

    • Prepare a working solution of the coumarin-based probe (e.g., 5-10 µM) in serum-free cell culture medium.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells three times with pre-warmed PBS to remove any unbound probe.

  • HOBr Treatment (optional - for detecting exogenous HOBr):

    • Add fresh, pre-warmed cell culture medium containing the desired concentration of HOBr to the cells.

    • Incubate for a specific period (e.g., 15-30 minutes).

  • Imaging:

    • Acquire fluorescence images using a fluorescence microscope with the appropriate filter sets for the coumarin probe.

    • Capture images before and after HOBr treatment to observe the change in fluorescence intensity.

Cell_Imaging_Workflow cluster_prep Cell Preparation cluster_staining Probe Loading & Staining cluster_treatment HOBr Treatment (Optional) cluster_imaging Imaging A Culture cells on glass-bottom dish B Prepare probe working solution A->B C Incubate cells with probe B->C D Wash cells to remove unbound probe C->D E Add HOBr-containing medium D->E F Acquire fluorescence images D->F Image without HOBr treatment E->F

Caption: Experimental workflow for live-cell imaging of HOBr.

This guide provides a foundational understanding of the tools and methods available for the selective detection of this compound. For optimal results, it is recommended to consult the original research articles for specific details regarding probe synthesis and application.

References

Comparative Efficacy of Hypobromous Acid as a Bactericide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bactericidal performance of hypobromous acid (HOBr) against other common bactericidal agents. The information presented is supported by experimental data to assist in the evaluation of its potential applications in disinfection and antimicrobial research.

Quantitative Comparison of Bactericidal Efficacy

The bactericidal efficacy of a disinfectant can be quantified in several ways, including the determination of minimum inhibitory concentrations (MIC), log reduction of viable organisms over time (time-kill kinetics), and the concentration-time value (ct-value) required for a specific level of inactivation. The following tables summarize the available quantitative data for this compound and its counterparts.

Table 1: Comparative ct-99 Values for this compound and Hypochlorous Acid

The ct-99 value represents the concentration of the disinfectant (in mg/L) multiplied by the contact time (in minutes) required to achieve a 99% (2-log) reduction of the microbial population. Lower ct-99 values indicate higher bactericidal efficacy.

MicroorganismThis compound (HOBr) ct-99 (mg·min/L)Hypochlorous Acid (HOCl) ct-99 (mg·min/L)
Escherichia coliSimilar to HOClSimilar to HOBr
Enterococcus faeciumSimilar to HOClSimilar to HOBr
Pseudomonas aeruginosaNo 4-log reduction within 30sNo 4-log reduction within 30s
Staphylococcus aureusNo 4-log reduction within 30sNo 4-log reduction within 30s
Bacteriophage MS2More sensitive to HOBrLess sensitive to HOBr
Bacteriophage PRD1Similar to HOClSimilar to HOBr

Data sourced from a study on pool water disinfection. The efficacy against P. aeruginosa and S. aureus did not meet a 4-log reduction within the tested timeframe for either compound[1].

Table 2: Log Reduction of E. coli Serogroups by this compound (5 mg/L as Br₂) at pH 6.8-7.2

Serogroup2 min10 min15 min20 min
O103EradicatedEradicatedEradicatedEradicated
O111EradicatedEradicatedEradicatedEradicated
O26> 3.5EradicatedEradicatedEradicated
O121> 3.0> 4.0> 4.5> 5.0
O145> 2.5> 3.5> 4.0> 4.5
O45> 2.0> 3.0> 3.5> 4.0
O157:H7> 2.0> 3.0> 3.5> 4.0

This study demonstrated the rapid bactericidal activity of this compound against various pathogenic E. coli serogroups, with some being eradicated within 2 minutes of contact.

Table 3: Minimum Inhibitory Concentrations (MIC) of Various Disinfectants

DisinfectantMicroorganism(s)Average MIC (mg/L)
Chlorine-releasing agents (e.g., NaOCl)Vegetative bacteria150
Spore-forming bacteria621
Hydrogen PeroxideB. subtilis, B. stearothermophilus1875
Peracetic Acid and Hydrogen Peroxide CombinationWater isolates and collection strainsSynergistic effect observed

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of bactericidal efficacy.

Quantitative Suspension Time-Kill Test (based on ASTM E2315)

This method is designed to measure the change in a population of microorganisms within a specified time period after exposure to a disinfectant in a liquid suspension.

  • Preparation of Microbial Culture: A standardized culture of the test microorganism (e.g., E. coli, S. aureus) is prepared in a suitable liquid culture medium. The culture is grown to a specific optical density to ensure a consistent initial concentration of microorganisms.

  • Inoculation: A predetermined volume of the microbial culture is added to a vessel containing the disinfectant test solution (e.g., this compound at a specific concentration and pH). A control vessel containing a non-antimicrobial solution (e.g., saline) is also inoculated.

  • Contact Time: The mixture of the microorganisms and the disinfectant is held for a series of predetermined contact times (e.g., 30 seconds, 1 minute, 5 minutes, 10 minutes).

  • Neutralization and Enumeration: At each contact time, an aliquot of the mixture is transferred to a neutralizing solution to stop the bactericidal action. The surviving microorganisms are then enumerated using standard plating techniques (e.g., serial dilution and plating on agar).

  • Calculation of Log Reduction: The number of surviving microorganisms at each contact time is compared to the initial concentration in the control vessel. The reduction is typically expressed as a log10 reduction. A 3-log reduction indicates a 99.9% kill rate.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Disinfectant Dilutions: A series of dilutions of the disinfectant (e.g., this compound) are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in sterile tubes or a microtiter plate.

  • Inoculation: Each dilution is inoculated with a standardized suspension of the test microorganism. A positive control (microorganisms in broth without disinfectant) and a negative control (broth only) are included.

  • Incubation: The inoculated tubes or plate are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Observation: After incubation, the tubes or wells are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the disinfectant at which no visible growth is observed.

Mechanism of Bactericidal Action and Cellular Response

This compound, similar to hypochlorous acid, is a potent oxidizing agent that exerts its bactericidal effect through multiple mechanisms, leading to rapid cell death. The uncharged nature of HOBr allows it to readily penetrate bacterial cell walls.

Key Molecular Targets

Once inside the cell, this compound reacts with a wide range of biological molecules, including:

  • Proteins: Oxidation of amino acid side chains, particularly sulfur-containing amino acids like cysteine and methionine, leads to protein unfolding, aggregation, and inactivation of essential enzymes.

  • Lipids: HOBr can react with the unsaturated fatty acids in bacterial cell membranes, forming bromohydrins. This disrupts membrane integrity, leading to leakage of cellular contents.

  • Nucleic Acids: Damage to DNA and RNA through oxidation of nucleotide bases can interfere with replication and transcription.

  • Metabolic Processes: this compound can inhibit key metabolic enzymes, such as those involved in ATP production, leading to a rapid depletion of cellular energy.

Bacterial Stress Response Signaling

Bacteria have evolved sophisticated mechanisms to sense and respond to oxidative stress, including that induced by hypohalous acids. Exposure to these agents triggers a complex signaling cascade aimed at mitigating cellular damage.

Bacterial_Stress_Response cluster_extracellular Extracellular cluster_cellular Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Stress Response Activation HOBr This compound (HOBr) Membrane Lipid Peroxidation & Bromohydrin Formation HOBr->Membrane Penetrates Cell Wall Proteins Protein Oxidation & Aggregation HOBr->Proteins DNA DNA Damage HOBr->DNA Metabolism Inhibition of Metabolic Enzymes HOBr->Metabolism Transport Disruption of Nutrient Transport Membrane->Transport CellDeath Cell Death Membrane->CellDeath Transport->CellDeath Chaperones Upregulation of Chaperones (e.g., Hsp33) Proteins->Chaperones Induces Proteins->CellDeath Regulators Activation of Transcriptional Regulators (e.g., HypT, RclR, NemR) DNA->Regulators Induces DNA->CellDeath Metabolism->CellDeath Chaperones->Proteins Refolds/Prevents Aggregation Regulators->Chaperones Controls Expression

Bacterial response to this compound.

The diagram above illustrates the multifaceted attack of this compound on a bacterial cell and the subsequent activation of the cellular stress response.

Experimental Workflow for Proteomic Analysis of Bacterial Stress Response

To understand the specific proteins involved in the bacterial response to this compound, a proteomic approach can be employed.

Proteomics_Workflow start Bacterial Culture exposure Exposure to Sub-lethal This compound start->exposure control Control (No Treatment) start->control extraction Protein Extraction exposure->extraction control->extraction digestion Tryptic Digestion extraction->digestion lcms LC-MS/MS Analysis digestion->lcms data Data Analysis (Protein Identification & Quantification) lcms->data comparison Comparative Analysis (Upregulated/Downregulated Proteins) data->comparison pathway Pathway & Functional Enrichment Analysis comparison->pathway

References

A Comparative Guide to the Reactivity of Hypobromous Acid versus N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate brominating agent is a critical decision in synthetic chemistry, influencing reaction efficiency, selectivity, and the overall success of a synthetic route. This guide provides an objective comparison of two commonly employed brominating agents: hypobromous acid (HOBr) and N-bromosuccinimide (NBS). We will delve into their relative reactivity, supported by experimental data, and provide detailed experimental protocols for key transformations.

Executive Summary

This compound, often generated in situ, is a powerful electrophilic brominating agent, demonstrating high reactivity towards electron-rich substrates. N-bromosuccinimide is a versatile reagent that can participate in both electrophilic and radical bromination pathways, with its reactivity being highly dependent on the reaction conditions. While HOBr is generally more reactive in electrophilic aromatic substitutions, NBS offers a broader range of applications, including the highly selective allylic and benzylic brominations.

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of this compound (generated from an H₂O₂-HBr system) and N-bromosuccinimide in various bromination reactions.

Table 1: Electrophilic Aromatic Bromination of Anisole

EntryBrominating AgentSubstrateProductYield (%)Reference
1HOBr (in situ)Anisole4-Bromoanisole~100 (based on kinetics)[1]
2NBSAnisole4-Bromoanisole95[2]

Table 2: Benzylic Bromination of Toluene

EntryBrominating AgentSubstrateProductYield (%)Reference
1HOBr (in situ)TolueneBenzyl bromide92[2]
2NBSTolueneBenzyl bromide64[2]

Table 3: Bromination of Ketones (Acetophenone)

EntryBrominating AgentSubstrateProductYield (%)Reference
1HOBr (in situ)Acetophenoneα-Bromoacetophenone98[2]
2NBSAcetophenoneα-Bromoacetophenone70[2]

Table 4: Kinetic Data for the Bromination of Anisole with this compound

SubstrateReagentSecond-Order Rate Constant (k₂)ConditionsReference
AnisoleHOBr2.3 x 10² M⁻¹s⁻¹Aqueous solution[1]

Reaction Mechanisms

The distinct reactivity profiles of HOBr and NBS stem from their different mechanisms of action.

This compound acts as a direct source of an electrophilic bromine species. In the presence of an acid catalyst, the hydroxyl group can be protonated, forming a highly reactive brominating agent, the hypobromous acidium ion (H₂O⁺-Br).[3][4]

HOBr_Mechanism A HOBr H2OBr H₂O⁺-Br A->H2OBr + H⁺ H_plus H+ Intermediate Wheland Intermediate H2OBr->Intermediate + Ar-H ArH Ar-H ArBr Ar-Br Intermediate->ArBr - H⁺ H3O_plus H₃O⁺ Intermediate->H3O_plus + H₂O

Caption: Electrophilic aromatic substitution mechanism with this compound.

N-bromosuccinimide can react via two primary pathways. In the presence of a radical initiator or UV light, NBS undergoes homolytic cleavage to initiate a radical chain reaction, which is highly selective for allylic and benzylic positions.[5] In polar solvents or with the presence of an acid catalyst, the N-Br bond can be polarized, allowing NBS to act as a source of an electrophilic bromine species for addition to alkenes or substitution on aromatic rings.[6][7]

NBS_Mechanisms cluster_radical Radical Pathway (Allylic/Benzylic Bromination) cluster_electrophilic Electrophilic Pathway (Aromatic Bromination) NBS_rad NBS Br_rad Br• NBS_rad->Br_rad Initiation Initiator Initiator (hν or ROOR) Allylic_rad R-ĊH-CH=CH₂ Br_rad->Allylic_rad + R-CH₂-CH=CH₂ - HBr Allylic_H R-CH₂-CH=CH₂ Product_rad R-CH(Br)-CH=CH₂ Allylic_rad->Product_rad + Br₂ HBr_rad HBr Br2_rad Br₂ HBr_rad->Br2_rad + NBS Product_rad->Br_rad - Br• NBS_elec NBS Activated_NBS Activated NBS NBS_elec->Activated_NBS + H⁺ Acid Acid Catalyst (H⁺) Intermediate_elec Wheland Intermediate Activated_NBS->Intermediate_elec + Ar-H ArH_elec Ar-H ArBr_elec Ar-Br Intermediate_elec->ArBr_elec - H⁺

Caption: Dual reaction pathways of N-bromosuccinimide.

Experimental Protocols

Detailed methodologies for representative bromination reactions are provided below.

Protocol 1: In Situ Generation and Aromatic Bromination with this compound

This protocol is adapted from the H₂O₂-HBr system for the bromination of activated aromatic compounds.[2]

Materials:

  • Aromatic substrate (e.g., anisole)

  • Hydrogen peroxide (30% aqueous solution)

  • Hydrobromic acid (48% aqueous solution)

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic substrate (1 mmol) in water (5 mL).

  • To the stirred solution, add hydrobromic acid (1.1 mmol).

  • Cool the mixture in an ice bath.

  • Slowly add hydrogen peroxide (1.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bisulfite.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Electrophilic Aromatic Bromination with N-Bromosuccinimide

This protocol is a general procedure for the bromination of activated aromatic compounds like anisole using NBS.[8]

Materials:

  • Aromatic substrate (e.g., anisole)

  • N-bromosuccinimide (NBS)

  • Acetonitrile

  • Water

  • Dichloromethane (or other suitable extraction solvent)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic substrate (1 equivalent) in acetonitrile.

  • Add N-bromosuccinimide (1 equivalent) to the solution in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Protocol 3: Allylic Bromination of Cyclohexene with N-Bromosuccinimide

This protocol describes the Wohl-Ziegler reaction for the selective bromination of an allylic position.[9]

Materials:

  • Cyclohexene

  • N-bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄)

  • Radical initiator (e.g., AIBN or benzoyl peroxide) or a UV lamp

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve cyclohexene (1 equivalent) and N-bromosuccinimide (1.2 equivalents) in carbon tetrachloride.

  • Add a catalytic amount of a radical initiator or position a UV lamp to irradiate the flask.

  • Heat the mixture to reflux and maintain reflux until the reaction is complete (indicated by the disappearance of the denser NBS from the bottom of the flask).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous calcium chloride, filter, and carefully remove the solvent by distillation to obtain the crude 3-bromocyclohexene.

  • The product can be further purified by vacuum distillation.

Conclusion

Both this compound and N-bromosuccinimide are effective brominating agents with distinct advantages depending on the desired transformation. For electrophilic aromatic substitution on activated rings, in situ generated this compound often provides higher reactivity and yields. N-bromosuccinimide, on the other hand, is the reagent of choice for selective allylic and benzylic brominations via a radical pathway and serves as a versatile reagent for a wide range of other bromination reactions. The choice between these two reagents should be guided by the specific substrate, the desired regioselectivity, and the reaction conditions.

References

A Comparative Guide to Hypobromous Acid Fluorescent Probes: Cross-Reactivity and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective detection of hypobromous acid (HOBr) in biological systems presents a significant challenge due to its high reactivity and similarity to other reactive oxygen species (ROS), particularly hypochlorous acid (HOCl).[1][2][3][4][5] This guide provides an objective comparison of the cross-reactivity of various fluorescent probes for HOBr, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tools for your research.

The development of fluorescent probes with high selectivity for HOBr is crucial for understanding its role in physiological and pathological processes.[6][7] Endogenous HOBr concentrations are significantly lower than those of HOCl, making selective detection even more challenging.[1][3][4][5] This guide focuses on the critical aspect of cross-reactivity, presenting data on how different probes respond to a panel of common biological oxidants and reductants.

Comparative Analysis of Probe Selectivity

The performance of several recently developed HOBr fluorescent probes in the presence of various interfering species is summarized below. The data highlights the fluorescence intensity changes of the probes upon reaction with HOBr versus other reactive species. An ideal probe exhibits a significant fluorescence response exclusively to HOBr.

Probe Name/TypeTarget AnalyteMajor Interfering SpeciesOther Tested Species (with minimal interference)Reference
Probe 4 (Coumarin-based) HOBrShows high selectivity for HOBr over other ROS, including HOCl.Various bioanalytes, competing ROS, RNS, common metal ions, and amino acids.[1]
Probe 5 HOBrExhibits high selectivity against highly active oxidizing and reducing species, with notable selectivity over HOCl.Not specified in detail, but described as having "high selectivity".[1]
Probe 14 HOBrNo obvious interference from other ROS and RNS.Various biology-related metal ions.[1]
NH-HOBr (Two-photon) HOBrExcellent selectivity against other biomolecules, including hypochlorous acid.Not specified in detail, but described as having "excellent selectivity".[6]
Mito-NIR (Mitochondria-targetable NIR) HOBrHigh selectivity towards HOBr over other biologically important substances.Not specified in detail, but described as having "high selectivity".[6]
PBE-HOBr HOBrHigh selectivity for HOBr.Not specified in detail, but described as having "high selectivity".[8]
DCSN (Near-infrared) HOBrExcellent selectivity over other interfering species.Not specified in detail, but described as having "excellent selectivity".[8]
NA-lyso (Lysosome-targeted) HOBrHigh selectivity.Not specified in detail, but described as having "high selectivity".[8][9]
Ratio-HOBr (Ratiometric) HOBrHigh selectivity.Not specified in detail, but described as having "high selectivity".[9]

Signaling Pathways and Experimental Workflow

Understanding the biological context of HOBr production and the typical workflow for probe evaluation is essential for accurate data interpretation.

HOBr_Signaling_Pathway cluster_cell Cell EPO Eosinophil Peroxidase (EPO) HOBr HOBr EPO->HOBr catalyzes MPO Myeloperoxidase (MPO) MPO->HOBr catalyzes H2O2 H₂O₂ H2O2->EPO H2O2->MPO Br Br⁻ Br->EPO Br->MPO Biological Targets Biological Targets HOBr->Biological Targets reacts with

Caption: Endogenous generation of this compound (HOBr).

The diagram above illustrates the primary pathway for endogenous HOBr production, catalyzed by eosinophil peroxidase (EPO) and myeloperoxidase (MPO) from hydrogen peroxide (H₂O₂) and bromide ions (Br⁻).

Probe_Cross_Reactivity_Workflow cluster_experiment Selectivity Assay Probe Fluorescent Probe Solution Mix_Interferents Incubate Probe with each Interfering Species Probe->Mix_Interferents Mix_HOBr Incubate Probe with HOBr Probe->Mix_HOBr Mix_Blank Incubate Probe with Buffer Probe->Mix_Blank Interferents Panel of Interfering Species (e.g., HOCl, H₂O₂, ONOO⁻, NO, O₂⁻, GSH) Interferents->Mix_Interferents HOBr This compound (HOBr) (Positive Control) HOBr->Mix_HOBr Blank Buffer (Negative Control) Blank->Mix_Blank Measurement Measure Fluorescence Intensity Mix_Interferents->Measurement Mix_HOBr->Measurement Mix_Blank->Measurement Analysis Compare Fluorescence Response Measurement->Analysis

Caption: Experimental workflow for assessing probe cross-reactivity.

This flowchart outlines the standard procedure for testing the selectivity of a fluorescent probe against a variety of reactive species.

Experimental Protocols

The following are generalized yet detailed methodologies for conducting cross-reactivity studies based on common practices in the cited literature.

Preparation of Solutions
  • Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution (e.g., 10-20 mM, pH 7.4). For some probes, co-solvents like ethanol (EtOH) or dimethyl sulfoxide (DMSO) may be required to ensure solubility, with the final concentration of the organic solvent typically kept low (e.g., <1% v/v).

  • Probe Stock Solution: Prepare a stock solution of the fluorescent probe (e.g., 1-10 mM) in a suitable solvent such as DMSO or acetonitrile. The stock solution should be stored under appropriate conditions (e.g., -20°C, protected from light). A working solution of the probe (e.g., 10 µM) is then prepared by diluting the stock solution in the assay buffer.

  • HOBr Solution: Prepare a stock solution of NaOBr. The concentration of the active HOBr can be determined spectrophotometrically using the molar extinction coefficient of OBr⁻ at 329 nm (ε = 350 M⁻¹cm⁻¹).

  • Interfering Species Solutions: Prepare fresh solutions of various reactive oxygen, nitrogen, and sulfur species (e.g., HOCl, H₂O₂, ONOO⁻, NO, O₂⁻, glutathione (GSH), cysteine (Cys), H₂S) in the appropriate buffer immediately before use. Concentrations should be significantly higher than that of the probe to represent a challenging biological environment (e.g., 100 µM to 2 mM).

Selectivity Assay Protocol
  • Reaction Setup: In a 96-well plate or cuvettes, add the probe working solution to each well/cuvette.

  • Addition of Analytes: To different wells/cuvettes, add a specific volume of the HOBr solution (as a positive control) or one of the interfering species solutions. A buffer-only control should also be included.

  • Incubation: Incubate the plate/cuvettes for a predetermined period (e.g., 1 to 60 minutes) at a controlled temperature (e.g., room temperature or 37°C), protected from light. The incubation time should be sufficient for the reaction between the probe and HOBr to reach completion, as determined from preliminary kinetic studies.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence spectrophotometer or a microplate reader. The excitation and emission wavelengths should be optimized for the specific probe and its reaction product. For ratiometric probes, fluorescence intensity is measured at two different emission wavelengths.

  • Data Analysis: The fluorescence intensity of the probe in the presence of each interfering species is compared to the intensity observed with HOBr. The results are typically presented as a bar graph showing the fold-change in fluorescence intensity relative to the probe alone or to the probe with the interferent.

This guide provides a foundational understanding of the cross-reactivity of various HOBr fluorescent probes. Researchers are encouraged to consult the primary literature for more detailed information on specific probes and to perform their own validation experiments under their specific experimental conditions.

References

Bromination vs. Chlorination of Organic Matter: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice between bromination and chlorination of organic matter is a critical decision that influences reaction selectivity, efficiency, and downstream applications. This guide provides an objective comparison of these two fundamental halogenation methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for a given synthetic challenge.

Executive Summary

Bromination and chlorination of organic compounds, particularly alkanes, proceed through a free-radical chain mechanism. However, significant differences in their reaction rates and selectivity arise from the inherent properties of bromine and chlorine radicals. Bromination is a highly selective but slower reaction, favoring the formation of the most stable alkyl radical intermediate. In contrast, chlorination is a much faster but less selective process, often yielding a mixture of isomeric products. This distinction is crucial in synthetic planning where regioselectivity is paramount.

Data Presentation: A Quantitative Comparison

The selectivity of bromination versus chlorination is starkly illustrated by the product distribution in the halogenation of alkanes. The following tables summarize the quantitative data for the monochlorination and monobromination of propane and 2-methylpropane (isobutane).

Table 1: Halogenation of Propane

HalogenProductRelative Yield (%)[1]
Chlorine (Cl₂)1-Chloropropane45%
2-Chloropropane55%
Bromine (Br₂)1-Bromopropane3%
2-Bromopropane97%

Table 2: Halogenation of 2-Methylpropane (Isobutane)

HalogenProductRelative Yield (%)[1]
Chlorine (Cl₂)1-Chloro-2-methylpropane35%
2-Chloro-2-methylpropane65%
Bromine (Br₂)1-Bromo-2-methylpropaneTrace
2-Bromo-2-methylpropane>99%

Reaction Mechanisms and Selectivity

The differing outcomes of bromination and chlorination are best understood by examining the thermodynamics of the hydrogen abstraction step in the free-radical chain reaction.[2][3]

  • Chlorination: The hydrogen abstraction by a chlorine radical is an exothermic process.[4] According to the Hammond Postulate, the transition state for this step resembles the reactants more than the products. Since the stabilities of the primary, secondary, and tertiary C-H bonds in the reactant alkane are not vastly different, the activation energies for the formation of the corresponding radicals are similar, leading to low selectivity.[4][5]

  • Bromination: The hydrogen abstraction by a bromine radical is an endothermic process.[4] Consequently, the transition state resembles the alkyl radical product. The significant difference in stability between primary, secondary, and tertiary radicals is reflected in the activation energies for their formation. The reaction proceeds preferentially through the pathway that forms the most stable radical, resulting in high regioselectivity.[3][4][5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Free_Radical_Halogenation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination X2 X₂ X_rad 2 X• X2->X_rad hv or Δ RH R-H R_rad R• RH->R_rad + X• X_rad2 X• HX H-X X_rad2->HX RX R-X R_rad->RX + X₂ X2_2 X₂ X_rad3 X• X2_2->X_rad3 X_rad4 X• X2_3 X₂ X_rad4->X2_3 + X• X_rad5 X• R_rad2 R• RX2 R-X R_rad2->RX2 + X• X_rad6 X• R_rad3 R• RR R-R R_rad3->RR + R• R_rad4 R• Experimental_Workflow Start Start Setup Assemble Reaction Apparatus (Flask, Condenser, Light Source) Start->Setup Reagents Charge Flask with Alkane and Halogen Source Setup->Reagents Initiation Initiate Reaction (UV light or Heat) Reagents->Initiation Monitoring Monitor Reaction Progress (e.g., GC, TLC, Color Change) Initiation->Monitoring Quenching Quench Reaction (e.g., remove light, add scavenger) Monitoring->Quenching Workup Aqueous Workup (Wash with Na₂S₂O₃, NaHCO₃, brine) Quenching->Workup Drying Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) Workup->Drying Purification Purify Product (e.g., Distillation, Chromatography) Drying->Purification Analysis Characterize Product (e.g., NMR, GC-MS, IR) Purification->Analysis End End Analysis->End Halogenation_Choice Start Desired Outcome? Selective High Regioselectivity Required? Start->Selective Fast Rapid Reaction Rate is Priority? Start->Fast Bromination Choose Bromination Selective->Bromination Yes Consider_Both Consider Both, Optimize Conditions Selective->Consider_Both No Chlorination Choose Chlorination Fast->Chlorination Yes Fast->Consider_Both No Consider_Both->Bromination If selectivity is still a concern Consider_Both->Chlorination If product mixture is acceptable/separable

References

Unraveling Eosinophil Cytotoxicity: A Comparative Guide to the Role of Hypobromous Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Eosinophil-Mediated Cytotoxic Mechanisms

Eosinophils, traditionally recognized for their role in allergic diseases and defense against parasitic infections, are potent innate immune cells capable of inflicting significant damage to a wide array of targets, including pathogens and host tissues. Their cytotoxic arsenal is diverse, encompassing the release of pre-formed granular proteins and the generation of reactive oxidants. Among the latter, hypobromous acid (HOBr) has emerged as a key player in eosinophil-mediated cytotoxicity. This guide provides a comprehensive comparison of the HOBr-dependent cytotoxic pathway with other eosinophil-mediated killing mechanisms, supported by experimental data and detailed protocols to aid in research and therapeutic development.

The Centerpiece of Oxidative Killing: The Eosinophil Peroxidase System

At the heart of eosinophil-mediated oxidative damage is the eosinophil peroxidase (EPO) enzyme. EPO, abundantly present in eosinophil granules, catalyzes the reaction between hydrogen peroxide (H₂O₂) and bromide ions (Br⁻) to generate the highly reactive and cytotoxic molecule, this compound (HOBr)[1]. This potent oxidant is a key effector molecule in the eosinophil's defense against parasites and bacteria, but it can also contribute to tissue damage in inflammatory conditions[1][2].

A specific marker of HOBr-mediated damage is the formation of 3-bromotyrosine on proteins, which serves as a "molecular fingerprint" of eosinophil activation and oxidative stress in vivo[1].

Beyond the Oxidative Burst: Alternative Cytotoxic Pathways

While the EPO-H₂O₂-Br⁻ system is a formidable weapon, eosinophils employ a multi-pronged approach to cytotoxicity. Their granules are laden with a cocktail of highly cationic proteins that contribute significantly to their killing capacity[3][4]. These include:

  • Major Basic Protein (MBP): The most abundant granule protein, MBP is highly cationic and exerts its cytotoxic effects by disrupting cell membranes[5][6].

  • Eosinophil Cationic Protein (ECP) and Eosinophil-Derived Neurotoxin (EDN): Both belong to the ribonuclease (RNase) A family. ECP exhibits potent cytotoxic and antibacterial activities, which are not solely dependent on its RNase activity[1][7]. EDN, while having higher RNase activity, is generally considered less cytotoxic than ECP[8].

  • Granzyme B: Primarily associated with cytotoxic T lymphocytes and natural killer (NK) cells, recent studies have shown that eosinophils, particularly hypodense eosinophils, can express and utilize granzyme B to induce apoptosis in target cells, such as tumor cells[9][10].

Comparative Analysis of Cytotoxic Mechanisms

To facilitate an objective comparison, the following tables summarize the key characteristics and available quantitative data for each cytotoxic mechanism. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, data should be interpreted within the context of the specific assays and target cells used.

Table 1: Qualitative Comparison of Eosinophil Cytotoxic Mechanisms
FeatureThis compound (HOBr)Major Basic Protein (MBP)Eosinophil Cationic Protein (ECP) & Eosinophil-Derived Neurotoxin (EDN)Granzyme B
Mechanism of Action Strong oxidant, causes oxidative damage to proteins, lipids, and nucleic acids[1][2].Disrupts cell membrane integrity due to its high positive charge[5][6].ECP has membrane-destabilizing and RNase activity. EDN primarily acts as an RNase[7][8].Serine protease that induces apoptosis in target cells[9].
Primary Cellular Target Broad-spectrum, including bacteria, parasites, and host cells[2][7].Helminths, bacteria, tumor cells, and host epithelial cells[3][6].Bacteria, viruses, parasites, and tumor cells[3][7].Tumor cells[9].
Mode of Delivery Enzymatically generated extracellularly by EPO.Released from granules upon eosinophil activation[4].Released from granules upon eosinophil activation[4].Released from granules to induce apoptosis in target cells[9].
Specific Markers 3-bromotyrosine formation on proteins[1].Deposition on target cells.Detection in biological fluids.Cleavage of specific substrates (e.g., caspases)[11].
Table 2: Quantitative Comparison of Cytotoxicity (Illustrative Examples)
Effector MechanismTarget CellAssayConcentration / E:T Ratio% Cytotoxicity / EffectReference
HOBr (via activated eosinophils) Endothelial Cells⁵¹Cr ReleaseActivated Eosinophils in presence of 100 µM Br⁻1.8-3.6 times higher than without added Br⁻[12]
Major Basic Protein (MBP) Human Nasal MucosaCiliary Activity Inhibition10 µmol/LSignificant inhibition within 1 hour[12]
Major Basic Protein (MBP) K562 Tumor Cells⁵¹Cr ReleaseNot specified~50% damage at 20 hours[13]
Granzyme B (Hypodense Eosinophils) P815 Tumor Cells⁵¹Cr Release20:1~35% specific lysis[9]

Note: The data presented are examples from different studies and are not directly comparable due to variations in experimental conditions.

Experimental Protocols

For researchers aiming to validate the role of HOBr and other cytotoxic mechanisms, the following provides an overview of key experimental protocols.

Purification of Human Eosinophils

A common method for isolating highly purified eosinophils from peripheral blood is through negative selection using an antibody-based magnetic cell sorting technique.

Principle: This method depletes unwanted cells (neutrophils, lymphocytes, etc.) by tagging them with a cocktail of antibodies against specific cell surface markers. These tagged cells are then removed using magnetic particles, leaving a highly enriched population of untouched eosinophils.

Brief Protocol:

  • Granulocyte Enrichment: Whole blood is first subjected to dextran sedimentation to remove red blood cells, followed by density gradient centrifugation (e.g., using Ficoll-Paque) to isolate the granulocyte fraction.

  • Negative Selection: The granulocyte suspension is incubated with an antibody cocktail that targets non-eosinophilic cells.

  • Magnetic Separation: Magnetic particles that bind to the antibody-tagged cells are added. The entire cell suspension is then passed through a column placed in a magnetic field. The tagged cells are retained in the column, while the purified eosinophils are collected in the flow-through.

  • Purity Assessment: The purity of the isolated eosinophils can be assessed by microscopic examination after staining with specific dyes like Wright-Giemsa or by flow cytometry.

For detailed step-by-step protocols, refer to publications on eosinophil isolation[14][15].

Measurement of Cytotoxicity: ⁵¹Chromium Release Assay

The ⁵¹Cr release assay is a widely used method to quantify cell-mediated cytotoxicity.

Principle: Target cells are labeled with radioactive ⁵¹Chromium (⁵¹Cr). When these labeled cells are killed by effector cells (e.g., eosinophils), their membrane integrity is compromised, leading to the release of ⁵¹Cr into the supernatant. The amount of radioactivity in the supernatant is proportional to the number of lysed cells.

Brief Protocol:

  • Target Cell Labeling: Target cells are incubated with Na₂⁵¹CrO₄ for a defined period to allow for cellular uptake and labeling.

  • Co-incubation: Labeled target cells are washed and then co-incubated with effector cells (eosinophils) at various effector-to-target (E:T) ratios.

  • Supernatant Collection: After the incubation period, the plate is centrifuged, and the supernatant containing the released ⁵¹Cr is carefully collected.

  • Radioactivity Measurement: The amount of ⁵¹Cr in the supernatant is measured using a gamma counter.

  • Calculation of Cytotoxicity: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Spontaneous Release: ⁵¹Cr released from target cells incubated with media alone.

    • Maximum Release: ⁵¹Cr released from target cells lysed with a detergent.

Detailed protocols for the ⁵¹Cr release assay can be found in various publications[3][16].

Detection of 3-Bromotyrosine

The presence of 3-bromotyrosine in proteins is a specific indicator of HOBr-mediated oxidative damage. Its detection is crucial for validating the role of the EPO-H₂O₂-Br⁻ system.

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of 3-bromotyrosine in biological samples.

Principle: This technique separates the amino acids from a hydrolyzed protein sample using HPLC, and then uses tandem mass spectrometry to specifically identify and quantify 3-bromotyrosine based on its unique mass-to-charge ratio and fragmentation pattern.

Brief Protocol:

  • Sample Preparation: Protein samples (e.g., from cell lysates or biological fluids) are subjected to acid hydrolysis to break them down into their constituent amino acids.

  • HPLC Separation: The amino acid mixture is injected into an HPLC system equipped with a suitable column to separate the different amino acids.

  • MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to specifically monitor for the precursor and product ions of 3-bromotyrosine, allowing for its highly selective and sensitive detection and quantification.

For detailed methodologies, refer to specialized publications on the analysis of 3-bromotyrosine[17][18].

Visualizing the Pathways and Processes

To better understand the complex interactions and experimental flows, the following diagrams have been generated using Graphviz.

Signaling Pathway of HOBr Production

HOBr_Production cluster_eosinophil Eosinophil cluster_extracellular Extracellular Space Eosinophil_Activation Eosinophil Activation Granule_Release Granule Release Eosinophil_Activation->Granule_Release H2O2_Production H₂O₂ Production (Respiratory Burst) Eosinophil_Activation->H2O2_Production EPO Eosinophil Peroxidase (EPO) Granule_Release->EPO HOBr This compound (HOBr) EPO->HOBr Catalyzes H2O2 H₂O₂ H2O2_Production->H2O2 H2O2->HOBr Reacts with Br⁻ Br Bromide (Br⁻) Br->HOBr Target_Cell Target Cell HOBr->Target_Cell Attacks Cytotoxicity Cytotoxicity Target_Cell->Cytotoxicity

Caption: Production of HOBr by activated eosinophils.

Experimental Workflow for Validating HOBr-Mediated Cytotoxicity

HOBr_Validation_Workflow cluster_preparation Sample Preparation cluster_experiment Cytotoxicity Experiment cluster_analysis Biomarker Analysis Isolate_Eos Isolate Eosinophils (Negative Selection) Co_culture Co-culture Eosinophils and Target Cells (+/- Br⁻, +/- EPO inhibitors) Isolate_Eos->Co_culture Culture_Targets Culture Target Cells Label_Targets Label Target Cells (e.g., ⁵¹Cr) Culture_Targets->Label_Targets Label_Targets->Co_culture Measure_Cytotoxicity Measure Cytotoxicity (e.g., ⁵¹Cr Release) Co_culture->Measure_Cytotoxicity Collect_Supernatant Collect Supernatant/Lysates Co_culture->Collect_Supernatant Analyze_3BrTyr Analyze for 3-Bromotyrosine (HPLC-MS/MS) Collect_Supernatant->Analyze_3BrTyr

Caption: Workflow for HOBr cytotoxicity validation.

Conclusion

The validation of this compound's role in eosinophil-mediated cytotoxicity reveals a sophisticated and potent mechanism of innate immunity. While the EPO-H₂O₂-Br⁻ system is a central player, a comprehensive understanding of eosinophil function necessitates the consideration of other cytotoxic effectors, including granular proteins like MBP and ECP, and potentially granzyme B. The provided comparative data, experimental protocols, and pathway visualizations offer a foundational resource for researchers and drug development professionals. Further studies involving direct, quantitative comparisons of these cytotoxic pathways under standardized conditions will be invaluable for elucidating the precise contribution of each mechanism in various pathological contexts and for the development of targeted therapies for eosinophil-associated diseases.

References

A Quantitative Showdown: Myeloperoxidase vs. Eosinophil Peroxidase in Hypobromous Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – In the intricate theater of the human immune response, the enzymes myeloperoxidase (MPO) and eosinophil peroxidase (EPO) play starring roles in the production of microbicidal agents. While both are capable of generating hypobromous acid (HOBr), a potent antimicrobial oxidant, their efficiency and substrate preference differ significantly. This guide provides a detailed, quantitative comparison of HOBr production by MPO and EPO, offering valuable insights for researchers, scientists, and drug development professionals engaged in the study of inflammation and immunology.

Myeloperoxidase, primarily found in neutrophils, and eosinophil peroxidase, located in eosinophils, are heme peroxidases that utilize hydrogen peroxide (H₂O₂) to oxidize halides. While MPO is more commonly associated with the production of hypochlorous acid (HOCl) due to the high concentration of chloride ions in the body, both enzymes can catalyze the formation of HOBr from bromide ions. Understanding the quantitative differences in their capacity to produce HOBr is crucial for elucidating their specific roles in various inflammatory diseases.

Quantitative Comparison of HOBr Production

The following table summarizes the key quantitative parameters for HOBr production by MPO and EPO, based on available experimental data. It is important to note that direct head-to-head comparisons of Vmax and Km under identical conditions are not extensively available in the literature; however, second-order rate constants and product yields under physiological conditions provide a strong basis for comparison.

ParameterMyeloperoxidase (MPO)Eosinophil Peroxidase (EPO)Reference
Primary Halide Substrate Chloride (Cl⁻)Bromide (Br⁻)[1][2]
Second-Order Rate Constant for Bromide Oxidation (M⁻¹s⁻¹) Significantly lower than EPO; pH-dependent(1.9 ± 0.1) x 10⁷[3]
Bromamine Production at Physiological Halide Concentrations (100 mM Cl⁻, 100 µM Br⁻) 6 ± 4% of total haloamines88 ± 4% of total haloamines[4]
Qualitative Bromide Oxidation Rate Slower, ~10-fold less efficient than EPOFaster, ~10-fold more efficient than MPO[1]

Signaling Pathway for Peroxidase Activation and HOBr Production

The production of HOBr by both MPO and EPO is initiated by the activation of their respective host cells, neutrophils and eosinophils, in response to inflammatory stimuli. This activation triggers a signaling cascade that leads to the assembly of the NADPH oxidase complex and the subsequent generation of superoxide, which is rapidly converted to hydrogen peroxide, the essential substrate for both peroxidases.

G cluster_activation Cellular Activation cluster_enzyme_machinery Enzymatic Cascade cluster_hobr_production HOBr Synthesis Inflammatory Stimuli Inflammatory Stimuli Neutrophil/Eosinophil Activation Neutrophil/Eosinophil Activation Inflammatory Stimuli->Neutrophil/Eosinophil Activation NADPH Oxidase Assembly NADPH Oxidase Assembly Neutrophil/Eosinophil Activation->NADPH Oxidase Assembly MPO/EPO Release MPO/EPO Release Neutrophil/Eosinophil Activation->MPO/EPO Release degranulation Superoxide (O2-) Superoxide (O2-) NADPH Oxidase Assembly->Superoxide (O2-) generates O2 O2 O2->NADPH Oxidase Assembly e- Hydrogen Peroxide (H2O2) Hydrogen Peroxide (H2O2) Superoxide (O2-)->Hydrogen Peroxide (H2O2) dismutation MPO/EPO MPO/EPO Hydrogen Peroxide (H2O2)->MPO/EPO substrate MPO/EPO Release->MPO/EPO HOBr HOBr MPO/EPO->HOBr catalyzes Br- Br- Br-->MPO/EPO substrate

Caption: Signaling pathway for HOBr production by MPO and EPO.

Experimental Protocols

A comparative analysis of HOBr production by MPO and EPO can be performed using a variety of methods. Below is a generalized experimental workflow and a detailed protocol for a common assay.

Experimental Workflow

G Enzyme Preparation Enzyme Preparation Reaction Incubation Reaction Incubation Enzyme Preparation->Reaction Incubation Add MPO or EPO Substrate Preparation Substrate Preparation Substrate Preparation->Reaction Incubation Add H2O2, Br- Detection & Quantification Detection & Quantification Reaction Incubation->Detection & Quantification Measure product formation Data Analysis Data Analysis Detection & Quantification->Data Analysis Calculate rates/yields

Caption: General experimental workflow for comparing HOBr production.

Detailed Experimental Protocol: Taurine Bromamine Formation Assay

This method quantifies HOBr production by measuring the formation of the stable product, taurine bromamine.

Materials:

  • Purified human MPO and EPO

  • Hydrogen peroxide (H₂O₂)

  • Sodium bromide (NaBr)

  • Taurine

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • N-acetylcysteine (NAC)

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), taurine (e.g., 10 mM), and varying concentrations of NaBr.

  • Enzyme Addition: Add a fixed concentration of either MPO or EPO to the reaction wells.

  • Initiation of Reaction: Start the reaction by adding a fixed concentration of H₂O₂.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time period.

  • Quantification of Taurine Bromamine:

    • After incubation, stop the reaction.

    • The concentration of taurine bromamine can be determined by its ability to oxidize a chromogenic substrate. A common method is to measure the oxidation of N-acetylcysteine (NAC) by the bromamine, followed by the reaction of the remaining NAC with DTNB. The decrease in absorbance at 412 nm is proportional to the amount of taurine bromamine formed.

  • Data Analysis: Calculate the initial rates of taurine bromamine formation for both MPO and EPO at different bromide concentrations. This data can be used to determine kinetic parameters.

Note: For specific detection of HOBr, fluorescent probes such as aminophenyl fluorescein (APF) can also be utilized, which show an increase in fluorescence upon reaction with this compound.

Conclusion

The available evidence strongly indicates that eosinophil peroxidase is a significantly more efficient catalyst for the production of this compound from bromide ions compared to myeloperoxidase, particularly at physiological halide concentrations.[1][4] This functional distinction underscores the specialized roles of neutrophils and eosinophils in the immune response. For researchers in drug development, targeting the specific peroxidase activity relevant to a particular inflammatory condition may offer a more precise therapeutic strategy. Further studies directly comparing the full kinetic profiles of both enzymes under a range of conditions will continue to refine our understanding of their contributions to health and disease.

References

Safety Operating Guide

Proper Disposal of Hypobromous Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the handling and disposal of hypobromous acid, this guide offers procedural, step-by-step instructions to ensure the safety of researchers, scientists, and drug development professionals. By adhering to these protocols, laboratories can mitigate risks and ensure compliance with safety regulations.

This compound (HOBr) is a weak, unstable acid primarily handled in aqueous solutions.[1] Its instability leads to decomposition into hydrobromic acid (HBr) and elemental bromine (Br₂), a process accelerated by increased concentration, temperature, and lower pH.[2] This decomposition can be autocatalytic due to the production of acidic HBr.[2] Therefore, proper and timely disposal is crucial.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.

Personal Protective Equipment (PPE) and Safety Measures
EquipmentSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes of this compound and its corrosive decomposition products.
Hand Protection Heavy-duty, chemical-resistant nitrile or neoprene gloves.Provides a barrier against skin contact with the corrosive solution. Standard disposable gloves are not sufficient.[2]
Protective Clothing A lab coat, preferably chemical-resistant.Protects skin and personal clothing from splashes.
Work Area A certified chemical fume hood.To mitigate the risk of inhaling bromine vapors, which are toxic and corrosive.
Emergency Preparedness An accessible eyewash station and safety shower. A spill kit containing an absorbent material and a neutralizing agent should be readily available.For immediate response in case of accidental exposure or spills.

Step-by-Step Disposal Protocol

This protocol details the neutralization of this compound waste using a sodium thiosulfate solution. Sodium thiosulfate effectively reduces the bromine component to non-hazardous bromide salts.[3][4]

Experimental Protocol: Neutralization of this compound

Objective: To safely neutralize this compound waste for disposal.

Materials:

  • This compound waste solution

  • Sodium thiosulfate (Na₂S₂O₃) solution (1 M)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate waste container (e.g., high-density polyethylene)

Procedure:

  • Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure all required PPE is correctly worn.

  • Dilution: Slowly and carefully dilute the this compound waste with cold water in a suitable container. A 1:10 dilution is a safe starting point to manage any potential exothermic reactions.

  • Neutralization:

    • Place the diluted this compound solution on a stir plate and begin gentle stirring.

    • Slowly add the 1 M sodium thiosulfate solution to the stirring waste. The reaction between this compound (via its equilibrium with bromine) and sodium thiosulfate will produce sodium bromide, sulfur, and sulfuric acid. A simplified representation of the reaction with the hydrobromic acid decomposition product is: Na₂S₂O₃ + 2HBr → 2NaBr + S + SO₂ + H₂O.[5]

    • Continue adding the sodium thiosulfate solution portion-wise while monitoring the reaction.

  • pH Monitoring and Adjustment:

    • Periodically check the pH of the solution using pH indicator strips or a pH meter.

    • The target pH for the final neutralized solution should be between 6.0 and 8.0 for safe disposal down the sanitary sewer, in accordance with most local regulations.[6]

    • If the solution is still acidic after the initial neutralization, a weak base such as sodium bicarbonate can be slowly added to raise the pH to the target range.

  • Verification of Neutralization:

    • Observe the solution for any residual signs of bromine (e.g., a yellow or orange color). The disappearance of this color is an indicator that the bromine has been reduced.

    • Confirm that the pH is stable within the neutral range.

  • Final Disposal:

    • Once the solution is confirmed to be neutralized and within the acceptable pH range, it can typically be disposed of down the sanitary sewer with copious amounts of running water.[7] Always consult and adhere to your institution's and local wastewater regulations.

    • For larger quantities or if local regulations prohibit sewer disposal, the neutralized solution should be collected in a properly labeled hazardous waste container for pickup by your institution's environmental health and safety department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

HypobromousAcidDisposal This compound Disposal Workflow cluster_prep Preparation cluster_procedure Neutralization Procedure cluster_verification Verification cluster_disposal Final Disposal start Start: this compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood dilute Dilute Waste with Cold Water fume_hood->dilute add_neutralizer Slowly Add Sodium Thiosulfate Solution dilute->add_neutralizer monitor_ph Monitor pH add_neutralizer->monitor_ph adjust_ph Adjust pH to 6.0-8.0 (if necessary) monitor_ph->adjust_ph pH outside 6-8 check_color Check for Color Disappearance monitor_ph->check_color pH within 6-8 adjust_ph->monitor_ph confirm_ph Confirm Stable Neutral pH check_color->confirm_ph decision Consult Local Regulations confirm_ph->decision sewer Dispose via Sanitary Sewer with Copious Water decision->sewer Permitted hazardous_waste Collect in Labeled Hazardous Waste Container decision->hazardous_waste Not Permitted end End sewer->end hazardous_waste->end

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Hypobromous Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling hypobromous acid (HBrO), a compound that requires careful management due to its potential hazards. While specific quantitative data for this compound is limited, this document outlines procedural, step-by-step guidance based on general chemical safety principles and data from related bromine compounds.

Potential Hazards

This compound may cause skin and eye irritation.[1] It is crucial to handle it with care to avoid direct contact.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense when handling potentially hazardous chemicals. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications & Rationale
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles should meet ANSI Z.87.1 standards to protect against splashes. A face shield provides an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high risk of splashing.
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling acids.[2] Always inspect gloves for any signs of degradation before use and change them immediately if contact with the chemical occurs.
Body Laboratory CoatA lab coat should be worn to protect the skin and personal clothing from potential splashes. For enhanced protection, a Nomex® laboratory coat over cotton-type clothing is advisable.[3]
Feet Closed-Toed ShoesShoes that fully cover the foot are mandatory to protect against spills.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling Protocol
  • Ventilation: Always handle this compound in a well-ventilated area.[1] A chemical fume hood is the preferred location for all manipulations.

  • Avoid Incompatibilities: Keep this compound away from strong reducing agents and chlorine.[1]

  • Personal Hygiene: Wash hands thoroughly after handling the chemical.[4]

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4]

Storage Protocol
  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed when not in use.[1]

  • Store away from heat or open flames.[1]

  • Do not store in metal containers, as it may be corrosive to metals.[5]

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
  • Skin Contact: Immediately wash the affected area thoroughly with soap and water.[1] Remove any contaminated clothing and launder it before reuse.[1]

  • Eye Contact: Flush eyes with copious amounts of water for several minutes, ensuring eyelids are held open.[1] Seek medical attention if irritation persists.[1]

  • Ingestion: Have the victim drink several glasses of water or milk.[1] Do not induce vomiting.[1] Contact a physician or poison control center immediately.[1]

Disposal Plan

Proper disposal of chemical waste is essential for environmental protection and laboratory safety.

Spill Cleanup
  • Small Spills (less than 1 gallon): For minor spills, the material may be flushed to an approved sewer line with large amounts of water.[1]

  • Large Spills: For larger spills, absorb the material with an inert absorbent and collect it for disposal.[1]

Waste Disposal
  • Dispose of this compound waste in accordance with all federal, state, and local regulations.[1]

  • Do not release the concentrated or diluted product directly into storm drains or surface and groundwater supplies.[1]

  • For corrosive wastes that have no other hazardous characteristics, neutralization to a pH between 5.5 and 9.5 may be an option before drain disposal, followed by a large water flush.[6] However, always consult with your institution's environmental health and safety (EHS) office for specific guidance.

Experimental Workflow

The following diagram illustrates the standard workflow for a laboratory experiment involving this compound, from preparation to cleanup.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Conduct Pre-Experiment Hazard Assessment B Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Work Area (Fume Hood) B->C D Carefully Measure and Transfer this compound C->D Proceed to Experiment E Perform Experimental Procedure D->E F Monitor Experiment for Any Adverse Reactions E->F G Neutralize or Contain Waste as per Protocol F->G Experiment Complete H Dispose of Waste in Accordance with Regulations G->H I Clean Work Area and Remove PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.